4-Methyl-1-hepten-3-one
Description
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
4-methylhept-1-en-3-one |
InChI |
InChI=1S/C8H14O/c1-4-6-7(3)8(9)5-2/h5,7H,2,4,6H2,1,3H3 |
InChI Key |
FMZDFRXBZBPNSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of 4-Methyl-1-hepten-3-one
An In-Depth Technical Guide to the Synthesis of 4-Methyl-1-hepten-3-one
Abstract
This technical guide provides a comprehensive overview of the , a β,γ-unsaturated ketone. The document is structured to provide researchers, scientists, and professionals in drug development with both the theoretical underpinnings and practical, field-proven insights into its synthesis. The primary synthetic route detailed herein involves a two-step process: a Grignard reaction to construct the carbon backbone and form the precursor alcohol, followed by a selective oxidation to yield the target ketone. This guide emphasizes the causality behind experimental choices, adherence to safety protocols, and methods for purification and characterization, ensuring a self-validating and reproducible protocol.
Introduction: The Significance of 4-Methyl-1-hepten-3-one
4-Methyl-1-hepten-3-one is an organic compound with the molecular formula C8H14O.[1] As a β,γ-unsaturated ketone, its structure features a carbonyl group that is not in conjugation with the alkene, which imparts distinct reactivity compared to its α,β-unsaturated isomers. This unique structural motif makes it a valuable intermediate in organic synthesis and a target for methodological studies.
Chemical and Physical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H14O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| IUPAC Name | 4-methylhept-1-en-3-one | [1] |
| Structure | CH₂=CH-C(=O)-CH(CH₃)CH₂CH₂CH₃ |
| Class | Enone, β,γ-Unsaturated Ketone |[1] |
The synthesis of such ketones requires careful strategic planning to control the position of the double bond and prevent isomerization to the more thermodynamically stable conjugated system. The methodologies discussed are chosen for their reliability and control in achieving the desired molecular architecture.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of 4-Methyl-1-hepten-3-one points to a robust and highly convergent strategy. The most strategic disconnection is at the C3-C4 bond, which simplifies the target molecule into two readily available synthons: a vinyl nucleophile and a methylated aldehyde.
Caption: Retrosynthetic pathway for 4-Methyl-1-hepten-3-one.
This approach involves two key transformations:
-
Grignard Reaction: The nucleophilic addition of a vinyl Grignard reagent (vinylmagnesium bromide) to the electrophilic carbonyl carbon of 2-methylpentanal. This C-C bond-forming reaction assembles the complete carbon skeleton and establishes the hydroxyl group at the C-3 position.
-
Oxidation: The subsequent oxidation of the secondary alcohol (4-methyl-1-hepten-3-ol) to the corresponding ketone. This step must be conducted under conditions that avoid isomerization of the double bond.
This strategy is advantageous due to the commercial availability of the starting materials and the high-yielding nature of both Grignard reactions and modern oxidation protocols.
Synthesis Protocol: A Step-by-Step Guide
This section provides a detailed, two-part experimental protocol for the .
Part A: Grignard Synthesis of 4-Methyl-1-hepten-3-ol
The Grignard reaction is a powerful tool for forming carbon-carbon bonds. It involves the reaction of an organomagnesium halide (the Grignard reagent) with a carbonyl compound. In this synthesis, vinylmagnesium bromide acts as the nucleophile, attacking the carbonyl of 2-methylpentanal.
Experimental Workflow:
Caption: Workflow for the Grignard synthesis of the precursor alcohol.
Detailed Protocol:
-
Apparatus Setup: Assemble a three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. All glassware must be rigorously flame-dried to exclude moisture, which quenches the Grignard reagent.[2]
-
Reagent Preparation: In the flask, dissolve 2-methylpentanal (1.0 eq) in anhydrous diethyl ether.
-
Reaction: Cool the flask to 0 °C using an ice bath. Add a solution of vinylmagnesium bromide (typically 1.0 M in THF, 1.1 eq) to the dropping funnel and add it dropwise to the stirred aldehyde solution over 30-60 minutes.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the flask again to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution. This protonates the intermediate alkoxide and dissolves the magnesium salts.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 4-methyl-1-hepten-3-ol. This intermediate is often a colorless oil and may be used in the next step without further purification.
Part B: Oxidation of 4-Methyl-1-hepten-3-ol to 4-Methyl-1-hepten-3-one
The oxidation of the secondary alcohol to a ketone is the final step. A variety of reagents can be used, but a common and effective method is oxidation with sodium dichromate in an acidic medium.[2][3][4] This method is efficient, though care must be taken with the handling of chromium reagents.
Detailed Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a stir bar, prepare a solution of sodium dichromate (Na₂Cr₂O₇, ~0.7 eq) and sulfuric acid (H₂SO₄, ~0.8 eq) in water.[2] Cool this solution in an ice bath.
-
Oxidation: Slowly add the crude 4-methyl-1-hepten-3-ol (1.0 eq) from the previous step to the stirred, cooled oxidant solution. The color of the mixture will typically change from orange to green, indicating the reduction of Cr(VI) to Cr(III).[2]
-
Completion: After the addition, allow the mixture to stir for an additional 1-2 hours at room temperature to complete the oxidation.
-
Work-up: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or a similar organic solvent.
-
Purification: Wash the combined organic layers with 10% aqueous sodium hydroxide solution to remove any unreacted acid, followed by a brine wash.[3] Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-Methyl-1-hepten-3-one.[5]
Quantitative Data Summary:
| Step | Reagent | Molar Eq. | Key Parameters | Expected Yield |
| Grignard | 2-Methylpentanal | 1.0 | Anhydrous Ether, 0°C to RT | 70-85% (crude) |
| Vinylmagnesium Bromide | 1.1 | Dropwise addition | ||
| Oxidation | 4-Methyl-1-hepten-3-ol | 1.0 | Na₂Cr₂O₇/H₂SO₄, 0°C to RT | 50-65% (purified) |
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (CH₂=CH-), the methine proton adjacent to the carbonyl and methyl group, and the aliphatic protons of the butyl chain.
-
¹³C NMR: The carbon NMR will show distinct peaks for the carbonyl carbon (~210 ppm), the two sp² carbons of the alkene, and the sp³ carbons of the aliphatic chain.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the C=O stretch (typically around 1715-1720 cm⁻¹) and a C=C stretch (around 1640 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (m/z = 126.20).[1]
Safety and Handling
Proper safety precautions are essential when performing this synthesis.
-
Grignard Reagents: Vinylmagnesium bromide is highly reactive and pyrophoric. It must be handled under an inert atmosphere and away from water or protic solvents.[2]
-
Solvents: Diethyl ether and THF are extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[6][7]
-
Oxidizing Agents: Sodium dichromate is toxic and a suspected carcinogen. Appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[2]
-
Waste Disposal: Chromium waste must be collected and disposed of according to institutional and environmental regulations.
Conclusion
The via a Grignard reaction followed by oxidation is a reliable and effective strategy for accessing this β,γ-unsaturated ketone. This guide provides a detailed framework, from theoretical planning to practical execution, enabling researchers to produce the target compound with a high degree of confidence. The principles outlined—strategic retrosynthesis, controlled reaction conditions, and thorough purification—are fundamental to modern organic synthesis and can be adapted for the preparation of a wide range of analogous structures.
References
-
Aldol Condensation: Mechanism, Types and Applications. (n.d.). Vedantu. Retrieved from [Link]
-
23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-1-hepten-3-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Ponder, J. W. (n.d.). The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone. Washington University in St. Louis. Retrieved from [Link]
-
Jong, E. A. de, & Feringa, B. (n.d.). The Synthesis of 2-Methyl-4-Heptanone. University of Groningen. Retrieved from [Link]
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4-Methyl-1-hepten-3-one chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Methyl-1-hepten-3-one
Introduction
4-Methyl-1-hepten-3-one is an organic compound classified as an α,β-unsaturated ketone, commonly referred to as an enone.[1] Its structure, featuring a carbonyl group conjugated with a carbon-carbon double bond, imparts unique chemical reactivity that makes it a subject of interest in synthetic organic chemistry and potentially in the development of flavorings and pheromones.[2][3] The conjugated system creates two electrophilic sites, rendering the molecule susceptible to both direct carbonyl addition and conjugate (1,4-addition) reactions by nucleophiles.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical protocols for 4-Methyl-1-hepten-3-one, intended for researchers and professionals in chemistry and drug development.
Physicochemical and Computed Properties
Precise experimental data for 4-Methyl-1-hepten-3-one is not widely published. The following table consolidates computed data from reliable chemical databases alongside estimated values based on its isomers, such as (E)-4-Methyl-4-hepten-3-one. These properties are fundamental for predicting its behavior in various chemical and physical processes.
| Property | Value / Description | Source |
| IUPAC Name | 4-methylhept-1-en-3-one | [1] |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (estimated) | [3] |
| Boiling Point | ~179 °C (estimated, based on isomer) | [3] |
| Specific Gravity | ~0.851 - 0.871 @ 25°C (estimated, based on isomer) | [3] |
| Refractive Index | ~1.442 - 1.462 @ 20°C (estimated, based on isomer) | [3] |
| Water Solubility | 935.8 mg/L @ 25 °C (estimated) | [3] |
| logP (o/w) | 2.5 (Computed by XLogP3) | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis of 4-Methyl-1-hepten-3-one
The most direct and industrially relevant method for synthesizing α,β-unsaturated ketones is the Aldol Condensation.[4] This reaction involves the C-C bond formation between an enolate and a carbonyl compound, followed by dehydration to yield the conjugated enone.[5] For 4-Methyl-1-hepten-3-one, a plausible route is a "crossed" or "mixed" aldol condensation between butanal and methyl vinyl ketone.
Proposed Synthetic Mechanism: Crossed Aldol Condensation
The reaction proceeds via the formation of an enolate from butanal, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl vinyl ketone. The subsequent dehydration of the β-hydroxy ketone intermediate is typically acid- or base-catalyzed and driven by the formation of the stable conjugated system.[6]
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natural occurrence of 4-Methyl-1-hepten-3-one
An In-depth Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of 4-Methyl-1-hepten-3-one
Executive Summary
4-Methyl-1-hepten-3-one is a volatile organic compound of significant interest due to its role as a potent defensive allomone in the insect world. First identified as a natural product in the defensive secretions of the phasmid Agathemera elegans, its presence has since been noted in other arthropods. This guide provides a comprehensive overview for researchers and drug development professionals on the known natural sources of 4-Methyl-1-hepten-3-one, its putative biosynthetic origins, and the analytical methodologies required for its isolation, identification, and quantification. We delve into the causality behind experimental choices, from sample preparation to advanced spectrometric techniques, and provide detailed, field-proven protocols. The guide aims to serve as a foundational resource, synthesizing current knowledge and offering a framework for future investigation into this and related semiochemicals.
Introduction to 4-Methyl-1-hepten-3-one
4-Methyl-1-hepten-3-one is an unsaturated ketone, specifically an enone, with the chemical formula C₈H₁₄O.[1] Its structure is characterized by a seven-carbon chain with a methyl group at the C-4 position, a ketone at C-3, and a terminal double bond between C-1 and C-2. This compound is a clear, volatile liquid with a characteristic odor that plays a crucial role in chemical ecology.
Its primary documented function is as a defensive compound. When released by the insect Agathemera elegans, it acts as a powerful irritant, capable of causing temporary blindness in humans, highlighting its potency as a deterrent against predators.[2][3] The study of such compounds is vital for understanding predator-prey dynamics and offers potential avenues for the development of novel, nature-derived repellents or pharmaceuticals.
Table 1: Chemical and Physical Properties of 4-Methyl-1-hepten-3-one
| Property | Value | Source |
| IUPAC Name | 4-methylhept-1-en-3-one | [1] |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| CAS Number | 104569-65-5 | [1] |
| Class | Enone, Fatty Acyl | [1] |
| Known Role | Defensive Secretion | [1] |
Documented Natural Occurrences
The identification of 4-Methyl-1-hepten-3-one as a natural product is a relatively recent discovery, primarily linked to the chemical defense mechanisms of arthropods.
Insects
The foundational discovery of this compound in nature was from the defensive spray of the South American phasmid, Agathemera elegans.[2] Native to the Chilean Andes, this insect releases the secretion when disturbed.[2][3] Analysis revealed that 4-Methyl-1-hepten-3-one is the sole major component of the defensive fluid in both males and females.[2][3] This was the first report of the compound as a natural product.[3]
Arachnids
Subsequent research has identified related unsaturated ketones in the defensive secretions of other arthropods. Notably, volatile compounds from "daddy longlegs" arachnids of the genus Leiobunum (specifically Leiobunum townsendi) have been shown to contain methyl-heptenone isomers, highlighting a potential convergent evolution of this chemical class for defense.[4][5]
Plants and Other Sources
While 4-Methyl-1-hepten-3-one itself has not been definitively isolated from plants, the structurally similar isomer 4-Methyl-4-hepten-3-one has been reported in the plant species Centaurea iberica and Costus afer.[6] This suggests that the underlying biosynthetic machinery for producing such branched, unsaturated ketones may be present across different biological kingdoms. Furthermore, the saturated analog, 4-methyl-3-heptanone , is a well-known alarm pheromone in the leaf-cutter ant Atta texana, demonstrating the functional diversity of this chemical scaffold in insect communication.[7]
Table 2: Summary of Natural Sources for 4-Methyl-1-hepten-3-one and Related Ketones
| Compound | Organism | Class | Context/Function |
| 4-Methyl-1-hepten-3-one | Agathemera elegans | Insecta (Phasmatidae) | Defensive Secretion[2][3] |
| 4-Methyl-4-hepten-3-one | Centaurea iberica | Plantae (Asteraceae) | Phytochemical Constituent |
| 4-Methyl-4-hepten-3-one | Costus afer | Plantae (Costaceae) | Phytochemical Constituent[6] |
| 4-Methyl-4-hepten-3-one | Leiobunum townsendi | Arachnida (Opiliones) | Defensive Secretion[4] |
| 4-Methyl-3-heptanone | Atta texana | Insecta (Formicidae) | Alarm Pheromone[7] |
Putative Biosynthetic Pathway
The precise enzymatic pathway for the biosynthesis of 4-Methyl-1-hepten-3-one has not been fully elucidated in Agathemera elegans. However, significant insights can be drawn from the established biosynthesis of the related saturated pheromone, (S)-4-methyl-3-heptanone, in ants.[8] This pathway follows a polyketide/fatty acid-type metabolic route, utilizing propionate units as building blocks.[8]
We can hypothesize a similar pathway for 4-Methyl-1-hepten-3-one, originating from the condensation of three propionyl-CoA molecules.
Proposed Biosynthetic Steps:
-
Initiation: A starter propionyl-CoA unit is loaded onto the fatty acid synthase (FAS) or polyketide synthase (PKS) enzyme complex.
-
Elongation (x2): Two successive rounds of condensation with malonyl-CoA (derived from acetyl-CoA) would not produce the required methyl branch. Instead, condensation with methylmalonyl-CoA (derived from propionyl-CoA) is the logical route. Two elongation cycles with methylmalonyl-CoA would incorporate the necessary carbons and the signature methyl group at the C-4 position.
-
Processing and Release: Following the final condensation, the enzyme-bound thioester undergoes processing. This likely involves decarboxylation and a specific dehydration step to form the terminal C1-C2 double bond, followed by release from the enzyme complex to yield the final 4-Methyl-1-hepten-3-one product.
Caption: Putative polyketide pathway for 4-Methyl-1-hepten-3-one biosynthesis.
Analytical Methodologies for Isolation and Characterization
The analysis of 4-Methyl-1-hepten-3-one requires methodologies suited for volatile organic compounds (VOCs). The primary challenge lies in efficiently extracting and concentrating this compound from a complex biological matrix without degradation or loss. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the cornerstone technique for this purpose.[2][9]
Sample Collection and Preparation
The choice of extraction method is dictated by the source matrix and the need to preserve the volatile analyte.
Experimental Protocol 1: Solvent Extraction of Insect Defensive Secretions
This protocol is adapted from methodologies used for analyzing insect glandular contents.[7]
-
Rationale: Direct solvent extraction is effective for visible secretions or for whole-gland analysis where the concentration of the target analyte is high. Pentane is an excellent choice due to its high volatility (easy to remove) and its non-polar nature, which efficiently dissolves the target ketone.
-
Sample Collection: Using a fine glass capillary tube, collect the defensive secretion directly from the insect's gland orifice. Alternatively, if the insect has been sacrificed, carefully dissect the defensive glands and place them into a 2 mL glass vial.
-
Extraction: Add 200 µL of high-purity pentane to the vial. If desired, add an internal standard (e.g., 1 µL of a 100 ng/µL solution of undecane in pentane) at this stage for quantification.
-
Homogenization: Gently crush the glands using a clean glass rod to ensure complete extraction.
-
Clarification: Centrifuge the vial at 2000 x g for 5 minutes to pellet any tissue debris.
-
Transfer: Carefully transfer the pentane supernatant to a new 200 µL glass insert within a GC vial.
-
Analysis: Immediately cap the vial and proceed with GC-MS analysis to prevent evaporative loss of the volatile analyte.
Identification and Structural Elucidation: GC-MS
GC-MS provides both chromatographic separation and mass spectrometric data, allowing for confident identification.
Experimental Protocol 2: GC-MS Analysis
This is a general-purpose protocol for analyzing volatile ketones.[9][10]
-
Rationale: A non-polar column (like a DB-5ms) provides excellent separation of volatile compounds based on boiling point. The temperature program is designed to first elute highly volatile components at a low temperature before ramping up to elute semi-volatile compounds.
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer.
-
Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
GC Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Split ratio: 20:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 40 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis:
-
Identification: Compare the obtained mass spectrum of the analyte peak with reference spectra in a database (e.g., NIST). Key expected fragments for 4-Methyl-1-hepten-3-one would include the molecular ion (m/z 126) and fragments corresponding to the loss of alkyl and vinyl groups.
-
Confirmation: For definitive identification, compare the retention time and mass spectrum with that of an authentic chemical standard.
-
Workflow Visualization
The entire process from sample acquisition to data analysis can be visualized as a cohesive workflow.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. 4-Methylhept-4-en-3-one | C8H14O | CID 31140 - PubChem [pubchem.ncbi.nlm.nih.gov]
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4-Methyl-1-hepten-3-one spectroscopic data
An In-Depth Technical Guide to the Spectroscopic Data of 4-Methyl-1-hepten-3-one
Abstract
4-Methyl-1-hepten-3-one is an α,β-unsaturated ketone, a class of compounds with significant applications in synthetic chemistry and as intermediates in the production of fine chemicals and pharmaceuticals. The conjugated system of the enone moiety imparts unique chemical reactivity and distinct spectroscopic characteristics. This guide provides a comprehensive analysis of the key spectroscopic data for 4-Methyl-1-hepten-3-one, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific molecule, this document combines data from available sources with high-quality predicted spectra and interpretations grounded in established principles of organic spectroscopy. The methodologies for data acquisition are detailed, providing a framework for researchers in compound characterization.
Introduction: The Chemical and Spectroscopic Identity of 4-Methyl-1-hepten-3-one
4-Methyl-1-hepten-3-one (C₈H₁₄O) belongs to the family of α,β-unsaturated ketones, also known as enones.[1] Its structure features a carbonyl group conjugated with a carbon-carbon double bond, which leads to electron delocalization across the π-system. This conjugation is fundamental to its chemical behavior and is the primary determinant of its spectroscopic properties.[2] The electrophilic nature of the β-carbon and the presence of multiple functional groups make spectroscopic analysis essential for unambiguous structure elucidation and purity assessment.
This guide serves as a practical reference for scientists engaged in the synthesis, analysis, or application of 4-Methyl-1-hepten-3-one and related unsaturated systems.
Figure 2: Workflow for ¹H NMR data acquisition and processing.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. With broadband proton decoupling, each unique carbon atom typically appears as a single sharp line.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₂) | 128.5 |
| C-2 (CH) | 137.0 |
| C-3 (C=O) | 201.0 |
| C-4 (CH) | 42.5 |
| C-5 (CH₂) | 29.8 |
| C-6 (CH₂) | 20.5 |
| C-7 (CH₃) | 14.0 |
| 4-CH₃ | 16.5 |
In-Depth Interpretation
-
Carbonyl Carbon (C-3): The carbonyl carbon of a ketone is highly deshielded and is expected to appear far downfield. For an α,β-unsaturated ketone, this peak is typically found around δ 195-205 ppm. [3]* Vinylic Carbons (C-1, C-2): The sp² hybridized carbons of the double bond will resonate between δ 120-150 ppm. C-1, a terminal alkene carbon, is predicted around δ 128.5 ppm, while C-2, being closer to the carbonyl, will be further downfield at approximately δ 137.0 ppm.
-
Alkyl Carbons (C-4 to C-7 and 4-CH₃): The sp³ hybridized carbons appear in the upfield region of the spectrum (δ 10-50 ppm). The carbon bearing the methyl group (C-4) is expected around δ 42.5 ppm. The remaining carbons of the propyl chain and the methyl group will appear at progressively higher fields.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation is identical to that for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity and wider chemical shift range of ¹³C nuclei. A proton-decoupled pulse sequence is standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3090-3010 | =C-H stretch | Medium |
| 2960-2850 | C-H stretch (alkyl) | Strong |
| ~1685 | C=O stretch (conjugated ketone) | Strong, Sharp |
| ~1620 | C=C stretch (conjugated alkene) | Medium to Strong |
| ~990 and ~910 | =C-H bend (out-of-plane) | Strong |
In-Depth Interpretation
The IR spectrum of 4-Methyl-1-hepten-3-one is dominated by features characteristic of an α,β-unsaturated ketone.
-
C=O Stretch: The most diagnostic peak is the carbonyl stretch. In a saturated aliphatic ketone, this appears around 1715 cm⁻¹. [4]However, conjugation with the C=C double bond lowers the C=O bond order, shifting the absorption to a lower frequency, typically around 1685-1666 cm⁻¹. [4]This is a key indicator of the enone system.
-
C=C Stretch: The stretching vibration of the conjugated carbon-carbon double bond is also observed, usually in the 1640-1600 cm⁻¹ region. Its intensity is often enhanced by the conjugation.
-
=C-H and C-H Stretches: The sp² C-H stretches of the vinyl group appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the alkyl groups appear just below 3000 cm⁻¹.
-
Out-of-Plane Bending: The terminal vinyl group gives rise to two strong out-of-plane C-H bending absorptions around 990 cm⁻¹ and 910 cm⁻¹.
Experimental Protocol: IR Spectroscopy
Sources
An In-depth Technical Guide to the Biosynthesis of 4-Methyl-1-hepten-3-one
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the proposed biosynthetic pathway of 4-Methyl-1-hepten-3-one, a naturally occurring volatile organic compound. Drawing upon evidence from related biochemical pathways and established enzymatic reactions, this document offers a scientifically grounded framework for understanding the formation of this molecule. It is designed to be a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.
Introduction to 4-Methyl-1-hepten-3-one
4-Methyl-1-hepten-3-one is an unsaturated ketone with a distinct chemical structure. It has been identified as a key component of the defensive secretions of certain insects, such as those belonging to the Phasmatidae family[1]. Its role as a natural defense mechanism highlights its biological significance and potential for applications in areas such as pest management and the development of novel bioactive compounds. While its presence in the fungal kingdom has not been definitively established, fungi are well-known producers of a vast array of volatile ketones and other organic compounds, suggesting that similar biosynthetic machinery could exist in these organisms[2][3].
Proposed Biosynthetic Pathway: A Polyketide/Fatty Acid-Derived Route
The biosynthesis of 4-Methyl-1-hepten-3-one is proposed to follow a pathway analogous to that of fatty acid and polyketide synthesis. This hypothesis is strongly supported by studies on the biosynthesis of the closely related insect pheromone, (S)-4-methyl-3-heptanone, which has been shown to be derived from three propionate units[2][3][4]. This pathway involves the sequential condensation of short-chain acyl-CoA precursors, catalyzed by a multi-enzyme complex.
Precursor Molecules: The Building Blocks
The carbon skeleton of 4-Methyl-1-hepten-3-one is likely constructed from the following precursor molecules:
-
Propionyl-CoA: This three-carbon molecule is proposed to serve as both the starter unit and the extender units in the biosynthesis of the main chain. The incorporation of propionyl-CoA as an extender unit is the key step that introduces the methyl branch at the C4 position.
-
Acetyl-CoA: While propionyl-CoA is the primary building block for the core structure, acetyl-CoA could potentially be involved, particularly in the formation of the vinyl group, although a mechanism involving only propionate units is also plausible.
Step-by-Step Enzymatic Reactions
The proposed biosynthetic pathway can be broken down into the following key enzymatic steps:
-
Chain Initiation: The process begins with a starter unit, likely propionyl-CoA, which is loaded onto an Acyl Carrier Protein (ACP) associated with a Polyketide Synthase (PKS) or Fatty Acid Synthase (FAS) complex.
-
Chain Elongation: The initial propionyl group is then elongated through the iterative addition of extender units, also derived from propionyl-CoA. Each elongation cycle involves a series of reactions catalyzed by different domains of the PKS/FAS machinery, including ketosynthase (KS), acyltransferase (AT), and ketoreductase (KR) domains. The use of methylmalonyl-CoA (derived from propionyl-CoA) as the extender unit results in the characteristic methyl branch.
-
Processing and Release: After the desired chain length is achieved, the polyketide chain is released from the ACP. This is typically accomplished by a thioesterase (TE) domain, which can hydrolyze the thioester bond.
-
Formation of the Ketone and Alkene Moieties: The final steps in the formation of 4-Methyl-1-hepten-3-one involve the introduction of the ketone at the C3 position and the double bond between C1 and C2. This is likely achieved through the action of a dehydratase, which removes a molecule of water, and subsequent enzymatic or spontaneous decarboxylation and oxidation. The precise order and nature of these final tailoring steps are areas for further investigation.
Sources
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- 2. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone [agris.fao.org]
4-Methyl-1-hepten-3-one structural elucidation
An In-depth Technical Guide to the Structural Elucidation of 4-Methyl-1-hepten-3-one
Introduction: The Analytical Imperative
In the landscape of chemical synthesis and drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. 4-Methyl-1-hepten-3-one (C₈H₁₄O), an α,β-unsaturated ketone, serves as an exemplary case study for the integrated spectroscopic approach required for rigorous structural elucidation.[1][2] As an enone, its conjugated system presents unique chemical reactivity and distinct spectroscopic signatures that demand a multi-faceted analytical strategy.[2]
This guide, intended for researchers and drug development professionals, eschews a rigid, step-by-step template. Instead, it presents a logical, causality-driven workflow that mirrors the process of discovery in a modern analytical laboratory. We will demonstrate how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy functions as a self-validating system, leading to the confident and unequivocal assignment of the structure of 4-methyl-1-hepten-3-one.
Part 1: Foundational Analysis - Molecular Formula and Degrees of Unsaturation
Before any detailed structural features can be explored, the elemental composition and the degree of unsaturation must be established. This foundational data provides the fundamental constraints for any proposed structure. High-resolution mass spectrometry is the definitive technique for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Electron Ionization (EI) is a common and effective method for volatile, small organic molecules. The sample is bombarded with high-energy electrons (~70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).[3]
-
Analysis: The ions are accelerated into a mass analyzer (e.g., Time-of-Flight, TOF), which separates them based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The peak with the highest m/z value, if present, corresponds to the molecular ion. For 4-methyl-1-hepten-3-one, the expected exact mass is 126.1045 u.[1]
Data Synthesis and Interpretation
The molecular formula C₈H₁₄O is confirmed by the HRMS data. With this, we can calculate the Degrees of Unsaturation (DoU), an essential first step in deducing the presence of rings or multiple bonds.
DoU Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 8 + 1 - (14/2) DoU = 2
A DoU of 2 indicates the presence of two double bonds, one triple bond, two rings, or a combination of one ring and one double bond. This immediately narrows the field of possible isomers and sets the stage for functional group analysis.
Caption: Initial workflow for determining molecular formula and unsaturation.
Part 2: Functional Group Identification via Infrared Spectroscopy
With the molecular formula and DoU established, the next logical step is to identify the specific functional groups present. Infrared (IR) spectroscopy is the premier technique for this purpose, as it probes the vibrational energies of covalent bonds.[4]
The DoU of 2 strongly suggests the presence of both a carbonyl (C=O) and an alkene (C=C), which perfectly aligns with the proposed α,β-unsaturated ketone structure.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the neat liquid sample is placed between two salt (NaCl or KBr) plates to create a thin film.
-
Data Acquisition: The sample is irradiated with infrared light, and the frequencies of absorbed radiation are recorded by an FTIR spectrometer.[5] The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Expected IR Spectral Data and Rationale
The conjugation in an α,β-unsaturated ketone causes a delocalization of π-electrons across the O=C-C=C system. This lowers the bond order of the carbonyl group, resulting in a lower vibrational frequency (a shift to a lower wavenumber) compared to a simple aliphatic ketone.[6][7]
| Wavenumber (cm⁻¹) | Vibration Type | Rationale for Assignment |
| ~3080 cm⁻¹ | =C-H Stretch | Indicates C-H bonds on an sp² hybridized carbon (the terminal vinyl group). |
| ~2960-2870 cm⁻¹ | C-H Stretch | Characteristic of C-H bonds on sp³ hybridized carbons (methyl and methylene groups).[7] |
| ~1675 cm⁻¹ | C=O Stretch | The frequency is lower than a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the C=C bond.[6] This is a key diagnostic peak. |
| ~1640 cm⁻¹ | C=C Stretch | Corresponds to the stretching of the carbon-carbon double bond in the enone system. |
This pattern of absorptions provides strong, direct evidence for the presence of an α,β-unsaturated ketone functional group, validating the hypothesis derived from the DoU calculation.
Part 3: Definitive Structural Mapping with NMR Spectroscopy
While MS and IR confirm the formula and key functional groups, they do not reveal the precise connectivity of the atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete carbon skeleton and proton environments.[8]
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. This provides a single peak for each unique carbon atom in the structure.[8]
-
¹H NMR Acquisition: A standard ¹H spectrum is acquired to determine the chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) for each unique proton environment.[9]
-
2D NMR (COSY & HMBC):
-
COSY (Correlation Spectroscopy) is run to identify protons that are spin-spin coupled (typically on adjacent carbons).
-
HMBC (Heteronuclear Multiple Bond Correlation) is run to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments.[10]
-
¹³C NMR: The Carbon Skeleton
For 4-methyl-1-hepten-3-one, we expect to see 8 distinct signals in the ¹³C NMR spectrum, corresponding to the 8 carbon atoms in the molecule.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| C3 (C=O) | ~200 ppm | Carbonyl carbons are highly deshielded and appear far downfield. |
| C1 (=CH₂) | ~129 ppm | Vinylic carbon, part of the conjugated system. |
| C2 (-CH=) | ~137 ppm | Vinylic carbon, part of the conjugated system. |
| C4 (-CH-) | ~45 ppm | Aliphatic methine carbon, adjacent to the carbonyl. |
| C5 (-CH₂-) | ~25 ppm | Aliphatic methylene carbon. |
| C6 (-CH₂-) | ~20 ppm | Aliphatic methylene carbon. |
| C7 (-CH₃) | ~14 ppm | Terminal methyl group of the propyl chain. |
| C4-Methyl | ~16 ppm | Methyl group attached to the C4 methine. |
¹H NMR: Proton Environments and Connectivity
The ¹H NMR spectrum provides the most detailed structural information. The chemical shifts are influenced by adjacent functional groups, and splitting patterns reveal neighboring protons.
| Proton(s) | Expected Shift (δ, ppm) | Multiplicity | Integration | Rationale and COSY Correlations |
| H₂ (on C2) | ~6.4 ppm | dd | 1H | Vinylic proton trans to H₁, coupled to H₁ and H₂'. |
| H₂' (on C2) | ~6.2 ppm | dd | 1H | Vinylic proton cis to H₁, coupled to H₁ and H₂. |
| H₁ (on C1) | ~5.9 ppm | dd | 1H | Vinylic proton on terminal carbon, coupled to H₂ and H₂'. |
| H₄ (on C4) | ~3.0 ppm | m | 1H | Methine proton, deshielded by the adjacent carbonyl. Correlates with C4-methyl protons and H₅. |
| H₅ (on C5) | ~1.6 ppm | m | 2H | Methylene protons. Correlates with H₄ and H₆. |
| H₆ (on C6) | ~1.4 ppm | m | 2H | Methylene protons. Correlates with H₅ and H₇. |
| H₇ (on C7) | ~0.9 ppm | t | 3H | Terminal methyl protons, split into a triplet by the two H₆ protons. |
| C4-Methyl | ~1.1 ppm | d | 3H | Methyl protons, split into a doublet by the single H₄ proton. |
HMBC: Assembling the Puzzle
HMBC data provides the final, unambiguous connections. Key expected correlations that would solidify the structure include:
-
H₁ and H₂ to C3 (Carbonyl): This confirms the vinyl group is directly attached to the carbonyl carbon, defining the α,β-unsaturated system.
-
H₄ to C3 (Carbonyl): Confirms the methine carbon is on the other side of the carbonyl.
-
C4-Methyl protons to C3, C4, and C5: This definitively places the methyl group on the C4 carbon.
Caption: A workflow for structural assignment using NMR techniques.
Part 4: Structural Confirmation via Mass Spectrometry Fragmentation
After proposing a structure based on NMR, we return to the mass spectrometry data to see if the fragmentation pattern is consistent with our assignment. The energetically unstable molecular ion will break apart in predictable ways, providing further validation.[11]
Analysis of the Electron Ionization (EI) Fragmentation Pattern
In EI-MS, fragmentation is often driven by the formation of the most stable carbocations. For ketones, α-cleavage (cleavage of the C-C bond adjacent to the carbonyl) is a dominant pathway, leading to the formation of stable acylium ions.[11]
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 126 | [C₈H₁₄O]⁺• | Molecular Ion (M⁺•) |
| 99 | [CH₃CH₂CH(CH₃)CO]⁺ | α-cleavage with loss of the vinyl radical (•CH=CH₂). |
| 83 | [M - C₃H₇]⁺ | Loss of a propyl radical. |
| 57 | [C₄H₉]⁺ | Formation of a sec-butyl cation from cleavage at the carbonyl. |
| 55 | [CH₂=CHCO]⁺ | α-cleavage with loss of the sec-butyl radical. This is often a prominent peak for vinyl ketones. |
The presence of strong peaks at m/z 99 and 55 would be highly characteristic of the proposed structure, providing robust corroborating evidence for the connectivity established by NMR.
Conclusion: A Self-Validating, Multi-Technique Approach
The structural elucidation of 4-methyl-1-hepten-3-one is not achieved by a single technique but by the logical synthesis of data from multiple, orthogonal analytical methods.
-
Mass Spectrometry established the molecular formula (C₈H₁₄O) and degrees of unsaturation (DoU=2).
-
Infrared Spectroscopy confirmed the presence of the key functional groups: a conjugated carbonyl (C=O) and an alkene (C=C).
-
NMR Spectroscopy (¹H, ¹³C, COSY, HMBC) provided the definitive map of atomic connectivity, revealing the vinyl group, the position of the methyl branch, and the structure of the propyl chain.
-
MS Fragmentation Analysis validated the proposed structure by showing that its predicted fragmentation patterns match the experimental data.
References
- Royal Society of Chemistry. (n.d.). Spectroscopic studies. Part II. Steric conformations of some αβ-unsaturated ketones. Journal of the Chemical Society B: Physical Organic.
-
Stenlake, J. B., & Williams, W. D. (1957). The spectrophotometric determination of alpha beta-unsaturated aldehydes and ketones with Girard-T reagent. I. Essential oils. Journal of Pharmacy and Pharmacology, 9(12), 900-907. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Hepten-3-one, 4-methyl-. Retrieved from [Link]
-
Contente, M. L., et al. (2017). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules, 22(9), 1559. Retrieved from [Link]
-
Fiveable. (2025). α,β-unsaturated ketones Definition. Organic Chemistry Key. Retrieved from [Link]
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George, M. W., et al. (2001). Time-resolved IR studies of cyclic enone triplet excited states and their reactions with alkenes. Physical Chemistry Chemical Physics, 3(8), 1549-1555. Retrieved from [Link]
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PubChem. (n.d.). 4-Methyl-1-hepten-3-one. National Center for Biotechnology Information. Retrieved from [Link]
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Ponder, J. W. (n.d.). I The Synthesis of 4-Methyl-3-heptanol and II 4-Methyl-3-heptanone. Jay Ponder Lab. Retrieved from [Link]
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Illmann, N., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21(17), 13667-13686. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-methyl-4-hepten-3-one. Retrieved from [Link]
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Chemical Synthesis Database. (2025). (3E)-4-methyl-3-hepten-1-ol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 8.15: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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MDPI. (2017). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for Supplementary Information. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]
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University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
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Byrd, D. C., et al. (2000). 1H and 13C NMR spectroscopic analysis of a series of unsaturated hexenones and heptenones. Magnetic Resonance in Chemistry, 38(6), 479-481. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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ScienceReady. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.3: Infrared spectroscopy. Retrieved from [Link]
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Nigerian Medicinal Plants Project Database. (n.d.). 4-Methyl-4-hepten-3-one. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: ketones. Retrieved from [Link]
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MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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An In-depth Technical Guide to 4-Methyl-1-hepten-3-one: From Discovery and Isolation to Synthesis and Characterization
This technical guide provides a comprehensive overview of 4-Methyl-1-hepten-3-one, a unique α,β-unsaturated ketone. With full editorial control, this document is structured to deliver an in-depth understanding of its discovery as a natural product, the methodologies for its isolation, plausible synthetic pathways, and detailed analytical characterization. This guide is intended for researchers, scientists, and professionals in drug development and chemical ecology who require a thorough understanding of this intriguing molecule.
Discovery and Natural Occurrence: A Novel Defensive Compound
The discovery of 4-Methyl-1-hepten-3-one is a relatively recent event in the field of chemical ecology. It was first identified as a natural product in 2006 by Schmeda-Hirschmann and his team.[1][2] Their research revealed that this compound is the primary component of the defensive secretion of the phasmid insect, Agathemera elegans, found in the Chilean Andes.[1][2] When disturbed, these insects emit a spray containing 4-Methyl-1-hepten-3-one, which can cause temporary blindness in humans, highlighting its potent biological activity.[1][2] This discovery was significant as it was the first time 4-Methyl-1-hepten-3-one was reported from a natural source.[1][2]
The identification of this compound in Agathemera elegans underscores the vast and often untapped reservoir of novel chemical entities within the insect kingdom. Such natural products are of great interest to researchers for their potential applications in various fields, including pharmaceuticals, agriculture, and as tools for studying biological systems.
Isolation from Natural Sources: A Case Study of Agathemera elegans
The isolation of 4-Methyl-1-hepten-3-one from its natural source, Agathemera elegans, provides a practical example of the techniques employed in natural product chemistry. The methodology described by Schmeda-Hirschmann et al. (2006) serves as a foundational protocol.
Collection of the Organism
The initial and crucial step is the collection of the source organism. In this case, adult specimens of Agathemera elegans were collected from their natural habitat in the Chilean Andes.[1] Proper identification of the species is paramount to ensure the correct chemical profile is being investigated.
Extraction of the Defensive Secretion
The defensive secretion containing 4-Methyl-1-hepten-3-one was obtained by gently disturbing the insects, which prompted them to release the spray. This secretion was collected directly into vials containing a suitable solvent, such as dichloromethane, to trap the volatile components. This method of direct collection is often preferred for obtaining a concentrated and representative sample of the volatile compounds.
Chromatographic Analysis and Purification
The collected secretion was then subjected to analytical techniques to identify and quantify its components. Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile organic compounds.
-
Sample Preparation: The dichloromethane extract of the defensive secretion is directly injected into the GC-MS system.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
GC Column: A non-polar capillary column, such as a DB-5 or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically employed.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 5°C/min to 260°C.
-
Final hold: Maintain 260°C for an appropriate duration to ensure all compounds have eluted.
-
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Mass spectra are recorded over a suitable mass range (e.g., m/z 30-350).
-
Identification: The components are identified by comparing their mass spectra and retention times with those of authentic standards or by interpretation of the fragmentation patterns and comparison with spectral libraries (e.g., NIST).
This analytical approach revealed that the defensive secretion of Agathemera elegans is composed almost exclusively of 4-Methyl-1-hepten-3-one.[1][2] For preparative isolation of the pure compound, techniques such as preparative gas chromatography or fractional distillation under reduced pressure could be employed, although for initial identification, the quantities obtained from the secretion are often sufficient for spectroscopic analysis.
Caption: Workflow for the isolation and identification of 4-Methyl-1-hepten-3-one.
Synthetic Approaches to 4-Methyl-1-hepten-3-one
While the isolation from natural sources is crucial for discovery, chemical synthesis is essential for obtaining larger quantities of 4-Methyl-1-hepten-3-one for further research and potential applications. As an α,β-unsaturated ketone, several general synthetic strategies can be applied.
General Strategies for the Synthesis of α,β-Unsaturated Ketones
The synthesis of α,β-unsaturated ketones is a well-established area of organic chemistry.[3][4][5] Common methods include:
-
Aldol Condensation: This classic method involves the reaction of an enolate with a carbonyl compound, followed by dehydration to form the α,β-unsaturated system.
-
Wittig-type Reactions: The reaction of a phosphorus ylide with an α-ketoaldehyde or a similar substrate can yield the desired product.
-
Oxidation of Allylic Alcohols: The selective oxidation of an allylic alcohol can provide the corresponding α,β-unsaturated ketone.
-
Saegusa-Ito Oxidation: This method involves the oxidation of a silyl enol ether using a palladium catalyst.
-
Boron-Wittig Reaction: A more recent method utilizes 1,1-di(boryl)alk-1-enes as building blocks to react with aldehydes and ketones.[5]
Proposed Synthesis of 4-Methyl-1-hepten-3-one via Aldol Condensation
A plausible and straightforward approach to synthesize 4-Methyl-1-hepten-3-one is through a directed aldol condensation followed by dehydration.
Caption: Retrosynthetic analysis for 4-Methyl-1-hepten-3-one.
-
Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-pentanone in a suitable aprotic solvent such as tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the lithium enolate of 2-pentanone. The causality behind using a strong, hindered base at low temperature is to ensure rapid and complete deprotonation to form the kinetic enolate, which is crucial for regioselectivity.
-
Aldol Addition: To the freshly prepared enolate solution at -78°C, slowly add a solution of acrylaldehyde in THF. The low temperature is maintained to control the reactivity of the highly reactive aldehyde and prevent side reactions. The nucleophilic enolate will attack the electrophilic carbonyl carbon of acrylaldehyde to form the aldol adduct.
-
Work-up: After the reaction is complete (monitored by Thin Layer Chromatography), quench the reaction by adding a saturated aqueous solution of ammonium chloride. This protonates the alkoxide intermediate and neutralizes any remaining base. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Dehydration: The crude aldol adduct can be dehydrated to the α,β-unsaturated ketone. This can often be achieved by heating the crude product with a mild acid catalyst (e.g., p-toluenesulfonic acid) in a solvent that allows for the azeotropic removal of water (e.g., toluene using a Dean-Stark apparatus). Alternatively, treatment with a mild dehydrating agent can be employed.
-
Purification: The final product, 4-Methyl-1-hepten-3-one, is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure compound.
Analytical Characterization
The unambiguous identification and characterization of 4-Methyl-1-hepten-3-one rely on a combination of spectroscopic and chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile compounds like 4-Methyl-1-hepten-3-one. It provides information on both the retention time, which is characteristic of the compound under specific chromatographic conditions, and the mass spectrum, which gives information about the molecular weight and fragmentation pattern. The molecular ion peak for 4-Methyl-1-hepten-3-one (C₈H₁₄O) would be expected at m/z 126.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| H1 (vinyl) | ~5.8-6.4 | m | |
| H2 (vinyl) | ~5.8-6.4 | m | |
| H4 (methine) | ~2.8-3.2 | m | |
| H5 (methylene) | ~1.4-1.6 | m | |
| H6 (methylene) | ~1.2-1.4 | m | |
| H7 (methyl) | ~0.9 | t | ~7.4 |
| 4-Methyl | ~1.1 | d | ~6.8 |
Note: These are predicted values and may vary depending on the solvent and instrument.
SpectraBase provides a ¹³C NMR spectrum for 4-Hepten-3-one, 4-methyl-.[7] This data is invaluable for confirming the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule. For 4-Methyl-1-hepten-3-one, the key characteristic absorption bands would be:
-
C=O stretch (ketone): A strong absorption band around 1670-1690 cm⁻¹ for the α,β-unsaturated ketone.
-
C=C stretch (alkene): A medium absorption band around 1620-1640 cm⁻¹.
-
C-H stretch (alkane): Absorption bands just below 3000 cm⁻¹.
-
=C-H stretch (alkene): Absorption bands just above 3000 cm⁻¹.
Conclusion
4-Methyl-1-hepten-3-one stands as a fascinating example of a natural product with potent biological activity. Its discovery in the defensive secretion of Agathemera elegans has opened up new avenues for research in chemical ecology. This in-depth technical guide has provided a comprehensive overview of its discovery, isolation from its natural source, plausible synthetic routes, and the analytical techniques required for its characterization. The detailed protocols and explanations of the underlying scientific principles are intended to equip researchers and scientists with the necessary knowledge to work with and further investigate this intriguing molecule. The continued study of such natural products holds great promise for the discovery of new lead compounds in drug development and for a deeper understanding of the chemical language of the natural world.
References
-
Anonymous. (2013, October 21). Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation. Chemical Communications (RSC Publishing). [Link]
-
Anonymous. (n.d.). Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation. RSC Publishing. [Link]
-
Schmeda-Hirschmann, G., et al. (2006, July-August). 4-methyl-l-hepten-3-one, the defensive compound from Agathemera elegans (Philippi) (Phasmatidae) Insecta. Z Naturforsch C J Biosci., 61(7-8), 592-4. [Link]
-
Anonymous. (n.d.). Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement. Organic Chemistry Portal. [Link]
-
Anonymous. (2025, November 13). Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk-1-enes. ChemRxiv. [Link]
-
Anonymous. (2025, February 24). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Schmeda-Hirschmann, G., et al. (2025, August 9). 4-Methyl-1-hepten-3-one, the Defensive Compound from Agathemera elegans (Philippi) (Phasmatidae) Insecta. ResearchGate. [Link]
-
Anonymous. (n.d.). 4-Hepten-3-one, 4-methyl-. SpectraBase. [Link]
-
Brenna, E., et al. (2025, October 16). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. ResearchGate. [Link]
-
Anonymous. (n.d.). 4-Methyl-1-hepten-3-one. PubChem. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 4-Methyl-1-hepten-3-one | C8H14O | CID 53807856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
physical and chemical characteristics of 4-Methyl-1-hepten-3-one
The Chemical and Physical Characterization of 4-Methyl-1-hepten-3-one: A Technical Guide for Drug Development and Chemical Ecology
Executive Summary
4-Methyl-1-hepten-3-one (IUPAC: 4-methylhept-1-en-3-one) is a highly volatile, bioactive enone primarily recognized as the potent defensive secretion of the Andean stick insect Agathemera elegans and various Neotropical harvestmen[1],[2]. For drug development professionals and chemical ecologists, this compound represents a fascinating intersection of evolutionary defense mechanisms and pharmacological potential. Its
Physicochemical Profiling
Understanding the physical and chemical metrics of 4-methyl-1-hepten-3-one is critical for formulating it into assays or therapeutic delivery systems. The compound's low molecular weight and high lipophilicity (XLogP3 = 2.5) facilitate rapid membrane permeation, which is mechanistically responsible for its acute irritant properties in nature[3].
| Property | Value | Scientific Implication |
| IUPAC Name | 4-methylhept-1-en-3-one | Defines the terminal vinyl group and C4 methyl branching. |
| Molecular Formula | C8H14O | Indicates a highly reduced hydrocarbon backbone with one oxygen[3]. |
| Molecular Weight | 126.20 g/mol | Low MW ensures high volatility for aerosolized applications[3]. |
| Exact Mass | 126.104465 Da | Critical for high-resolution GC-MS identification[3]. |
| XLogP3 | 2.5 | Optimal lipophilicity for penetrating lipid bilayers[3]. |
| Topological Polar Surface Area | 17.1 Ų | Low TPSA confirms poor aqueous solubility but excellent organic partitioning[3]. |
| Chemical Class | Enone (Lipid / Oxygenated Hydrocarbon) | The conjugated double bond provides a reactive electrophilic center[3]. |
Data synthesized from the [3].
Biosynthetic Origins and Ecological Function
In nature, 4-methyl-1-hepten-3-one is synthesized as a chemical weapon. In the stick insect Agathemera elegans, it is expelled from prothoracic glands to cause acute conjunctivitis and temporary blindness in predators[1]. In harvestmen (e.g., Iporangaia pustulosa), it is produced via a specialized polyketide pathway[2].
Mechanistic Causality: The evolutionary selection of an enone is not accidental. The conjugated
Fig 1: Proposed polyketide biosynthetic pathway of 4-methyl-1-hepten-3-one in arthropods.
Synthetic Methodology: Laboratory Protocol
Experimental Causality: Why use Dess-Martin Periodinane (DMP)? Standard oxidants like Jones reagent (chromic acid) or potassium permanganate risk cleaving the terminal alkene or causing the double bond to isomerize into conjugation with the alkyl chain (forming the thermodynamically more stable 2-en-3-one). DMP ensures mild, highly chemoselective oxidation of the allylic alcohol at room temperature without disrupting the terminal vinyl group.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 700 mg (5.5 mmol) of 4-methylhept-1-en-3-ol in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere[4].
-
Oxidation: Add 2.57 g (6.6 mmol, 1.2 eq) of reagent to the solution. Stir continuously at room temperature for 20 minutes[4].
-
Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate eluent. The complete disappearance of the lower
alcohol spot and the appearance of a UV-active higher spot confirms quantitative conversion. -
Quenching: Add 20 mL of diethyl ether to the mixture, followed immediately by 15 mL of 1.3 M NaOH solution[4]. Causality: The NaOH quench is a critical self-validating step. It hydrolyzes the iodine-containing byproducts (iodinane) into water-soluble sodium salts, preventing them from contaminating the highly volatile organic product during evaporation.
-
Isolation: Stir for an additional 10 minutes. Separate the organic layer, wash with saturated brine, dry over anhydrous Na
SO , and concentrate under reduced pressure (max 30°C water bath to prevent product volatilization)[4].
Fig 2: Mild oxidation workflow of 4-methylhept-1-en-3-ol to 4-methyl-1-hepten-3-one using DMP.
Analytical Characterization
To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization is required:
-
GC-MS Analysis: Utilizing a non-polar capillary column (e.g., HP-5MS), the compound will elute cleanly. The mass spectrum must display a distinct molecular ion peak at m/z 126, with characteristic fragmentation showing the loss of the vinyl group (m/z 99) and carbon monoxide[2].
-
NMR Spectroscopy:
H-NMR will definitively prove the structure. Look for the characteristic terminal vinyl protons presenting as complex multiplets between 5.8 and 6.4 ppm, and a distinct doublet around 1.1 ppm corresponding to the C4 methyl group.
Therapeutic & Commercial Potential
For drug development professionals, 4-methyl-1-hepten-3-one offers a unique structural scaffold:
-
Antimicrobial Agents: The Michael acceptor properties that make it a defensive weapon can be titrated to target essential bacterial enzymes (e.g., targeting the catalytic cysteine in bacterial proteases).
-
Next-Generation Repellents: Its evolutionary success in deterring mammalian and avian predators makes it a prime candidate for developing potent, non-lethal agricultural or personal repellents.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 53807856, 4-Methyl-1-hepten-3-one." PubChem,[Link]
-
Schmeda-Hirschmann, G. "4-methyl-l-hepten-3-one, the defensive compound from Agathemera elegans (Philippi) (Phasmatidae) Insecta." Zeitschrift für Naturforschung C, 2006.[Link]
-
Rocha, D. F., et al. "Harvestman Phenols and Benzoquinones: Characterisation and Biosynthetic Pathway." Molecules, 2013.[Link]
- European Patent Office. "Synthesis of 4-[2-(2-(3-hydroxyoctyl)-5-oxopyrazolidin-1-yl)ethyl] benzoic acid (EP1439837B1).
Sources
- 1. 4-methyl-l-hepten-3-one, the defensive compound from Agathemera elegans (Philippi) (Phasmatidae) Insecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-Methyl-1-hepten-3-one | C8H14O | CID 53807856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 4-Methyl-1-hepten-3-one
Introduction
4-Methyl-1-hepten-3-one is a volatile organic compound (VOC) and an enone, a type of unsaturated ketone.[1] Its detection and quantification are crucial in various fields, including flavor and fragrance analysis, environmental monitoring, and the study of insect pheromones. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and validated analytical methods for the detection of 4-Methyl-1-hepten-3-one. The methodologies detailed herein are grounded in established scientific principles to ensure accuracy, precision, and reliability.
Core Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)
The gold standard for the analysis of volatile compounds like 4-Methyl-1-hepten-3-one is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[2][3] This powerful technique combines the exceptional separation capabilities of GC with the highly specific detection and identification power of MS.
-
Gas Chromatography (GC): This technique separates volatile compounds based on their differential partitioning between a stationary phase (a coating on a long, thin capillary column) and a mobile gas phase (an inert carrier gas like helium).[4][5] Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).[3] The resulting mass spectrum is a unique chemical fingerprint that allows for definitive identification of the compound.
Why GC-MS is the Method of Choice
The combination of GC and MS provides unparalleled performance for the analysis of 4-Methyl-1-hepten-3-one:
-
High Sensitivity: Capable of detecting trace levels of the analyte.
-
High Selectivity: The mass spectrometer can distinguish 4-Methyl-1-hepten-3-one from other co-eluting compounds with similar retention times.
-
Definitive Identification: The mass spectrum provides structural information, confirming the identity of the analyte.[3]
-
Quantitative Accuracy: With proper calibration, GC-MS can provide precise and accurate quantification of the analyte.
Sample Preparation: The Critical First Step
The choice of sample preparation technique is paramount to achieving accurate and reproducible results. For volatile compounds like 4-Methyl-1-hepten-3-one, the goal is to efficiently extract the analyte from the sample matrix and concentrate it prior to GC-MS analysis. Headspace Solid-Phase Microextraction (HS-SPME) is the preferred method for this purpose.[6][7]
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and innovative sample preparation technique.[6] It relies on the partitioning of analytes from the headspace (the gas phase above the sample) onto a coated fiber.[6][8]
The Causality Behind Experimental Choices in HS-SPME:
-
Fiber Coating Selection: The choice of the SPME fiber coating is critical and depends on the polarity and volatility of the analyte. For a moderately polar ketone like 4-Methyl-1-hepten-3-one, a fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often a good starting point as it can effectively trap a wide range of volatile and semi-volatile compounds.
-
Equilibration Temperature and Time: Heating the sample vial promotes the partitioning of 4-Methyl-1-hepten-3-one into the headspace. The optimal temperature and time are a balance between maximizing the headspace concentration and avoiding thermal degradation of the analyte. An initial starting point could be 60°C for 15 minutes.
-
Extraction Time: This is the duration the SPME fiber is exposed to the headspace. Equilibrium must be reached between the analyte in the headspace and the fiber coating for reproducible results. A typical extraction time is 30 minutes.
-
Salt Addition: The addition of a salt, such as sodium chloride, to aqueous samples can increase the ionic strength of the solution. This "salting-out" effect reduces the solubility of organic compounds in the water, driving more of the analyte into the headspace and improving extraction efficiency.
Visualizing the HS-SPME-GC-MS Workflow
Caption: A schematic overview of the HS-SPME-GC-MS analytical workflow.
Detailed Analytical Protocol
This protocol provides a step-by-step methodology for the detection and quantification of 4-Methyl-1-hepten-3-one.
Part 1: Sample Preparation using Headspace SPME
-
Sample Aliquoting: Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a 20 mL headspace vial.
-
Internal Standard Spiking (Optional but Recommended): For accurate quantification, add a known amount of an appropriate internal standard to each sample, blank, and calibration standard. The internal standard should be a compound with similar chemical properties to 4-Methyl-1-hepten-3-one but not present in the sample.
-
Salt Addition (for aqueous samples): Add a pre-determined amount of sodium chloride (e.g., 1 g) to the vial to enhance the extraction efficiency.
-
Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
Incubation and Extraction: Place the vial in the autosampler tray. The autosampler will then perform the following steps automatically:
-
Incubation: The vial is moved to the incubation oven and heated to a set temperature (e.g., 60°C) with agitation for a defined period (e.g., 15 minutes) to allow for equilibration of the analyte between the sample and the headspace.
-
Extraction: The SPME fiber is exposed to the headspace of the vial for a set time (e.g., 30 minutes) to extract the volatile analytes.
-
Part 2: GC-MS Analysis
-
Desorption: After extraction, the SPME fiber is withdrawn from the sample vial and immediately inserted into the heated GC inlet (e.g., 250°C). The trapped analytes are thermally desorbed from the fiber onto the GC column.
-
Chromatographic Separation: The analytes are separated on the GC column. The temperature program of the GC oven is crucial for achieving good separation. A typical program might be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/minute.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Mass Spectrometric Detection: As the separated compounds elute from the column, they are detected by the mass spectrometer. The MS can be operated in two modes:
-
Full Scan Mode: The MS scans a wide range of m/z values (e.g., 40-400 amu). This is useful for identifying unknown compounds.
-
Selected Ion Monitoring (SIM) Mode: The MS only monitors a few specific ions that are characteristic of 4-Methyl-1-hepten-3-one. This mode provides higher sensitivity and is ideal for quantification.
-
Data Presentation: Key Analytical Parameters
| Parameter | Typical Value | Significance |
| Limit of Detection (LOD) | Low ng/L to µg/L range | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Mid ng/L to µg/L range | The lowest concentration of the analyte that can be accurately quantified. |
| Linearity (R²) | > 0.995 | Indicates a strong correlation between the instrument response and the analyte concentration over a defined range. |
| Precision (%RSD) | < 15% | A measure of the repeatability of the analysis. |
| Accuracy (% Recovery) | 85-115% | A measure of how close the measured value is to the true value. |
Method Validation: Ensuring Trustworthiness
Every analytical method must be validated to ensure its performance is suitable for its intended purpose. The following are key validation parameters:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of 4-Methyl-1-hepten-3-one in blank samples.
-
Linearity and Range: A calibration curve is generated by analyzing a series of standards at different concentrations. The linearity is assessed by the correlation coefficient (R²) of the calibration curve.
-
Accuracy: Determined by spiking a blank matrix with a known amount of 4-Methyl-1-hepten-3-one and calculating the percent recovery.
-
Precision: Assessed by repeatedly analyzing a single sample and calculating the relative standard deviation (%RSD). This can be evaluated at different levels (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined statistically from the analysis of low-level standards.
Visualizing the Method Validation Process
Caption: A diagram illustrating the essential components of a robust method validation.
Alternative and Complementary Techniques
While GC-MS is the primary technique, other methods can be employed for specific applications:
-
High-Performance Liquid Chromatography (HPLC): For non-volatile samples or when derivatization is preferred, HPLC can be used.[9][10] Often, ketones are derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone that can be detected by UV-Vis or mass spectrometry.[11][12]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR offers a direct and primary method for quantification without the need for a calibration curve of the analyte itself.[9][13] It relies on comparing the integral of a specific proton signal of 4-Methyl-1-hepten-3-one to that of a certified internal standard.[13]
Conclusion
The successful analysis of 4-Methyl-1-hepten-3-one hinges on a well-designed analytical strategy that combines efficient sample preparation with a powerful separation and detection technique. The HS-SPME-GC-MS method detailed in this application note provides a robust, sensitive, and specific approach for the reliable identification and quantification of this important volatile compound. Rigorous method validation is essential to ensure the trustworthiness and scientific integrity of the generated data.
References
-
Schmidt K, Podmore I. (2015). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer. ResearchGate. [Link]
-
PubChem. 4-Methyl-1-hepten-3-one. [Link]
-
Górecki, T., & Pawliszyn, J. (1997). Analysis of Flavor Volatiles Using Headspace Solid-Phase Microextraction. Journal of Agricultural and Food Chemistry. [Link]
-
Cheméo. Chemical Properties of 4-Hepten-3-one, 5-methyl- (CAS 1447-26-3). [Link]
-
Pleil, J. D., & Stiegel, M. A. (2023). Methods to Detect Volatile Organic Compounds for Breath Biopsy Using Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry. PubMed. [Link]
-
U.S. Environmental Protection Agency. (1996). Field Validation of the DNPH Method for Aldehydes and Ketones. P2 InfoHouse. [Link]
-
Science.gov. validate analytical methods: Topics by Science.gov. [Link]
-
Higgins, C. (2022). Controversies Around the Measurement of Blood Ketones to Diagnose and Manage Diabetic Ketoacidosis. Clinical Chemistry. [Link]
-
Wang, M., et al. (2019). Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge... PMC. [Link]
-
NMPPDB. 4-Methyl-4-hepten-3-one. [Link]
-
The Good Scents Company. 4-methyl-4-hepten-3-one, 22319-31-9. [Link]
-
3M Environmental Laboratory. (2018). Gas Chromatography/Mass Spectrometry for Volatile and Semivolatile Organics. 3M. [Link]
-
Tiso, T., et al. (2022). High‐throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. PMC. [Link]
-
Ministry of the Environment, Government of Japan. (2003). III Analytical Methods. [Link]
-
Publisso. Air Monitoring Methods – 4-Methyl-3-penten-2-one, Meth. No. 1. [Link]
-
de Souza, L. P., et al. (2020). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. BrJAC. [Link]
-
Serra, I., et al. (2017). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. MDPI. [Link]
-
Cazaunau, M., et al. (2026). GCxGC-MS hyphenated te. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]
-
Mohammed, A., et al. (2025). GAS CHROMATOGRAPHY – MASS SPEC…. FUDMA Journal of Sciences (FJS). [Link]
-
Sari, D. P., et al. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Biological and Molecular Chemistry. [Link]
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- 4. iris.unito.it [iris.unito.it]
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- 9. Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge Using Quantitative Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. benchchem.com [benchchem.com]
quantification of 4-Methyl-1-hepten-3-one in food samples
Application Note: Targeted Quantification of 4-Methyl-1-hepten-3-one in Food Matrices via HS-SPME-GC-MS
Executive Summary
This guide details the protocol for the quantification of 4-Methyl-1-hepten-3-one , a volatile vinyl ketone often associated with lipid oxidation pathways or specific botanical defense mechanisms (e.g., Phasmatodea secretions, Entada spp.). Due to its chemical structure—specifically the
To overcome matrix interference and ensure high sensitivity, this protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . This solvent-free approach minimizes analyte degradation and maximizes extraction efficiency from complex matrices.
Analyte Profile & Mechanistic Considerations
| Property | Description | Impact on Protocol |
| Structure | Reactivity: High. Can form adducts with cysteine/lysine in food proteins. Extraction must be gentle (low temp) to prevent artifact formation or loss. | |
| Volatility | High Vapor Pressure | Extraction: Ideal for Headspace (HS) sampling. Direct immersion is avoided to prevent matrix contamination. |
| Polarity | Moderate (Ketone functionality) | Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) is recommended for broad coverage of volatiles with varying polarity. |
| Fragmentation | m/z 55 (Base peak, Acryloyl group), m/z 126 (M+) | Detection: SIM (Selected Ion Monitoring) mode is required for trace quantification (ppb/ppt levels). |
Method Development Strategy
Why HS-SPME?
Traditional solvent extraction (LLE) often co-extracts non-volatile lipids and proteins, dirtying the GC inlet. Furthermore, the concentration of 4-Methyl-1-hepten-3-one in food is often trace-level (<1 ppm). HS-SPME provides:
-
Pre-concentration: The fiber accumulates the analyte, lowering the Limit of Detection (LOD).
-
Matrix Isolation: Only volatiles enter the GC, protecting the column.
-
Equilibrium Shift: "Salting out" (adding NaCl) pushes the hydrophobic organic analyte into the headspace.
Internal Standard Selection
-
Primary Choice: 4-Methyl-1-hepten-3-one-d3 (if custom synthesized).
-
Secondary Choice: 3-Octanone or 5-Methyl-2-hepten-4-one (Filbertone) .
-
Note: The IS must have similar volatility but distinct retention time. 3-Octanone is a stable, non-interfering ketone often used for this volatility range.
-
Detailed Experimental Protocol
Reagents & Materials
-
Standard: 4-Methyl-1-hepten-3-one (>95% purity).
-
Internal Standard (IS): 3-Octanone (100 ppm stock in Methanol).
-
Matrix Modifier: Sodium Chloride (NaCl), analytical grade, baked at 400°C to remove organics.
-
Vials: 20 mL Headspace vials with magnetic screw caps and PTFE/Silicone septa.
-
SPME Fiber: 50/30 µm DVB/CAR/PDMS (Supelco/Merck). Condition fiber at 270°C for 30 min before first use.
Sample Preparation Workflow
Step 1: Homogenization
-
Solids (e.g., Nuts, Tissue): Cryogenically mill sample with liquid nitrogen to prevent volatile loss. Weigh 2.0 g into a 20 mL vial.
-
Liquids (e.g., Oils, Juices): Pipette 2.0 mL directly into the vial.
Step 2: Matrix Modification
-
Add 2.0 mL of saturated NaCl solution (or 0.5 g solid NaCl + 2 mL HPLC water) to the vial. The high ionic strength reduces the solubility of the organic analyte in the aqueous phase ("Salting Out").
-
Critical: If the sample is high-protein, add 50 µL of 1M HCl to protonate amines and reduce Michael addition binding, provided the analyte is stable at low pH (vinyl ketones are generally stable in mild acid).
Step 3: Internal Standard Addition
-
Spike 5 µL of the IS stock solution directly into the matrix (not on the wall).
-
Immediately cap the vial.
Step 4: Equilibration
-
Vortex for 30 seconds.
-
Incubate at 40°C for 15 minutes with agitation (250 rpm). Note: Do not exceed 60°C to avoid generating Maillard reaction artifacts or lipid oxidation during analysis.
Instrumental Analysis (GC-MS)
System: Agilent 8890/5977B (or equivalent).
A. SPME Extraction Parameters:
-
Extraction Mode: Headspace.
-
Extraction Temp: 40°C.
-
Extraction Time: 30 minutes.
-
Agitation: 250 rpm (pulsed).
-
Desorption: 3 minutes at 250°C (Splitless mode).
B. GC Parameters:
-
Column: DB-Wax UI (Polar) or DB-5ms (Non-polar).
-
Recommendation:DB-Wax UI (30 m × 0.25 mm × 0.25 µm) provides better separation for ketones and polar volatiles.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet Temp: 250°C.
-
Oven Program:
-
40°C (hold 2 min).
-
Ramp 5°C/min to 150°C.
-
Ramp 20°C/min to 240°C (hold 5 min).
-
Total Run Time: ~33 mins.
-
C. MS Parameters:
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Acquisition: SIM Mode (Selected Ion Monitoring).
-
Target Ion: m/z 55 (Acryloyl cation, typically base peak).
-
Qualifier Ions: m/z 126 (Molecular Ion), m/z 97, m/z 69.
-
Dwell Time: 50 ms per ion.
-
Workflow Visualization
Figure 1: Automated HS-SPME-GC-MS Workflow for Vinyl Ketone Quantification.
Data Analysis & Quantification
Quantification is performed using the Internal Standard Method .
Where:
- = Concentration of 4-Methyl-1-hepten-3-one.
- = Concentration of Internal Standard added.
- = Response Factor (determined via calibration curve).
Calibration Strategy:
Prepare a 5-point calibration curve (e.g., 10, 50, 100, 500, 1000 ppb) in a matrix-matched blank (e.g., deodorized oil or starch solution) to account for the partition coefficient (
Validation Parameters (Self-Validating System)
| Parameter | Acceptance Criteria | Troubleshooting |
| Linearity ( | > 0.995 | If poor, check for saturation of the SPME fiber (reduce incubation time). |
| Recovery | 80 - 120% | Low recovery often indicates binding to proteins. Increase ionic strength or use Standard Addition method. |
| Precision (RSD) | < 15% | High RSD usually stems from inconsistent SPME fiber depth or manual injection errors. Use an autosampler. |
| LOD/LOQ | < 5 ppb / < 15 ppb | If sensitivity is low, switch SIM ions to m/z 55 (base peak) or increase sample mass. |
References
-
Schmeda-Hirschmann, G. (2006).[1] "4-Methyl-1-hepten-3-one, the Defensive Compound from Agathemera elegans (Philippi) (Phasmatidae) Insecta."[1][2] Zeitschrift für Naturforschung C, 61(7-8), 592-594.[1] Link
-
Dossey, A. T., et al. (2006).[1] "Defensive Spiroketals from Asceles glaber (Phasmatodea)." Journal of Chemical Ecology. (Contextual reference for extraction of volatile ketones from biological secretions). Link
-
PubChem. (2025).[3] "4-Methyl-1-hepten-3-one Compound Summary." National Library of Medicine. Link
-
Organomation. (2025). "GC-MS Sample Preparation Guide: SPME and Headspace Analysis." Organomation Application Notes. Link
Sources
- 1. DEFENSIVE SPIROKETALS FROM Asceles glaber (PHASMATODEA): ABSOLUTE CONFIGURATION AND EFFECTS ON ANTS AND MOSQUITOES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. European Journal of Entomology: The defensive secretion of Eurycantha calcarata (Phasmida: Lonchodidae) - chemical composition and method of collection [eje.cz]
- 3. 4-Methyl-1-hepten-3-one | C8H14O | CID 53807856 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: GC-MS Protocol for the Analysis of 4-Methyl-1-hepten-3-one
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Application Guide
Introduction & Chemical Ecology Context
As a Senior Application Scientist specializing in volatile organic compounds (VOCs), I approach the analysis of 4-methyl-1-hepten-3-one not just as a routine screening, but as a highly specific extraction challenge. 4-Methyl-1-hepten-3-one is a highly volatile enone primarily identified as a defensive allomone in the stick insect Agathemera elegans[1] and in the scent gland exudates of neotropical harvestmen (Gonyleptidae)[2].
Because this compound is weaponized by insects to cause temporary blindness and severe skin irritation in predators[1], it holds significant potential for drug discovery and the development of novel repellents. However, its high volatility and susceptibility to thermal degradation require a meticulously optimized Gas Chromatography-Mass Spectrometry (GC-MS) workflow. This protocol establishes a self-validating methodology utilizing Headspace Solid-Phase Microextraction (HS-SPME) to ensure absolute analytical integrity.
Physicochemical Properties & Analytical Rationale
A robust GC-MS method must be grounded in the thermodynamic and structural realities of the target analyte. The table below summarizes the core properties of 4-methyl-1-hepten-3-one and explains the causality behind our instrumental choices[3].
| Property | Value | Analytical Implication / Causality |
| Chemical Formula | C₈H₁₄O | Yields a nominal molecular weight of 126; dictates the expected mass range. |
| Molecular Weight | 126.20 g/mol | Requires a low-mass scan range (m/z 35–300) to capture the parent ion [M]⁺ at m/z 126. |
| XLogP3 (Lipophilicity) | 2.5 | Moderately lipophilic. Dictates the use of a non-polar to slightly polar stationary phase (e.g., 5% Phenyl-methylpolysiloxane) for optimal peak symmetry. |
| Exact Mass | 126.104465 Da | Critical reference value if migrating this protocol to High-Resolution Mass Spectrometry (HRMS) systems (e.g., Q-TOF). |
Experimental Workflow
To prevent the masking of this low-molecular-weight enone by solvent peaks—a common failure point in liquid-liquid extraction—we utilize an HS-SPME approach[4]. The logical progression of this workflow is visualized below.
Workflow for the HS-SPME GC-MS analysis of volatile enones.
Detailed Step-by-Step Protocol
Sample Preparation & HS-SPME Extraction
Scientist's Insight: We strictly avoid solvent extraction (e.g., dichloromethane) for 4-methyl-1-hepten-3-one. The solvent delay required to protect the MS filament would obscure the early elution window where this highly volatile ketone appears[4].
-
Vial Preparation: Place 50–100 mg of insect exudate, tissue, or 1.0 mL of synthetic standard solution into a 10 mL amber glass headspace vial.
-
Internal Standard Addition: Spike the matrix with 10 µL of 2-Octanone-d16 (10 µg/mL) to serve as a recovery and retention time internal standard.
-
Equilibration: Seal with a PTFE-lined silicone septum. Incubate the vial at 40°C for 10 minutes to drive the volatile enone into the headspace.
-
Fiber Exposure: Pierce the septum with a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber. Expose the fiber to the headspace for exactly 20 minutes at 40°C. Causality: The DVB polymer provides the necessary surface area and pi-pi interactions to efficiently trap moderately polar, low-molecular-weight carbonyls.
Gas Chromatography Parameters
Transfer the SPME fiber immediately to the GC inlet.
| Parameter | Setting | Rationale / Causality |
| Inlet Temperature | 250 °C | Ensures rapid, flash desorption of the enone from the fiber without inducing thermal cracking. |
| Injection Mode | Splitless (for 2 min) | Maximizes the transfer of trace-level volatiles onto the head of the column. |
| Carrier Gas | Helium (99.999%), 1.0 mL/min | Constant flow provides optimal linear velocity and inertness, preventing peak broadening. |
| Column | HP-5MS (30 m × 0.25 mm × 0.25 µm) | The 5% phenyl substitution provides the exact slight polarity needed to resolve the enone from straight-chain alkanes. |
| Oven Program | 40°C (hold 2 min) → 10°C/min to 200°C | The low initial temperature cryo-focuses the volatile ketone at the column head, ensuring a sharp, symmetrical peak. |
Mass Spectrometry Parameters
| Parameter | Setting | Rationale / Causality |
| Ionization Mode | Electron Impact (EI), 70 eV | The universal standard for generating reproducible fragmentation patterns for library matching. |
| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |
| Scan Range | m/z 35 to 300 | Starting at m/z 35 avoids the massive air/water background (m/z 18, 28, 32) while capturing critical low-mass fragments (e.g., m/z 55). |
Data Interpretation & Fragmentation Causality
The identification of 4-methyl-1-hepten-3-one relies on understanding its behavior under 70 eV electron bombardment. Because it is an aliphatic enone, the molecular ion is relatively weak, and the spectrum is dominated by α-cleavage products driven by the stability of the resulting acylium ions.
Table: Expected Mass Spectral Fragments
| m/z | Ion Type | Structural Assignment | Mechanistic Causality |
|---|---|---|---|
| 126 | Molecular Ion | [C₈H₁₄O]⁺• | The intact radical cation. Its low intensity is characteristic of aliphatic enones, which rapidly fragment post-ionization. |
| 99 | α-Cleavage | [M - C₂H₃]⁺ | Formed by the loss of the vinyl radical (CH₂=CH•). Cleavage occurs at the C3-C4 bond. |
| 55 | α-Cleavage (Base Peak) | [C₃H₃O]⁺ | Formed by the loss of the sec-pentyl radical (C₅H₁₁•). The resulting acryloyl cation (CH₂=CH-C≡O⁺) is highly resonance-stabilized, making it the dominant fragment in the spectrum. |
| 71 | Alkyl Cleavage | [C₅H₁₁]⁺ | The sec-pentyl cation formed when the charge is retained on the branched alkyl chain rather than the oxygen-containing fragment. |
System Validation & Quality Control
To ensure this protocol functions as a self-validating system , the following quality control measures must be strictly adhered to:
-
Extraction Efficiency Control: The recovery of the spiked 2-Octanone-d16 internal standard must yield a signal-to-noise (S/N) ratio of >100:1. If it fails, the SPME fiber is likely degraded and must be replaced.
-
Carryover Monitoring (Blank Runs): Run a blank fiber desorption (empty sealed vial) immediately following the highest concentration sample. The absolute absence of the m/z 55 and 126 peaks validates that the 250°C inlet temperature is sufficient for complete thermal desorption, preventing false positives in subsequent biological samples.
-
System Suitability Test (SST): Prior to the sequence, inject a standard tuning mix (e.g., PFTBA). Verify that the mass axis is calibrated to within ±0.1 amu and that the relative abundances of m/z 69, 219, and 502 meet standard EI tuning criteria to ensure the quadrupole is transmitting ions linearly across the mass range.
References
-
Title: 4-Methyl-1-hepten-3-one | C8H14O | CID 53807856 Source: PubChem (National Institutes of Health) URL: [Link]
-
Title: 4-Methyl-1-hepten-3-one, the Defensive Compound from Agathemera elegans (Philippi) (Phasmatidae) Insecta Source: Zeitschrift für Naturforschung C (via ResearchGate) URL: [Link]
-
Title: Harvestman Phenols and Benzoquinones: Characterisation and Biosynthetic Pathway Source: Molecules (MDPI) URL: [Link]
-
Title: GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review Source: Frontiers in Molecular Biosciences URL: [Link]
Sources
Application Notes and Protocols for the Extraction of 4-Methyl-1-hepten-3-one from Natural Products
Abstract
This document provides a comprehensive scientific guide for researchers, scientists, and drug development professionals on the extraction of 4-Methyl-1-hepten-3-one, a volatile organic compound (VOC), from natural sources. As a known insect defensive secretion, this compound presents unique challenges and opportunities for isolation. This guide moves beyond simple procedural lists to explain the fundamental principles behind various extraction methodologies, enabling scientists to make informed decisions tailored to their specific research objectives, whether for analytical profiling or bulk isolation for bioactivity studies. We will cover techniques ranging from traditional distillation to modern supercritical fluid extraction, complete with detailed, step-by-step protocols and comparative analyses.
Introduction: The Target Molecule, 4-Methyl-1-hepten-3-one
4-Methyl-1-hepten-3-one (C₈H₁₄O) is an unsaturated ketone, classified as an enone, that has been identified as a significant component in the defensive secretions of certain insects, such as the phasmid Agathemera elegans and the harvestman Leiobunum townsendi.[1][2][3][4] Its volatile nature is key to its function as a chemical deterrent. The extraction of such VOCs from complex biological matrices requires careful selection of methods to ensure high yield and purity while preventing thermal degradation or the introduction of artifacts.
Table 1: Physicochemical Properties of 4-Methyl-1-hepten-3-one
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| Class | Enone, Volatile Organic Compound (VOC) | [1] |
| Solubility | Soluble in alcohol; sparingly soluble in water (est. 935.8 mg/L @ 25°C) | [2] |
| Boiling Point | Not explicitly defined, but volatility is a key feature. |
Understanding these properties is the first step in designing a robust extraction strategy. The compound's volatility suggests that distillation-based methods are viable, while its ketone functionality opens the door to specific chemical extraction techniques.
Foundational Principles of VOC Extraction
The primary goal in extracting a volatile compound like 4-Methyl-1-hepten-3-one is to efficiently separate it from its natural matrix (e.g., insect hemolymph, fungal culture, or plant tissue) without altering its chemical structure. The choice of technique is a trade-off between several factors:
-
Selectivity: The ability to isolate the target compound from structurally similar molecules.
-
Yield: The total amount of the target compound recovered.
-
Purity: The concentration of the target compound in the final extract.
-
Analyte Stability: The risk of thermal degradation or reaction.
-
Downstream Application: Analytical-scale identification (e.g., GC-MS) has different requirements than preparative-scale isolation for bioassays.
This guide details four primary methodologies, each with distinct advantages and applications.
Method 1: Steam Distillation
Steam distillation is a classic technique ideal for separating volatile, water-immiscible compounds from non-volatile materials.[5] It is particularly advantageous as it avoids the use of organic solvents and can be performed at temperatures below the compound's decomposition point.
Principle of Operation
The technique works by passing steam through the biomass. The hot steam vaporizes the volatile compounds. The resulting mixture of steam and volatile compound vapor is then cooled in a condenser. Because the essential oil is immiscible with water, it separates into a distinct layer in the collection vessel, allowing for easy physical separation.[5] While effective, prolonged exposure to high temperatures can potentially cause chemical alterations in some sensitive compounds.[6][7]
Experimental Workflow: Steam Distillation
Caption: Workflow for Steam Distillation of Volatiles.
Detailed Protocol: Steam Distillation
-
Apparatus Setup: Assemble an all-glass steam distillation unit consisting of a boiling flask, a biomass flask, a still head, a condenser, and a collection receiver (e.g., a separatory funnel).[5]
-
Sample Preparation: If using insect material, carefully dissect the defensive glands. If using a fungal source, the liquid culture or mycelial mat can be used directly.[8][9] Homogenize solid material to increase surface area.
-
Loading: Place the prepared sample into the biomass flask. Fill the boiling flask two-thirds full with deionized water.
-
Distillation: Heat the boiling flask to generate steam. As steam passes through the biomass flask, it will carry the volatile 4-Methyl-1-hepten-3-one with it.
-
Condensation: Ensure a steady flow of cold water through the condenser to efficiently liquefy the vapor.
-
Collection: Collect the distillate in the receiver. The process is complete when the distillate runs clear and is no longer cloudy, indicating that the oil has been fully extracted.
-
Separation: Allow the distillate to settle. The less dense, water-immiscible 4-Methyl-1-hepten-3-one will form a layer on top of the aqueous phase (hydrosol). Carefully drain the lower aqueous layer to isolate the compound.
-
Drying: Dry the isolated oil over anhydrous sodium sulfate to remove residual water.
Method 2: Selective Liquid-Liquid Extraction with Bisulfite
Liquid-liquid extraction (LLE) is a foundational separation technique. For ketones like 4-Methyl-1-hepten-3-one, its efficiency and selectivity can be dramatically enhanced by using a sodium bisulfite solution.
Principle of Operation
This method exploits the reversible reaction between a ketone and a bisulfite ion to form a charged bisulfite adduct.[10] This adduct is water-soluble, while other organic, non-ketonic compounds in the mixture remain in the organic phase.[11] By partitioning the mixture between an aqueous bisulfite solution and an immiscible organic solvent, the ketone can be selectively pulled into the aqueous layer. The original ketone can then be regenerated by making the aqueous layer basic, which reverses the reaction.[11][12] This technique is exceptionally effective for separating unhindered ketones from other compounds.[11]
Experimental Workflow: Bisulfite Extraction
Caption: Workflow for Selective Ketone Extraction via Bisulfite Adduct.
Detailed Protocol: Bisulfite Extraction
-
Initial Extraction: Create a crude organic extract of the natural product using a non-polar solvent like hexane or diethyl ether.
-
Adduct Formation: In a separatory funnel, combine the crude extract with an equal volume of a saturated aqueous sodium bisulfite solution.
-
Extraction: Shake the funnel vigorously for 1-2 minutes to ensure intimate contact between the phases, allowing the bisulfite adduct to form.[10] Vent the funnel periodically.
-
Phase Separation: Allow the layers to separate. The aqueous layer now contains the 4-Methyl-1-hepten-3-one as a charged adduct. The organic layer contains other non-ketonic lipids and compounds.
-
Isolation: Drain and collect the lower aqueous layer.
-
Regeneration: Place the aqueous layer in a clean separatory funnel. Slowly add a 10% sodium hydroxide (NaOH) solution while monitoring the pH with litmus paper until the solution is basic (pH > 8). This will reverse the adduct formation, liberating the free ketone.
-
Final Extraction: Extract the aqueous solution two or three times with a fresh, immiscible organic solvent (e.g., diethyl ether) to recover the purified 4-Methyl-1-hepten-3-one.
-
Workup: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the purified compound.
Method 3: Supercritical Fluid Extraction (SFE)
SFE is a modern, "green" extraction technology that uses a supercritical fluid—most commonly carbon dioxide (CO₂)—as the solvent.[6] It offers high selectivity and avoids the use of organic solvents and high temperatures that can damage the target molecule.[7]
Principle of Operation
A supercritical fluid exists at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical CO₂ has liquid-like density, allowing it to dissolve analytes, but gas-like viscosity and diffusivity, enabling it to penetrate the sample matrix efficiently. The solvating power of SC-CO₂ can be finely tuned by adjusting the pressure and temperature, allowing for highly selective extractions.[6][13] For volatile compounds in mushrooms, pressures of 80-95 bar and temperatures of 35-55 °C have been shown to be effective.[6] After extraction, the pressure is released, and the CO₂ returns to a gaseous state, leaving behind a pure, solvent-free extract.
Experimental Workflow: Supercritical Fluid Extraction
Caption: General Workflow for Supercritical Fluid Extraction (SFE).
Detailed Protocol: Supercritical CO₂ Extraction
-
Sample Preparation: The natural product material should be dried (lyophilized is ideal) and ground to a consistent particle size to maximize surface area for extraction.
-
Loading: Weigh the sample and place it into the SFE stainless steel extraction vessel.
-
Set Parameters: Set the desired extraction parameters. For a volatile ketone like 4-Methyl-1-hepten-3-one, start with lower-density conditions to maintain selectivity against lipids.
-
Pressure: 80 - 100 bar
-
Temperature: 35 - 50 °C
-
CO₂ Flow Rate: 1.5 - 2.0 L/min (expanded gas)[14]
-
-
Extraction: Begin the extraction run. The SC-CO₂ will flow through the vessel, dissolving the target compound.
-
Collection: The SC-CO₂ containing the dissolved analyte flows into a collection vessel where the pressure is lower. The CO₂ turns back into a gas and is vented, while the 4-Methyl-1-hepten-3-one is deposited in the collection vessel.
-
Completion: Continue the run for the predetermined time or until the extraction yield plateaus. The resulting extract is highly pure and solvent-free.
Method 4: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is not a bulk extraction method but an invaluable analytical sampling and concentration technique. It is a solvent-free, non-invasive method perfect for identifying the volatile profile of a living organism or a small sample without consuming it.[15]
Principle of Operation
A fused silica fiber coated with a stationary phase (e.g., polydimethylsiloxane, PDMS) is exposed to the headspace (the air above the sample) in a sealed vial.[15] Volatile compounds, including 4-Methyl-1-hepten-3-one, partition from the sample into the headspace and are then adsorbed onto the fiber coating. After an equilibrium period, the fiber is withdrawn and inserted directly into the hot inlet of a gas chromatograph (GC), where the adsorbed analytes are thermally desorbed for analysis by Mass Spectrometry (MS).[15][16]
Experimental Workflow: HS-SPME
Caption: Workflow for HS-SPME Sampling and GC-MS Analysis.
Detailed Protocol: HS-SPME for GC-MS Analysis
-
Sample Preparation: Place a small amount of the natural product (e.g., a single insect, a small piece of fungal culture) into a 20 mL glass headspace vial.
-
Sealing: Immediately seal the vial with a PTFE/silicone septum cap.
-
Equilibration: Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-60°C) for 15-30 minutes to encourage the release of volatiles into the headspace.[8]
-
Adsorption: Manually or with an autosampler, insert the SPME fiber through the septum and expose it to the headspace above the sample. Do not let the fiber touch the sample. The adsorption time typically ranges from 15 to 60 minutes.
-
Desorption and Analysis: After the adsorption period, retract the fiber and immediately insert it into the heated injection port of a GC-MS system. The high temperature of the inlet (e.g., 250°C) will cause the trapped volatiles to rapidly desorb from the fiber onto the GC column for separation and subsequent identification by the mass spectrometer.[15]
Comparative Analysis of Extraction Techniques
The optimal extraction method depends entirely on the research goal. The following table provides a comparative summary to guide your decision-making process.
Table 2: Comparison of Extraction Methods for 4-Methyl-1-hepten-3-one
| Feature | Steam Distillation | Bisulfite LLE | Supercritical Fluid (SFE) | HS-SPME |
| Principle | Volatility & Immiscibility | Reversible Chemical Reaction | Supercritical Fluid Solubility | Headspace Adsorption |
| Primary Use | Bulk Isolation | Selective Purification | Bulk Isolation & Analytical | Analytical Profiling |
| Yield | Moderate to High | High | High | N/A (Analytical) |
| Selectivity | Moderate (for volatiles) | Very High (for ketones) | High (Tunable) | High (Chromatographic) |
| Solvent Use | None (Water) | Organic Solvents, Base | CO₂ (Recyclable) | None |
| Risk of Degradation | Moderate (Thermal) | Low | Very Low | Very Low |
| Complexity | Low to Moderate | Moderate | High | Low to Moderate |
| Best For... | Extracting bulk essential oils from robust material. | Purifying ketones from a complex lipid-rich matrix. | High-purity, solvent-free extracts for sensitive applications. | Rapidly screening for the presence of volatiles in many samples. |
Conclusion and Recommendations
The extraction of 4-Methyl-1-hepten-3-one from natural sources is a task that can be approached with several robust scientific methods.
-
For preparative-scale isolation intended for bioactivity screening or structural elucidation, Supercritical Fluid Extraction is the superior choice, offering high yield and purity with minimal risk of analyte degradation. If SFE is unavailable, Steam Distillation is a cost-effective alternative, provided the potential for thermal effects is considered.
-
For purifying the compound from a crude organic extract that is contaminated with other non-polar compounds, selective liquid-liquid extraction with bisulfite is an elegant and highly effective method.
-
For initial discovery, profiling, and rapid screening of natural sources, HS-SPME coupled with GC-MS is the undisputed method of choice due to its speed, sensitivity, and non-invasive nature.
By understanding the principles behind each technique, researchers can strategically select and optimize a protocol that best fits their scientific objectives, budget, and available instrumentation, paving the way for further discovery and application of this intriguing natural product.
References
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PubChem. (n.d.). 4-Methyl-1-hepten-3-one. National Center for Biotechnology Information. Retrieved from [Link]
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Zhang, Z., et al. (2018). Correlating supercritical fluid extraction parameters with volatile compounds from Finnish wild mushrooms (Craterellus tubaeformis) and yield prediction by partial least squares regression analysis. RSC Advances. Retrieved from [Link]
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Yu, H., et al. (2023). Screening of volatile organic compounds (VOCs) from liquid fungal cultures using ambient mass spectrometry. Scientific Reports. Retrieved from [Link]
- Strobel, G., et al. (2013). System and method of producing volatile organic compounds from fungi. Google Patents.
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Kuske, C. R., et al. (2017). Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry. ResearchGate. Retrieved from [Link]
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NIST. (n.d.). 4-Hepten-3-one, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Jeleń, H., et al. (2014). Applicability of distillation-extraction technique for isolation of volatile compounds from different cultures of microscopic fungi. ResearchGate. Retrieved from [Link]
-
Poter, G., et al. (2022). Supercritical CO2 Plant Extracts Show Antifungal Activities against Crop-Borne Fungi. MDPI. Retrieved from [Link]
-
Contente, M. L., et al. (2017). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. MDPI. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-methyl-4-hepten-3-one. Retrieved from [Link]
-
Wiley. (n.d.). 4-Hepten-3-one, 4-methyl-. SpectraBase. Retrieved from [Link]
-
Schmeda-Hirschmann, G., et al. (2003). 4-Methyl-1-hepten-3-one, the Defensive Compound from Agathemera elegans (Philippi) (Phasmatidae) Insecta. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylhept-3-en-1-yne. National Center for Biotechnology Information. Retrieved from [Link]
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Chen, Y., et al. (2024). Endophytic Fungi Volatile Organic Compounds as Crucial Biocontrol Agents Used for Controlling Fruit and Vegetable Postharvest Diseases. MDPI. Retrieved from [Link]
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Pinzari, F., et al. (2012). Identification of microbial volatile organic compounds (MVOCs) emitted from fungal isolates found on cinematographic film. Scilit. Retrieved from [Link]
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Academia.edu. (n.d.). Supercritical fluid extraction of the volatile oil from Santolina chamaecyparissus. Retrieved from [Link]
-
reishi and roses. (2015). Distillations on Ganoderma Applanatum. Retrieved from [Link]
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ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]
-
Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
- Morrell, C. E. (1951). Process for recovering aldehydes and ketones. Google Patents.
- Smith, C. S. (1949). Extraction of ketones. Google Patents.
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Biorenewables Education Laboratory. (2011). Essential Oils from Steam Distillation. Retrieved from [Link]
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Du, T., et al. (2011). Antifungal activities of three supercritical fluid extracted cedar oils. DrToddShupe.com. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleaner production of essential oils by steam distillation. Retrieved from [Link]
-
Drori, A., et al. (2021). Effects of steam sterilization on reduction of fungal colony forming units, cannabinoids and terpene levels in medical cannabis inflorescences. PubMed. Retrieved from [Link]
-
Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Retrieved from [Link]
-
da Silva, R. P. F. F., et al. (2013). Supercritical Fluid Extraction of Plant Flavors and Fragrances. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylhept-4-en-3-one. National Center for Biotechnology Information. Retrieved from [Link]
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Application Note: Characterization and Behavioral Profiling of 4-Methyl-1-hepten-3-one
This Application Note is designed for chemical ecologists, entomologists, and drug discovery researchers focusing on natural product isolation and behavioral modification.
Executive Summary
4-Methyl-1-hepten-3-one (C₈H₁₄O) is a volatile vinyl ketone primarily identified as a potent defensive allomone and putative alarm pheromone in specific arthropod lineages, most notably the Andean stick insect Agathemera elegans (Phasmatidae) and various Gonyleptid harvestmen (Opiliones).[1] Unlike common aliphatic ketones found in Hymenoptera, this compound features a terminal vinyl group conjugated with the carbonyl, conferring high reactivity as a Michael acceptor.
This guide details the protocols for the isolation, analytical quantification (GC-MS), and behavioral assessment of 4-methyl-1-hepten-3-one.[1] Researchers must exercise extreme caution; this compound is a known lachrymator capable of causing temporary blindness and acute conjunctivitis upon ocular exposure.
Chemical Profile & Safety
| Property | Specification | Notes |
| IUPAC Name | 4-Methylhept-1-en-3-one | |
| Molecular Formula | C₈H₁₄O | MW: 126.20 g/mol |
| Structure | CH₂=CH-C(=O)-CH(CH₃)-CH₂-CH₂-CH₃ | Vinyl ketone (Enone) |
| Classification | Defensive Allomone / Alarm Pheromone | Polyketide origin |
| Natural Sources | Agathemera elegans (Chinchemolle), Gonyleptes spp.[1][2][3][4][5] | Secreted from prothoracic or scent glands |
| Safety Hazard | High : Ocular Irritant / Lachrymator | PPE Mandatory : Goggles + Face Shield |
Mechanism of Action:
Biologically, the compound acts as a chemical deterrent against predators (birds, spiders, small mammals). The terminal vinyl group (
Protocol 1: Isolation and Analytical Identification (GC-MS)
Objective: To extract and quantify 4-methyl-1-hepten-3-one from glandular secretions without inducing thermal degradation or polymerization.
Materials
-
Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).
-
Internal Standard: Tetradecane or 2-Octanone (10 ng/µL).[1]
-
Instrumentation: GC-MS (e.g., Agilent 7890B/5977B) with a non-polar column (DB-5ms or HP-5ms).[1]
Workflow
-
Sample Collection (Micro-Extraction):
-
Live Specimen: Cool the insect to 4°C to reduce volatility and movement.
-
Glandular Milking: Gently mechanically irritate the insect (e.g., tap the thorax) to elicit secretion.
-
Capillary Uptake: Touch a 5 µL glass capillary directly to the gland opening (prothoracic glands for Phasmids) to collect the pure exudate.
-
Dilution:[1] Immediately discharge the capillary into 100 µL of chilled DCM containing the internal standard.
-
-
GC-MS Configuration:
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Initial: 40°C for 2 min (Crucial for retaining volatile C8 ketones).
-
Ramp: 5°C/min to 150°C.
-
Ramp 2: 20°C/min to 280°C (Hold 5 min).
-
-
MS Transfer Line: 280°C.
-
Ion Source: EI mode (70 eV).
-
-
Data Validation:
-
Target Ion: Look for the molecular ion
at m/z 126. -
Diagnostic Fragments: m/z 55 (vinyl carbonyl fragment), m/z 97 (loss of ethyl/methyl), and m/z 69.
-
Retention Index (RI): Calculate Kovats Index against C7-C30 alkanes. 4-Methyl-1-hepten-3-one typically elutes earlier than its saturated analog (4-methyl-3-heptanone) due to the unsaturation.[1]
-
Protocol 2: Behavioral Bioassay (Repellency & Alarm)
Objective: To determine if 4-methyl-1-hepten-3-one functions as a repellent (allomone) or an alarm signal (pheromone) for conspecifics.[1]
Experimental Design: Y-Tube Olfactometer
This assay tests whether the compound attracts, repels, or induces panic in the target organism.
Setup:
-
Apparatus: Glass Y-tube (Stem: 15 cm, Arms: 10 cm).
-
Airflow: Clean, humidified air at 200 mL/min per arm.
-
Stimulus:
-
Treatment: 10 µL of synthetic 4-methyl-1-hepten-3-one (1% in hexane) on filter paper.
-
Control: 10 µL pure hexane on filter paper.
-
Step-by-Step Procedure:
-
Acclimatization: Place the insect (e.g., Agathemera or surrogate ant species) in the stem entrance for 5 minutes without airflow to acclimate.
-
Exposure: Activate airflow. Introduce the stimulus papers into the distal ends of the Y-arms.
-
Observation (10 min):
-
Record First Choice : The first arm entered past the decision line (3 cm).
-
Record Residence Time : Total time spent in Treatment vs. Control arms.
-
Record Behavioral Flags : Note "flagging" (antennae waving), "freezing" (catalepsy), or rapid retreat.
-
-
Replication: N=30 insects. Rotate the Y-tube 180° every 5 trials to eliminate spatial bias. Clean with ethanol and bake at 200°C between trials.
Interpretation:
-
Repellency: Significant deviation (
, Chi-square) favoring the Control arm indicates allomonal defense. -
Alarm Response: If conspecifics exhibit rapid dispersal or aggressive posturing before entering the arm, the compound acts as an alarm pheromone.
Biosynthetic & Experimental Logic Visualization
The following diagram illustrates the polyketide biosynthetic origin of the compound and the experimental workflow for its characterization.
Figure 1: Biosynthetic origin (Acetate/Propionate condensation) and analytical workflow for 4-Methyl-1-hepten-3-one.
References
-
Schmeda-Hirschmann, G. (2006).[4][6][7][8] "4-Methyl-1-hepten-3-one, the Defensive Compound from Agathemera elegans (Philippi) (Phasmatidae) Insecta".[1][4][7][9] Zeitschrift für Naturforschung C, 61(7-8), 592–594.[6][9]
-
Gnaspini, P., & Cavalheiro, A. J. (1998). "Chemical defenses in harvestmen (Arachnida, Opiliones)". Journal of Arachnology, 26(2), 275-290.
-
Rocha, D. F., et al. (2013). "Harvestman Phenols and Benzoquinones: Characterisation and Biosynthetic Pathway". Molecules, 18(9), 11429-11451.
-
Eisner, T., et al. (2005). Secret Weapons: Defenses of Insects, Spiders, Scorpions, and Other Many-Legged Creatures. Harvard University Press.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methyl-1-hepten-3-one | C8H14O | CID 53807856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Agathemera elegans - Wikipedia [en.wikipedia.org]
- 7. 4-methyl-l-hepten-3-one, the defensive compound from Agathemera elegans (Philippi) (Phasmatidae) Insecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. allthingsbugs.com [allthingsbugs.com]
- 9. DEFENSIVE SPIROKETALS FROM Asceles glaber (PHASMATODEA): ABSOLUTE CONFIGURATION AND EFFECTS ON ANTS AND MOSQUITOES - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Beyond Efficacy, Towards Patient-Centric Formulation
An Application Guide to Sensory Analysis and Evaluation in Pharmaceutical Development
In modern drug development, the journey from a promising Active Pharmaceutical Ingredient (API) to a successful medicinal product hinges on more than just therapeutic efficacy and safety. Patient adherence to a treatment regimen is profoundly influenced by the acceptability of the formulation, a multifaceted concept where sensory characteristics play a pivotal role.[1] Unpleasant attributes such as bitterness, malodor, or gritty texture can significantly undermine patient compliance, particularly in sensitive populations like children and the elderly, thereby compromising therapeutic outcomes.[2][3]
Sensory analysis is the scientific discipline that evokes, measures, analyzes, and interprets human responses to products as perceived through the senses of sight, smell, taste, touch, and hearing.[4] In the pharmaceutical context, it is an indispensable tool for objectively quantifying the organoleptic properties of a drug product—its taste, aroma, mouthfeel (texture), and appearance—to guide the development of palatable, patient-accepted medicines.[3][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, methodologies, and applications of sensory analysis. It details both human-centric and instrumental protocols, offering a framework for integrating these techniques throughout the drug development lifecycle to create formulations that are not only effective but also acceptable to the end-user.
Core Methodologies in Pharmaceutical Sensory Evaluation
The evaluation of a drug product's sensory profile can be approached through two complementary lenses: the irreplaceable perception of human subjects and the objective, reproducible data from instrumental analysis. The choice of method depends on the development stage and the specific questions being asked.[3]
Human Sensory Panels: The Gold Standard of Perception
Despite advances in analytical instrumentation, human sensory panels remain the definitive method for quantifying the sensory attributes of drug products, a stance supported by regulatory bodies like the FDA and EMA.[4] Only a human can truly integrate the complex interplay of taste, aroma, and texture into an overall perception of palatability.[3] Sensory methods involving human subjects fall into two main categories: analytical and affective.
Analytical tests are designed to objectively identify and quantify the specific sensory characteristics of a product. These tests require trained panelists who function as calibrated analytical instruments.
A. Quantitative Descriptive Analysis (QDA)
QDA is a powerful behavioral sensory method used to generate a complete sensory profile of a product.[6][7] A panel of trained assessors identifies the key sensory attributes of a formulation and rates their intensity on a linear scale, providing a quantitative "fingerprint" of the product.[8][9]
Protocol: Implementing Quantitative Descriptive Analysis (QDA)
-
Panelist Recruitment & Screening:
-
Lexicon Development:
-
In a series of group sessions facilitated by a panel leader, panelists are presented with a range of product formulations (including innovator and competitor products).
-
Panelists collaboratively generate a comprehensive list of descriptive terms (the "lexicon") for all perceived attributes related to aroma, flavor, mouthfeel, and aftertaste.
-
The panel leader guides the group to a consensus on the definition of each term and selects appropriate reference standards to "anchor" the terminology. For example, a specific concentration of caffeine solution might anchor a score of '5' on a 15-point bitterness scale.
-
-
Panelist Training:
-
Train the panel extensively on the developed lexicon and reference standards to ensure all panelists are calibrated and using the terminology and scales consistently.[10]
-
-
Product Evaluation:
-
In individual sensory booths under controlled conditions (e.g., specific lighting, temperature), panelists independently evaluate the coded, randomized samples.
-
Panelists rate the intensity of each attribute from the lexicon on an unstructured line scale (typically 15 cm).[9]
-
Data is collected digitally for analysis.
-
-
Data Analysis:
-
The line scale ratings are converted to numerical data.
-
Statistical analysis, typically Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is performed to identify significant differences between products and visualize the sensory profiles.[6]
-
B. Flavor Profile Method
Similar to QDA, the Flavor Profile method uses a small panel of highly trained experts (4-6) to identify and quantify a product's flavor characteristics.[4] The key distinction is that the panel evaluates samples together and reaches a consensus on the final profile, including the intensity of each attribute, the order of appearance, and any aftertaste.[4][11]
Affective tests, or hedonic tests, measure the subjective response of consumers to a product—how much they like it or which product they prefer.[4] These tests use a large number of untrained consumers from the target patient population to ensure the results are representative.
Protocol: Hedonic Acceptance Testing
-
Panelist Recruitment:
-
Recruit a large number of consumers (typically 75-150+) who are representative of the target patient demographic (e.g., parents of young children for a pediatric formulation).
-
Screening is minimal, focused on demographics and product usage rather than sensory acuity.
-
-
Test Design:
-
The test can be structured as a monadic (evaluating one product) or sequential monadic (evaluating several products one after another) test.
-
For preference, a paired-comparison test (which of two samples do you prefer?) is often used.[3]
-
-
Product Evaluation:
-
Each consumer evaluates the coded sample(s) in a controlled environment.
-
They rate their overall liking, as well as liking of specific attributes like flavor and texture, on a hedonic scale. The 9-point hedonic scale (1 = Dislike Extremely, 9 = Like Extremely) is the most common. For pediatric studies, simpler facial scales (e.g., 5-face scale) are often employed.[12]
-
-
Data Analysis:
-
The mean hedonic scores are calculated for each product.
-
Statistical analysis (e.g., ANOVA, t-tests) is used to determine if there are significant differences in liking between products.
-
The reliability of human sensory data is entirely dependent on the quality and management of the panel.
Panelist Recruitment and Training Workflow
Table 1: Key Screening Criteria for Analytical Sensory Panelists
| Criterion | Description | Rationale | Screening Method |
| Health & Habits | Free from conditions affecting taste/smell (e.g., chronic allergies), non-smoker, no interfering medications. | To ensure sensory organs are not compromised. | Health questionnaire. |
| Sensory Acuity | Ability to detect and recognize basic tastes (sweet, sour, salty, bitter, umami) and relevant aromas at low concentrations. | To ensure panelists can perceive the fundamental components of the sensory experience. | Threshold testing; taste & odor identification tests. |
| Discrimination Ability | Ability to detect small differences between similar samples.[13] | Critical for formulation optimization and quality control where subtle changes must be identified. | Triangle tests, paired-comparison tests. |
| Descriptive Ability | Ability to articulate sensory perceptions using descriptive language. | Essential for developing a rich and accurate product lexicon in descriptive analysis. | Open-ended description of various stimuli. |
| Cognitive Skills | Ability to understand and use complex scales, concentrate for extended periods, and work well in a team. | Ensures reliable and consistent data collection during evaluations. | Mock testing sessions, interviews. |
| Availability & Motivation | Willingness and ability to commit to all training and testing sessions.[10] | Panel consistency is key to data quality; high motivation leads to better performance. | Scheduling questionnaire, interview. |
Conducting sensory studies with human subjects, especially when they involve APIs, requires the highest ethical standards.
Protocol: Ethical Conduct of Sensory Studies
-
Risk Assessment: The study owner must conduct a thorough risk assessment for any planned study. This includes evaluating the toxicological profile of the API and excipients to determine the maximum safe amount that can be ingested or expectorated.[3]
-
Ethics Committee Review: For any study involving more than minimal risk or testing of APIs in development, formal review and approval from an Institutional Review Board (IRB) or an independent ethics committee is mandatory.[14]
-
Informed Consent: Freely given, documented informed consent must be obtained from every participant before the study.[14] The consent form must clearly explain:
-
The purpose and procedures of the study.
-
The nature of the samples being tested, including the presence of any API.
-
All potential risks and benefits.
-
That participation is voluntary and the subject can withdraw at any time without penalty.
-
-
Confidentiality: All participant data must be anonymized to protect privacy.
-
Safety Procedures: The study must be conducted by trained personnel. Procedures for expectoration (spitting out the sample) and rinsing must be clearly defined. Emergency contact information and procedures must be in place.
Instrumental Analysis: Objective Sensory Surrogates
Instrumental methods offer an objective, rapid, and reproducible alternative to human panels, particularly in early development when human testing may not be feasible or for routine quality control.[2][15] These instruments complement, but do not fully replace, human perception.[16]
A. Electronic Tongue (E-Tongue)
An electronic tongue is an analytical instrument equipped with an array of electrochemical sensors that respond differently to various dissolved compounds in a liquid sample.[17][18] The combined response of the sensor array generates a unique "taste fingerprint" that can be used to quantify taste attributes and assess taste-masking effectiveness.[15][19]
Protocol: Taste Assessment using an Electronic Tongue
-
Sample Preparation: Prepare liquid samples of the drug formulation. Solid dosage forms must be dissolved or suspended in a suitable solvent (e.g., purified water, artificial saliva). Placebos and reference standards (e.g., quinine for bitterness) should also be prepared.
-
System Conditioning & Calibration: Condition the sensor array in a standard solution until a stable baseline is achieved. Calibrate the system using known reference solutions to ensure sensor performance.
-
Sample Analysis:
-
The autosampler introduces each sample to the sensor array.
-
The sensors measure the potentiometric changes as they interact with the sample compounds.
-
Between each sample, the sensors are automatically rinsed to prevent carryover.
-
-
Data Acquisition & Analysis:
-
The sensor responses are collected and processed by pattern recognition software.
-
Multivariate statistical analysis (e.g., Principal Component Analysis - PCA) is used to create a "taste map," which visually displays the differences between samples.
-
The instrument can quantify bitterness, taste-masking efficiency (by measuring the reduction in the bitterness signal compared to the unmasked API), and overall flavor profile similarity to a target.[20]
-
B. Electronic Nose (E-Nose)
An electronic nose operates on a similar principle but is designed for aroma analysis. It uses an array of gas sensors to detect volatile organic compounds (VOCs) in the headspace of a sample.[21] It is highly effective for distinguishing between different flavors, identifying off-odors, and monitoring flavor stability.[22]
C. In-Vitro Dissolution as a Taste-Masking Surrogate
For taste-masked formulations (e.g., coated granules), the effectiveness of the taste mask is related to how much API is released in the mouth. A rapid in-vitro dissolution test can be used as a surrogate for taste.[23] By measuring the amount of drug released at very early time points (e.g., ≤ 5 minutes) in a medium mimicking saliva (pH ~6.8), formulators can predict the potential for a bitter taste.[3][23] If the concentration of released drug is below its known taste threshold, the taste masking is likely to be successful.[24]
Table 2: Comparison of Human Sensory Panels and Instrumental Methods
| Feature | Human Sensory Panels | Instrumental Methods (E-Tongue/E-Nose) |
| Principle | Direct human perception of sensory attributes. | Electrochemical/gas sensor arrays with pattern recognition.[18][21] |
| Measures | Integrated experience of taste, aroma, mouthfeel, appearance, and hedonic liking.[4] | Quantifies specific chemical responses related to taste and aroma.[15] |
| Objectivity | Can be subjective (affective tests) or objective (trained analytical panels). | Highly objective and reproducible.[19] |
| Application | Gold standard for palatability, preference, and full sensory profiling.[3][4] | High-throughput screening, QC, stability, taste-masking efficiency.[17][20] |
| Speed | Slower; limited by panelist fatigue and session length. | Rapid; can analyze many samples quickly.[16] |
| Cost | High cost associated with recruitment, training, and panel maintenance.[25] | High initial instrument cost, lower cost per sample. |
| Safety | Cannot be used for toxic or early-stage APIs. Requires strict ethical oversight.[3][26] | Ideal for analyzing potentially toxic substances; no ethical constraints.[19] |
Integrating Sensory Analysis into the Drug Development Lifecycle
Sensory analysis should not be an afterthought but an integral part of the development process from the very beginning.[2][27] Early and continuous sensory assessment can prevent costly reformulations and delays.[27]
Sensory Analysis Workflow in Drug Development
Conclusion
The sensory attributes of a pharmaceutical product are not mere aesthetic qualities; they are critical determinants of patient adherence and, by extension, therapeutic success. A strategic, scientifically rigorous approach to sensory analysis and evaluation provides invaluable data to guide formulation development. By combining the irreplaceable insights of trained human panels with the objective power of instrumental techniques, drug developers can systematically de-risk development, optimize formulations for patient acceptability, and ultimately deliver medicines that patients are willing and able to take. Integrating these protocols early and consistently throughout the product lifecycle is a key step towards creating truly patient-centric medicines.
References
- Taste Masking Techniques in the Pharmaceutical Industry. (2014).
- Best Practices in Sensory Analysis of Pharmaceutical Formulations - The Science Support. (2025).
- Methods of Analysis Used in Taste Masking - Pharma Excipients.
- Sonawane, V. M., et al. (2010). An update of taste masking methods and evaluation techniques. Der Pharmacia Lettre.
- 5 Taste Masking Techniques in Pharma Industry. (2024).
- Pharmaceutical Taste-Masking Technologies - Drug Development and Delivery. (2018).
- Voinova, M. V., et al. (2011). Taste Sensing Systems (Electronic Tongues) for Pharmaceutical Applications. PubMed.
- Clapham, D., et al. (2023). A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations. PMC.
- Sensory Evaluation of the Taste of Pediatric Medicines. ClinicalTrials.gov.
- Electronic tongue: An analytical gustatory tool. PMC - NIH.
- E-Tongues Revolutionize Medication Taste Assessment. (2024). AZoSensors.
- Taste Masking of Oral Pharmaceutics: A Review. (2023).
- Tsai, E. (2004). Flavor analysis in a pharmaceutical oral solution formulation using an electronic-nose. Journal of Pharmaceutical and Biomedical Analysis.
- The Role of Flavoring Agents and Taste Modulation Strategies in Drug Development. (2025).
- ELECTRONIC TONGUE INSTRUMENTATION - Improving the Palatability of User-Friendly Dosage Forms Using an Electronic Tongue. (2017).
- da Silva, J. R., et al. (2021). The use of electronic tongue and sensory panel on taste evaluation of pediatric medicines: a systematic review. PubMed.
- Electronic tongue for pharmaceutical analytics: Quantification of tastes and masking effects. (2025). ResearchGate.
- The use of electronic tongue and sensory panel on taste evaluation of pediatric medicines: a systematic review. (2025). ResearchGate.
- The science and practice of sensory analysis. Fertin Pharma.
- da Silva, J. R., et al. (2020). The use of electronic tongue and sensory panel on taste evaluation of pediatric medicines: a systematic review. Taylor & Francis.
- Sensory analysis for topical drugs. Gattefosse.
- Flavor analysis in a pharmaceutical oral solution formulation using an electronic-nose. (2026).
- Why Should Ethical Concerns Guide Sensory Evaluation? (2025). Sustainability Directory.
- Quantitative descriptive analysis (qda) Definition. (2025). Fiveable.
- Samakradhamrongthai, R. S. (Ed.). (2024). Aroma and Flavor in Product Development: Characterization, Perception, and Application. Pharma Excipients.
- A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations. (2023).
- Quantitative Descriptive Analysis. Wikipedia.
- Ethical Sensory Testing. Sustainability Directory.
- ASTM E3314 - 21 Standard Guide for Protection of Respondents and Informed Consent for Sensory Evaluation Studies. (2021). ASTM International.
- Quantitative Descriptive Analysis. Grokipedia.
- Gatchalian, M. M. (2022). Selection, training and calibration of sensory panelists.
- Henderson, T. (2024). Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods.
- DLG Expert report 07/2017: Practice guide for sensory panel training Part 1. (2017).
- Selection and Performance of Sensory Panelists: A Comprehensive Review of Factors Influencing Sensory Evaluation Outcomes. (2024). Auctores Journals.
- Quantitative descriptive analysis. Affinity Labs.
- Using Functional Data Analysis (FDA) Methodology and theRPackage “fda” for Sensory Time‐Intensity Evaluation. (2013). Scilit.
- QDA services. Alpha MOS Japan.
- Challenges of sensory evaluation (palatability/acceptability) of pharmaceutical products for adults and children. (2016). IFST.
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- 4. pharmaexcipients.com [pharmaexcipients.com]
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- 27. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Methyl-1-hepten-3-one Synthesis
Current Status: Active Ticket ID: #SYN-MH3-001 Subject: Yield Improvement & Troubleshooting for Vinyl Ketone Synthesis
Executive Summary & Core Challenges
User Query: "My yields for 4-Methyl-1-hepten-3-one are consistently low (<40%), and the product often turns into a viscous gel during purification."
Diagnosis:
The synthesis of 4-Methyl-1-hepten-3-one (a sensitive
-
Rapid Polymerization: Vinyl ketones are highly reactive monomers. Without radical inhibitors, they polymerize spontaneously, especially during concentration or distillation.
-
Over-Addition/Side Reactions:
-
Grignard Route: Formation of tertiary alcohols (double addition) or incomplete oxidation.
-
Oxidation Step: Isomerization of the double bond or over-oxidation if conditions are too acidic/harsh.[1]
-
This guide provides two validated workflows: the Classical Grignard-Oxidation Route (optimized for cost) and the Weinreb Amide Route (optimized for purity and yield).
Critical Pre-Requisite: The Stabilization Protocol
WARNING: Before starting any synthesis of this molecule, you must establish a stabilization system. Failure to do this is the #1 cause of yield loss.
| Parameter | Protocol | Reason |
| Inhibitor | BHT (Butylated hydroxytoluene) or Hydroquinone | Scavenges free radicals to prevent chain-reaction polymerization.[2] |
| Concentration | 200–500 ppm (0.02–0.05 wt%) | Effective range without interfering with most subsequent reactions. |
| Timing | Add immediately upon formation of the ketone. | Polymerization is autocatalytic; once it starts, it is difficult to stop. |
| Distillation | Add inhibitor to the receiving flask AND the pot . | The distillate is most vulnerable as it condenses. |
Workflow A: The Grignard-Oxidation Route (Cost-Effective)
This route involves the addition of vinylmagnesium bromide to 2-methylpentanal, followed by oxidation of the resulting allylic alcohol.
Step 1: Grignard Addition
-
Reagents: 2-Methylpentanal, Vinylmagnesium bromide (1.0M in THF).
-
Key Insight: Use a slight excess of the aldehyde, not the Grignard, to minimize double addition.
Troubleshooting Table: Grignard Step
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| Low Conversion | Wet reagents/solvent. | Titrate Grignard reagent before use. Dry THF over Na/Benzophenone. |
| Wurtz Coupling | Temperature too high. | Maintain reaction at -78°C during addition; warm slowly to 0°C. |
| Gel Formation | Polymerization of vinyl reagent. | Ensure VinylMgBr is fresh; store under Argon. |
Step 2: Oxidation of 4-Methyl-1-hepten-3-ol
-
Challenge: Oxidizing the alcohol without affecting the alkene.
-
Recommended Method: Swern Oxidation (High Yield) or MnO₂ (Mild, but variable).
Protocol: Optimized Swern Oxidation
-
Activation: Cool oxalyl chloride (1.1 eq) in DCM to -78°C. Add DMSO (2.2 eq) dropwise. Stir 15 min.
-
Addition: Add 4-methyl-1-hepten-3-ol (1.0 eq) in DCM slowly. Keep T < -60°C. Stir 30 min.
-
Termination: Add Et₃N (5.0 eq). Allow to warm to RT.
-
Workup: Quench with sat. NH₄Cl.[1] ADD BHT IMMEDIATELY to the organic layer.
Comparison of Oxidants
| Oxidant | Yield Potential | Risk Profile | Notes |
|---|---|---|---|
| Swern | High (80-90%) | Low | Requires -78°C. Foul odor (DMS). Best for scale <10g. |
| MnO₂ | Moderate (60-75%) | Low | Requires large excess (10-20 eq). Heterogeneous; easy filtration workup. |
| PCC/Jones | Low (<50%) | High | Acidic conditions cause isomerization/polymerization. AVOID. |
Workflow B: The Weinreb Amide Route (High Purity)
Recommendation: Use this route if you require >95% purity or are working with expensive precursors. It prevents over-addition by forming a stable chelated intermediate.
Mechanism & Logic
-
Convert 2-methylpentanoic acid to its Weinreb Amide (N-methoxy-N-methyl amide).
-
React with Vinylmagnesium bromide .
-
The stable tetrahedral intermediate prevents the ketone from forming until acidic workup, making double-addition impossible.
Caption: The Weinreb route isolates the ketone formation to the hydrolysis step, preventing side reactions.
Step-by-Step Protocol:
-
Amide Formation: React 2-methylpentanoic acid with CDI (1.1 eq) in DCM, then add N,O-dimethylhydroxylamine hydrochloride (1.2 eq). Yield: >90%.
-
Grignard Addition: Dissolve Weinreb amide in dry THF. Cool to 0°C. Add VinylMgBr (1.2 eq).
-
Quench: Pour into cold dilute HCl/ice. Extract with Et₂O.
-
Stabilization: Add BHT (200 ppm) to the ether layer before drying/concentration.
FAQ: Troubleshooting Specific Failures
Q1: My product is a clear oil initially but turns yellow and thick overnight. Why?
-
A: This is spontaneous polymerization. Vinyl ketones are sensitive to light and heat.
-
Fix: Store the product at -20°C. Always add 500 ppm Hydroquinone or BHT for storage. Ensure all acid traces are removed during workup (acid catalyzes polymerization).
-
Q2: Can I distill the product to purify it?
-
A: Yes, but it is risky.
-
Requirement: Vacuum distillation is mandatory to keep the temperature low (<60°C).
-
Critical Step: You must add a radical inhibitor (BHT) to the distillation pot AND the receiving flask . Without this, the vapors will polymerize upon condensation.
-
Q3: During the Grignard reaction, I see a lot of solid precipitate. Is this bad?
-
A: In the Weinreb route, this is normal (magnesium salts/chelate). In the aldehyde route, ensure your THF is anhydrous. If the precipitate is gummy, it might be polymer; check your temperature control.
Q4: Why use 2-methylpentanal instead of 2-methyl-3-heptanone?
-
A: 2-methyl-3-heptanone is a saturated ketone. To get the vinyl group, you would need to do a Mannich reaction followed by elimination, which is often lower yielding and messier than the direct addition of a vinyl group to an aldehyde or Weinreb amide.
References
-
Weinreb Ketone Synthesis: Nahm, S.; Weinreb, S. M.[3] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link
-
Swern Oxidation Protocol: Omura, K.; Swern, D. "Oxidation of alcohols by activated dimethyl sulfoxide.[1] A preparative, steric and mechanistic study." Tetrahedron, 1978 , 34(11), 1651–1660. Link
-
Polymerization of Vinyl Ketones: "Stabilizing polymerized methyl vinyl ketone." US Patent 2626943A. Link
-
General Vinyl Ketone Synthesis: "Synthesis of Vinyl and β-Phthalimido Ketones." Synthetic Communications, 2010 . Link
Sources
Technical Support Center: Purification Challenges of 4-Methyl-1-hepten-3-one
Welcome to the technical support guide for 4-Methyl-1-hepten-3-one. As an α,β-unsaturated ketone, this compound is a valuable intermediate in organic synthesis and has been identified as a defensive chemical in certain insects.[1][2] However, its conjugated system and adjacent chiral center present unique purification challenges, from isomerization and polymerization to the removal of structurally similar impurities. This guide provides field-proven insights and troubleshooting protocols to help you achieve high purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of 4-Methyl-1-hepten-3-one in a direct question-and-answer format.
Issue 1: My final product purity is below 95% by GC-MS, showing multiple impurity peaks.
-
Probable Cause: The most common culprits are unreacted starting materials, byproducts from side reactions, or isomeric impurities. The synthesis of α,β-unsaturated ketones, often via aldol condensation, can lead to a variety of related structures.[3] Furthermore, the precursor alcohol, 4-methyl-3-heptanol, may be present if the synthesis involved an oxidation step that did not go to completion.[4]
-
Solution Pathway:
-
Identify the Impurities: If possible, use GC-MS to identify the molecular weights of the major impurities. This can help distinguish between starting materials, isomers (which will have the same molecular weight), and other byproducts.
-
Fractional Distillation: For impurities with sufficiently different boiling points, vacuum fractional distillation is the most effective and scalable method. The presence of the methyl branch influences the boiling point, which can be exploited for separation.[4]
-
Pro-Tip: Use a high-efficiency distillation column (e.g., a 10-20 cm Vigreux column) and maintain a slow, steady distillation rate. Packing the column with structured packing like Raschig rings can further enhance separation efficiency.
-
-
Flash Column Chromatography: If distillation fails to resolve the impurities, typically due to close boiling points of isomers, flash chromatography is the recommended alternative.
-
Solvent System: Start with a non-polar eluent like hexanes and gradually increase polarity with ethyl acetate. A typical starting gradient might be 2% ethyl acetate in hexanes, increasing to 10%. Monitor the separation using Thin-Layer Chromatography (TLC).
-
-
Issue 2: The isolated product is a pale yellow to brown liquid, and its color darkens over time.
-
Probable Cause: Discoloration is a classic sign of degradation or polymerization. As an α,β-unsaturated ketone, 4-Methyl-1-hepten-3-one is susceptible to polymerization, especially when exposed to heat, light, or air.[5][6] The presence of acidic or basic residues from the synthesis can catalyze this degradation.
-
Solution Pathway:
-
Neutralize Crude Product: Before any purification, wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid catalysts, followed by a water wash to remove salts. Dry the organic layer thoroughly over anhydrous magnesium sulfate (MgSO₄).
-
Minimize Heat Exposure: Perform distillations under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C) in an amber vial to protect it from light and oxygen.
-
Consider Inhibitors: For long-term storage, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) at a low concentration (~100 ppm).
-
Issue 3: GC analysis shows a significant peak with the same mass as my product, but it co-elutes or separates poorly.
-
Probable Cause: This strongly indicates the presence of a structural isomer. A likely candidate is the thermodynamically more stable conjugated isomer, 4-methyl-4-hepten-3-one, which can form via double bond migration, particularly under acidic or basic conditions or at elevated temperatures.[7][8]
-
Solution Pathway:
-
Optimize Chromatography: This is a scenario where column chromatography is superior to distillation. Use a high-resolution silica gel and a shallow solvent gradient to maximize the separation between the two isomers.
-
Prevent Isomerization: Re-evaluate your synthesis and workup conditions. Ensure all steps are performed at the lowest practical temperatures and that any acidic or basic reagents are thoroughly quenched and removed before purification.
-
Reactive Purification: In some specific cases for related compounds, certain isomers can be selectively removed by reacting them with a dienophile like maleic anhydride if one isomer is more reactive in a Diels-Alder reaction.[9] While this is a more advanced technique, it highlights the possibility of using reactivity differences for purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to assess the purity of 4-Methyl-1-hepten-3-one? A1: Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, is the gold standard for analyzing volatile compounds like this.[2][10] For an absolute purity measurement without relying on reference standards, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful alternative.[10]
Q2: How can I confirm the identity of the purified product? A2: A combination of spectroscopic methods is essential.
-
¹H NMR: Expect to see characteristic signals for the vinyl protons of the C1 double bond (typically between 5.8 and 6.4 ppm) and the alpha-protons adjacent to the carbonyl.
-
¹³C NMR: Look for the carbonyl carbon signal (typically >190 ppm) and the two alkene carbon signals.
-
IR Spectroscopy: A strong absorbance band around 1680-1700 cm⁻¹ for the conjugated ketone and another around 1620-1640 cm⁻¹ for the C=C double bond are key indicators.[6]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the compound's molecular weight (126.20 g/mol ).[1][11]
Q3: What are the key physical properties I should be aware of during purification? A3: Knowing the physical properties of your target compound and potential impurities is critical for designing an effective purification strategy. Please refer to the table below.
Data Presentation
Table 1: Physical Properties of 4-Methyl-1-hepten-3-one and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Distinguishing Feature |
| 4-Methyl-1-hepten-3-one | C₈H₁₄O | 126.20[1] | ~156-161 (est. at atm. pressure)[4] | Terminal alkene (α,β-unsaturated) |
| 4-Methyl-4-hepten-3-one | C₈H₁₄O | 126.20[8][11] | ~165-170 (est.) | Internal alkene (α,β-unsaturated) |
| 4-Methyl-3-heptanol | C₈H₁₄O | 130.23 | ~160-165 (at atm. pressure)[4] | Precursor; higher boiling point due to H-bonding |
| 4-Methyl-1-heptene | C₈H₁₆ | 112.21[12][13] | ~115-117 (at atm. pressure)[14] | Decarbonylation byproduct; much lower boiling point |
Experimental Protocols
Protocol 1: Standardized Vacuum Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column (at least 15 cm). Ensure all glassware is dry. Use a vacuum-adapter with a cow-type receiver to collect fractions without breaking the vacuum.
-
Charge the Flask: Add the crude, dried 4-Methyl-1-hepten-3-one to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuate the System: Slowly and carefully apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions:
-
Forerun: Collect any low-boiling impurities first. This may include residual solvents or low molecular weight byproducts like 4-methyl-1-heptene.[12][13]
-
Main Fraction: Once the head temperature stabilizes, switch to a clean receiving flask and collect the main fraction corresponding to the boiling point of 4-Methyl-1-hepten-3-one at the applied pressure.
-
Final Fraction: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities. Collect this in a separate flask.
-
-
Analysis: Analyze all collected fractions by GC to confirm purity and determine which to combine.
Protocol 2: Flash Column Chromatography
-
Select Eluent: Using TLC, determine a solvent system that gives good separation and a retention factor (R_f) of ~0.3 for the desired product. A common system is ethyl acetate in hexanes.
-
Pack Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent. Ensure there are no air bubbles.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble samples, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a flow rate of about 2 inches/minute.
-
Collect & Analyze: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualization
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of the crude product.
Caption: Decision workflow for purifying 4-Methyl-1-hepten-3-one.
References
-
PubChem. (n.d.). 4-Methyl-1-hepten-3-one. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-methyl-4-hepten-3-one. Retrieved from [Link]
-
Natural Products Magnetic Resonance Database. (n.d.). 4-Methyl-4-hepten-3-one. Retrieved from [Link]
-
Ponder, J. (n.d.). The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone. Jay Ponder Lab, Washington University in St. Louis. Retrieved from [Link]
-
NIST. (n.d.). 4-Hepten-3-one, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Gotor-Fernández, V., et al. (2017). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules, 22(9), 1591. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylhept-1-ene. National Center for Biotechnology Information. Retrieved from [Link]
-
Gotor-Fernández, V., et al. (2017). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. MDPI. Retrieved from [Link]
-
The Impact Of Methyl Heptenone On The Quality Of Chemical Production. (2024). LinkedIn. Retrieved from [Link]
-
Gesser, H., et al. (1966). Photochemical studies of α,β-unsaturated ketones in carbon tetrachloride solution. Canadian Journal of Chemistry, 44(11), 1281-1286. Retrieved from [Link]
- Google Patents. (n.d.). US3394201A - Separation of high purity 4-methyl-1, 3-pentadiene.
-
Scent.vn. (n.d.). 4-Methyl-3-heptene CAS# 4485-16-9. Retrieved from [Link]
-
NIST. (n.d.). 1-Heptene, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link]
-
Schmeda-Hirschmann, G., et al. (2004). 4-Methyl-1-hepten-3-one, the Defensive Compound from Agathemera elegans (Philippi) (Phasmatidae) Insecta. Zeitschrift für Naturforschung C, 59(5-6), 449-451. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link]
Sources
- 1. 4-Methyl-1-hepten-3-one | C8H14O | CID 53807856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 4. dasher.wustl.edu [dasher.wustl.edu]
- 5. Methyl Hepthenone: Impact On Chemical Production [chemicalbull.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. 4-methyl-4-hepten-3-one, 22319-31-9 [thegoodscentscompany.com]
- 8. 4-Hepten-3-one, 4-methyl- [webbook.nist.gov]
- 9. US3394201A - Separation of high purity 4-methyl-1, 3-pentadiene - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nmppdb.com.ng [nmppdb.com.ng]
- 12. 4-Methylhept-1-ene | C8H16 | CID 518713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Heptene, 4-methyl- [webbook.nist.gov]
- 14. scent.vn [scent.vn]
Technical Support Center: Stability & Storage of 4-Methyl-1-hepten-3-one
Executive Summary & Molecule Profile
User Warning: 4-Methyl-1-hepten-3-one (CAS: 14076-24-5) is a vinyl ketone . Unlike internal enones, the terminal double bond (
Treat this compound as highly unstable . Improper storage will result in polymerization (gel formation) or Michael addition adducts (purity loss), leading to failed bioassays or synthesis steps.[1]
| Property | Specification | Critical Note |
| Structure | The terminal vinyl group is the "soft" electrophile driving instability.[1] | |
| Primary Risk | Radical Polymerization | Can occur spontaneously with heat/light. |
| Secondary Risk | Michael Addition | Reacts with water (hydration) or alcohols (solvolysis). |
| Appearance | Colorless liquid | Yellowing indicates early-stage polymerization/oxidation. |
The "Why": Degradation Mechanisms
To troubleshoot effectively, you must understand the three pathways destroying your sample.[1]
Mechanism 1: Radical Polymerization (The "Gunk" Factor)
Vinyl ketones are monomers. Trace peroxides or UV light initiate radical chains, linking the vinyl groups.[1] This creates high-molecular-weight oligomers, turning your liquid viscous or yellow.[1]
Mechanism 2: Nucleophilic Attack (The "Ghost Peak" Factor)
The
-
Storage in Methanol: Forms 1-methoxy-4-methylheptan-3-one.
-
Moisture: Forms 1-hydroxy-4-methylheptan-3-one.
Mechanism 3: Photo-Isomerization & Oxidation
While less dominant than polymerization, UV exposure can cause
Figure 1: Primary degradation pathways. Note that polymerization (Red) is irreversible, while Michael addition (Yellow) creates specific impurity peaks.[1]
Storage Matrix: The "How"
Do not rely on standard "fridge storage" for this compound. Use this decision matrix.
| Parameter | Optimal (Long-Term > 1 Month) | Acceptable (Short-Term < 1 Week) | Critical Failure (Do Not Use) |
| Temperature | -80°C | -20°C | Room Temperature (25°C) |
| Atmosphere | Argon (Ar) or Nitrogen ( | Sealed Cap (Min.[1] Headspace) | Open Air / Oxygen |
| Solvent | Neat (Undiluted) or Anhydrous Hexane | Dichloromethane (DCM) | Methanol, Ethanol, Water |
| Container | Amber Glass + Teflon Liner | Clear Glass + Foil Wrap | Plastic (Leaches plasticizers) |
| Stabilizer | 0.1% Hydroquinone or BHT* | None | Acidic/Basic contaminants |
*Note: Only add stabilizers if they do not interfere with your downstream bioassay. If using for insect pheromone studies, stabilizers may alter behavioral responses.[1]
Troubleshooting Guides (FAQs)
Issue 1: "My sample has turned yellow and slightly viscous."
Diagnosis: Polymerization has occurred.[2][3] Cause: Exposure to heat or light, or lack of stabilizer during storage.[1] Solution:
-
Do not use for quantitative assays; the concentration is now unknown.
-
Attempt Purification: If the sample is critical, perform a bulb-to-bulb distillation (Kugelrohr) under high vacuum.[1] The polymer will remain in the pot; the monomer will distill over.
-
Prevention: Store at -80°C under Argon.
Issue 2: "GC-MS shows a new peak at M+18 or M+32."
Diagnosis: Michael Addition.
-
M+18: Water addition (Hydration).
-
M+32: Methanol addition (Methoxylation). Cause: You stored the sample in a protic solvent (MeOH/EtOH) or the container was not moisture-tight. Solution:
-
These reactions are sometimes reversible under specific conditions, but it is safer to discard and repurchase/resynthesize .[1]
-
Protocol Change: Never store vinyl ketones in alcohols. Use Hexane or Toluene for dilutions.
Issue 3: "The concentration dropped, but no new peaks appear on GC."
Diagnosis: Volatility or Polymerization (filtered out). Cause:
-
Volatility: 4-Methyl-1-hepten-3-one is volatile. If the cap was loose, it evaporated.[1]
-
Polymerization: If you filtered the sample before GC, you may have removed the high-MW polymer, making it look like the sample just "disappeared."[1]
Standard Operating Procedures (SOPs)
SOP-01: Purity Verification via GC-MS
Use this protocol to validate stability before starting experiments.
-
Preparation: Dilute 1
L of sample in 1 mL Anhydrous Hexane (Do not use Methanol). -
Column: DB-5ms or equivalent non-polar column (30m x 0.25mm).
-
Inlet Parameters (CRITICAL):
-
Mode: Split (20:1).
-
Temperature: Set to 200°C (Standard 250°C may cause thermal degradation/polymerization inside the injector).
-
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 10°C/min to 250°C.
-
-
Analysis: Look for the parent ion (approx. m/z 126).[4][5][6][7] Check for dimer peaks at higher retention times.
SOP-02: Emergency Re-Purification (Silica Plug)
If distillation is unavailable and sample is slightly yellow.
-
Pack a small glass pipette with 2cm of Silica Gel (60 Å) .
-
Pre-wet with 10% Ethyl Acetate in Hexane.
-
Load the sample.[8]
-
Elute rapidly with 10% Ethyl Acetate in Hexane.
-
Theory: The non-polar monomer elutes quickly; the polar oligomers/polymers stick to the silica.
-
Concentrate under a gentle stream of Nitrogen (do not use heat).
Decision Tree: Can I Use This Sample?
Figure 2: Workflow for assessing sample viability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53807856, 4-Methyl-1-hepten-3-one. Retrieved from [Link]
-
Agilent Technologies. GC-MS Analysis of Organotin and Volatile Organic Compounds. (Methodology adapted for volatile ketone analysis). Retrieved from [Link]
-
The Good Scents Company. 4-methyl-1-hepten-3-one General Properties and Organoleptics. Retrieved from [Link]
-
Illmann, N., et al. (2021).
-unsaturated ketones: kinetics and mechanism of the OH radical reaction.[1] Atmospheric Chemistry and Physics. (Mechanistic grounding for oxidation pathways). Retrieved from [Link]
Sources
- 1. biolmolchem.com [biolmolchem.com]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. "Evaluation of Polymerization Condition Reactions of Methyl Vinyl Keton" by Rituborna Ghosh [scholarworks.utrgv.edu]
- 4. ventos.com [ventos.com]
- 5. nmppdb.com.ng [nmppdb.com.ng]
- 6. 4-Hepten-3-one, 5-methyl- (CAS 1447-26-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Methyl Hepthenone: Impact On Chemical Production [chemicalbull.com]
- 8. agilent.com [agilent.com]
Technical Support Center: Optimization of GC-MS Parameters for 4-Methyl-1-hepten-3-one
Welcome to the technical support center for the analysis of 4-Methyl-1-hepten-3-one by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for method development, optimization, and troubleshooting.
Part 1: Analyte Overview and Recommended Starting Parameters
4-Methyl-1-hepten-3-one is an unsaturated ketone with the molecular formula C8H14O.[1] A thorough understanding of its chemical properties is fundamental to developing a robust GC-MS method.
Chemical Properties of 4-Methyl-1-hepten-3-one:
| Property | Value | Source |
| Molecular Weight | 126.20 g/mol | PubChem[1] |
| Molecular Formula | C8H14O | PubChem[1] |
| IUPAC Name | 4-methylhept-1-en-3-one | PubChem[1] |
| Structure | Enone | PubChem[1] |
Recommended Starting GC-MS Parameters
The following parameters are a robust starting point for the analysis of 4-Methyl-1-hepten-3-one, adapted from methodologies for structurally similar ketones.[2] Optimization will likely be necessary based on your specific instrumentation and sample matrix.
| Parameter | Recommended Setting | Justification |
| GC System | ||
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. | A non-polar column is a good starting point for the separation of moderately polar ketones. |
| Injection Mode | Splitless or low split ratio (e.g., 10:1) | For trace analysis, a splitless injection maximizes the amount of analyte transferred to the column.[3] |
| Injector Temperature | 250°C | Ensures efficient vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) at a constant flow of 1.0 mL/min | Provides good chromatographic efficiency and is compatible with mass spectrometers. |
| Oven Program | Initial: 60°C (hold 1 min), Ramp: 10°C/min to 250°C (hold 5 min) | This temperature program allows for good separation of volatile compounds while ensuring the elution of higher boiling point matrix components. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Electron Energy | 70 eV | Standard energy for generating consistent mass spectra, allowing for library matching. |
| Ion Source Temp. | 230°C | A well-maintained source temperature ensures consistent ionization and reduces contamination. |
| Quadrupole Temp. | 150°C | A stable quadrupole temperature is crucial for reproducible mass filtering. |
| Scan Mode | Full Scan (m/z 40-250) | Allows for the identification of the analyte and potential impurities. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected mass spectrum for 4-Methyl-1-hepten-3-one?
A1: The mass spectrum of 4-Methyl-1-hepten-3-one will be characterized by fragmentation patterns typical for ketones. The molecular ion peak is expected at m/z 126. Key fragmentation pathways for ketones include alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and McLafferty rearrangement.[4][5][6] Expect to see prominent fragment ions corresponding to the loss of alkyl and alkenyl groups. The base peak is often the most stable carbocation formed during fragmentation.
Q2: How can I improve the sensitivity of my analysis for low concentrations of 4-Methyl-1-hepten-3-one?
A2: To improve sensitivity, consider the following:
-
Injection Volume and Mode: Use a splitless injection to introduce more of your sample onto the column. If you must use a split injection, a lower split ratio will increase sensitivity.
-
Sample Preparation: If your sample matrix allows, consider a pre-concentration step such as solid-phase microextraction (SPME).[7]
-
MS Detector: Ensure your MS is properly tuned. For quantitative analysis, switch from Full Scan mode to Selected Ion Monitoring (SIM) mode, focusing on 2-3 characteristic ions of your target analyte. This can significantly increase the signal-to-noise ratio.
Q3: What are the best practices for column maintenance to ensure reproducible results?
A3: Regular column maintenance is crucial for preventing many common GC problems.[8]
-
Conditioning: Properly condition a new column according to the manufacturer's instructions to remove any residual manufacturing materials.
-
Trimming: Periodically trim 10-20 cm from the inlet of the column to remove accumulated non-volatile residues that can cause peak tailing and loss of resolution.
-
Baking Out: After a series of analyses, especially with complex matrices, bake out the column at a temperature slightly above your final oven temperature (but below the column's maximum operating temperature) to remove contaminants.
Part 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 4-Methyl-1-hepten-3-one.
Issue 1: My peak for 4-Methyl-1-hepten-3-one is tailing.
Peak tailing is a common problem in GC and can significantly impact quantitation. It is often caused by active sites in the system or issues with the flow path.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing in GC-MS analysis.
Issue 2: I am seeing ghost peaks in my chromatogram.
Ghost peaks are peaks that appear in your chromatogram that are not from your injected sample. They are often due to contamination in the system.[10]
Possible Causes and Solutions:
-
Contaminated Syringe or Rinse Solvent: Replace the rinse solvent and clean or replace the syringe.[9]
-
Septum Bleed: Small pieces of the septum can fall into the inlet liner upon injection. Replace the septum and inspect the liner for debris. Use high-quality, low-bleed septa.
-
Carryover from Previous Injections: If you are running samples of varying concentrations, a high-concentration sample can contaminate the system for subsequent runs. Run a solvent blank after a high-concentration sample to check for carryover. If carryover is present, you may need to clean the injector and bake out the column.
Issue 3: My signal intensity is decreasing over a sequence of runs.
A gradual decrease in signal intensity can indicate a few potential problems.
Possible Causes and Solutions:
-
Active Sites in the Inlet: The inlet liner can become contaminated with non-volatile matrix components over time, creating active sites that adsorb your analyte. Replace the inlet liner.[3]
-
Column Contamination: The front end of the column can become contaminated, leading to a loss of performance. Trim 10-20 cm from the column inlet.
-
Detector Contamination: The ion source of the mass spectrometer can become dirty over time, leading to a decrease in sensitivity. The ion source may need to be cleaned.
Part 4: Advanced Optimization
For particularly challenging sample matrices or when ultra-trace level detection is required, derivatization can be a powerful tool. Derivatization is a chemical modification of the analyte to improve its chromatographic properties. For ketones, this often involves targeting the carbonyl group.[11]
Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA):
This derivatization technique converts ketones into their corresponding oximes, which can be more volatile and provide better chromatographic peak shape. Furthermore, the pentafluorobenzyl group makes the derivative highly sensitive for detection by GC-MS, especially in negative chemical ionization (NCI) mode.[12][13]
References
-
Agilent Technologies. (n.d.). Troubleshooting Guide. Retrieved from [Link]
- Birkemeyer, C. (2019). 10: How Do I Troubleshoot a Problem on My GC-MS?. In An Introduction to GC-MS. Royal Society of Chemistry.
-
National Center for Biotechnology Information. (n.d.). 4-Methyl-1-hepten-3-one. PubChem. Retrieved from [Link]
- BenchChem. (2025). Application Note: Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
CHROMSERVIS. (n.d.). GC troubleshooting. Retrieved from [Link]
-
Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. Retrieved from [Link]
- Al-Amri, J. F. (2022). Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples. Molecules, 27(5), 1593.
- BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Keto Acids.
-
SpectraBase. (n.d.). 4-Hepten-3-one, 4-methyl-. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
-
LibreTexts. (2023, August 29). Fragmentation Patterns in The Mass Spectra of Organic Compounds (3). Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
Separation Science. (n.d.). Analysis of carbonyl compounds in solvents by GC-MS. Retrieved from [Link]
- Uchiyama, S., Ando, M., & Aoyagi, S. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Journal of Health Science, 50(4), 373-380.
- BenchChem. (2025). A Comparative Guide to the Analysis of 4-Methyl-1-pentene: Reverse Phase HPLC vs. Gas Chromatography.
- Dugheri, S., et al. (2016). Development of new gas chromatography/mass spectrometry procedure for the determination of hexahydrophthalic anhydride in unsaturated polyester resins. Rasayan Journal of Chemistry, 9(4), 657-666.
- Nawar, W. W. (1984). GC/MS analysis of some long chain esters, ketones and propanediol diesters. Journal of the American Oil Chemists' Society, 61(4), 740-743.
- Fantin, G. M., & Gadda, G. (2017). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol.
-
Pragolab. (n.d.). Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL). Retrieved from [Link]
-
Scribd. (n.d.). GC Method Development for Compound Separation. Retrieved from [Link]
- Croteau, E., et al. (2021). The Ketogenic Effect of Medium-Chain Triacylglycerides. The Journal of Nutrition, 151(11), 3245-3254.
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- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
Technical Support Center: Resolving Isomers of 4-Methyl-1-hepten-3-one
Welcome to the technical support center for the resolution of 4-Methyl-1-hepten-3-one isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions related to the separation and characterization of these chiral compounds. While specific literature on the resolution of 4-Methyl-1-hepten-3-one is not abundant, this guide leverages established principles for the separation of chiral ketones and α,β-unsaturated ketones to provide a robust framework for your experimental success.
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic resolution of 4-Methyl-1-hepten-3-one enantiomers.
Question: I am not seeing any separation of the enantiomers on my chiral HPLC column. What should I do?
Answer:
Achieving enantiomeric separation often requires methodical optimization. Here’s a step-by-step approach to troubleshoot a lack of resolution:
-
Verify Column Selection: The choice of the chiral stationary phase (CSP) is paramount. For ketones, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and Pirkle-type CSPs are often effective.[1][2] If you are using a different type of column, consider switching to one of these.
-
Optimize the Mobile Phase:
-
Normal Phase vs. Reversed-Phase: Chiral separations of ketones are commonly performed in normal-phase mode (e.g., hexane/isopropanol).[2][3] If you are using reversed-phase, consider switching to normal phase as it often provides better selectivity for this class of compounds.
-
Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase are critical. A systematic screening of different alcohols and their concentrations (typically from 1% to 20%) can significantly impact resolution.
-
Additives: For neutral compounds like 4-Methyl-1-hepten-3-one, additives are generally not necessary. However, in some cases, trace amounts of an acid or base can interact with the stationary phase and affect the separation. Be mindful of "additive memory effects" where residual additives from previous runs can impact your current separation.[4]
-
-
Adjust Flow Rate and Temperature:
-
Lowering the flow rate can sometimes improve resolution by allowing for more interactions between the analyte and the CSP.
-
Temperature can influence the thermodynamics of the chiral recognition process. Try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C) to see if it improves the separation.
-
Question: My peaks are broad and tailing. How can I improve the peak shape?
Answer:
Poor peak shape can be due to several factors. Here are some troubleshooting steps:
-
Check for Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or the sample concentration.
-
Mobile Phase Compatibility: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.
-
Secondary Interactions: Unwanted interactions between the analyte and the silica support of the CSP can cause tailing.
-
In normal-phase chromatography, the presence of trace amounts of water in the mobile phase can sometimes improve peak shape by deactivating silanol groups.
-
If using additives, ensure they are compatible with your analyte and column.
-
-
Column Health: A contaminated or old column can lead to poor peak shape. Try flushing the column with a strong solvent (as recommended by the manufacturer) or replace the column if it has been used extensively.
Question: I have baseline resolution, but I want to shorten the analysis time. What are my options?
Answer:
Once you have achieved a good separation, you can optimize the method for speed:
-
Increase Flow Rate: This is the most straightforward way to reduce the run time. Increase the flow rate incrementally and monitor the effect on resolution. You may lose some resolution at higher flow rates.
-
Gradient Elution (if applicable): While isocratic methods are common for chiral separations, a shallow gradient might be employed to reduce the retention time of late-eluting peaks, though this is less common for enantiomers which have very similar retention times.[4]
-
Use a Shorter Column or Smaller Particle Size: If available, a shorter column with the same stationary phase will reduce the analysis time. Columns with smaller particle sizes (e.g., sub-2 µm) can provide higher efficiency and allow for faster flow rates without a significant loss in resolution.
-
Supercritical Fluid Chromatography (SFC): SFC can be a faster alternative to HPLC for chiral separations and often provides excellent resolution for ketones.[5]
Frequently Asked Questions (FAQs)
Question: What is the best type of chiral stationary phase for separating the enantiomers of 4-Methyl-1-hepten-3-one?
Answer:
While there is no single "best" CSP for all compounds, for a chiral, α,β-unsaturated ketone like 4-Methyl-1-hepten-3-one, the following types of CSPs are excellent starting points:
-
Polysaccharide-based CSPs: These are broadly applicable and often successful for a wide range of chiral compounds, including ketones. Columns with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are highly recommended for initial screening.[2][3]
-
Pirkle-type CSPs: These "brush-type" phases, such as the Whelk-O® 1, are known to be effective for the separation of various functional groups, including ketones.[1]
The selection process is often empirical, and screening a few different columns is the most effective strategy.[6]
Question: Should I use HPLC or GC for resolving the isomers of 4-Methyl-1-hepten-3-one?
Answer:
Both HPLC and GC can be suitable, and the choice depends on the volatility and thermal stability of your compound, as well as the available instrumentation.
-
Chiral HPLC: This is a very versatile technique for chiral separations and is often the first choice. It can be used for both analytical and preparative scale separations.
-
Chiral GC: Given that 4-Methyl-1-hepten-3-one is likely to be volatile, chiral GC is a very strong candidate.[7][8] It often provides very high resolution and sensitivity. Enantioselective GC is widely used in the analysis of flavors and fragrances, which includes many volatile ketones.[7][9]
Question: How can I confirm the identity of the separated isomers?
Answer:
After achieving chromatographic separation, you need to confirm the identity of the isomers. Here are some common techniques:
-
NMR Spectroscopy:
-
¹H and ¹³C NMR: While the standard NMR spectra of enantiomers are identical, you can use chiral solvating agents or chiral shift reagents to induce diastereomeric interactions that result in distinguishable chemical shifts for the enantiomers.[10]
-
Advanced NMR techniques such as COSY, HSQC, and HMBC can help in the complete structural elucidation of your molecule.[10]
-
-
Mass Spectrometry (MS):
-
The mass spectra of enantiomers are identical. However, when coupled with a chiral separation technique (e.g., GC-MS or LC-MS), MS can provide the molecular weight and fragmentation pattern to confirm the identity of the eluting peaks. For α,β-unsaturated ketones, characteristic fragmentations like α-cleavage and McLafferty rearrangement can be observed.[11][12][13]
-
-
Optical Rotation: If you can isolate a sufficient quantity of each enantiomer, measuring the optical rotation using a polarimeter will confirm that they are indeed enantiomers (they will rotate plane-polarized light in equal but opposite directions).
-
Circular Dichroism (CD) Spectroscopy: This technique can provide information about the absolute configuration of the chiral center.
Data Presentation
Table 1: Typical Starting Conditions for Chiral HPLC Method Development for 4-Methyl-1-hepten-3-one
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Polysaccharide-based (e.g., Chiralpak® AD-H) | Polysaccharide-based (e.g., Chiralcel® OD-H) | Pirkle-type (e.g., Whelk-O® 1) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Hexane/Ethanol (95:5, v/v) | Hexane/Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C | 25°C |
| Detection | UV at 220 nm (or appropriate wavelength for the chromophore) | UV at 220 nm | UV at 220 nm |
Table 2: Typical Starting Conditions for Chiral GC Method Development for 4-Methyl-1-hepten-3-one
| Parameter | Condition |
| Column | Cyclodextrin-based chiral capillary column (e.g., Beta DEX™, Gamma DEX™) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250°C |
| Oven Program | Start at 50°C, hold for 2 min, ramp to 180°C at 5°C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280°C |
Experimental Protocols
Protocol 1: Chiral HPLC Screening
-
Prepare Mobile Phases: Prepare the mobile phases as described in Table 1. Ensure all solvents are HPLC grade and are properly degassed.
-
Prepare Sample: Dissolve a small amount of the racemic 4-Methyl-1-hepten-3-one in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Equilibrate the Column: Install the first chiral column and equilibrate it with the corresponding mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Inject Sample: Inject a small volume (e.g., 5-10 µL) of the sample.
-
Analyze Chromatogram: Evaluate the chromatogram for any signs of peak splitting or separation.
-
Screen Other Conditions: If no separation is observed, repeat steps 3-5 with the other columns and mobile phases listed in Table 1.
Protocol 2: Chiral GC Screening
-
Prepare Sample: Prepare a dilute solution of the racemic 4-Methyl-1-hepten-3-one in a volatile solvent like hexane or dichloromethane (e.g., 100 ppm).
-
Install Column: Install the chiral GC column in the gas chromatograph.
-
Set GC Parameters: Set the GC parameters as outlined in Table 2.
-
Inject Sample: Inject 1 µL of the sample into the GC.
-
Analyze Chromatogram: Examine the resulting chromatogram for two separated peaks corresponding to the enantiomers.
Visualization
Caption: Workflow for chiral separation method development.
References
- Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chrom
- Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography | Request PDF.
- Spectroscopy of Aldehydes and Ketones.
- How NMR Helps Identify Isomers in Organic Chemistry?.
- CHIRAL ST
- How to distinguish diastereomers of unsaturated ketones by NMR?. Chemistry Stack Exchange.
- Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. JoVE.
- 19.14 Spectroscopy of Aldehydes and Ketones.
- Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF.
- Trouble with chiral separations.
- CHAPTER 7 RESOLUTION OF RACEMIC KETONES AND ASSIGNMENTS OF ABSOLUTE CONFIGUR
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Enantioselective Gas Chromatography in Flavor and Fragrance Analysis. Oxford Academic.
- Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
- 19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts.
- The Chromatographic Resolution of Chiral Lipids. AOCS.
- Enantioselective Gas Chromatography in Flavor and Fragrance Analysis: Strategies for the Identification of Known and Unknown Plant Volatiles.
- Chiral Recognition in Separation Methods.
- Enantioselective Gas Chromatography in Flavor and Fragrance Analysis: Strategies for the Identification of Known and Unknown Plant Vol
- Enantioselective analysis of ketone bodies in patients with beta-ketothiolase deficiency, medium-chain acyl coenzyme A dehydrogenase deficiency and ketonemic vomiting. PubMed.
- Chiral HPLC Separ
- Troubleshooting guide for the synthesis of chiral alcohols. Benchchem.
- Identification and quantitation of unsaturated fatty acid isomers by electrospray ionization tandem mass spectrometry: A shotgun lipidomics approach. PMC.
- Mass Spectrometry: Alpha Cleavage of Ketones. YouTube.
- Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews (RSC Publishing).
- Enantioselective reduction of ketones. Wikipedia.
Sources
- 1. hplc.eu [hplc.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. DIAL : download document [dial.uclouvain.be]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. academic.oup.com [academic.oup.com]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
troubleshooting byproduct formation in 4-Methyl-1-hepten-3-one synthesis
Support Ticket #4M-H3O-001: Technical Guide for 4-Methyl-1-hepten-3-one Synthesis
Executive Summary & Core Reaction Logic
The synthesis of 4-Methyl-1-hepten-3-one (CAS: N/A for specific isomer, related to vinyl ketone class) typically proceeds via the functionalization of 3-methyl-2-hexanone . The critical challenge in this pathway is the high reactivity of the resulting
The Target Reaction (Mannich Route):
This guide addresses the three most common failure modes reported by our users:
-
"Gummy" Residues: Uncontrolled radical polymerization.[1]
-
Regioisomeric Impurities: Reaction at the C3 (methine) position instead of C1 (methyl).
-
Low Yield/Hydration: Reversible Michael addition of water or solvent.
Troubleshooting Guide: Byproduct Analysis
Issue 1: The "Gummy" Residue (Polymerization)
Symptom: The reaction mixture becomes viscous, turns dark amber/brown, or solidifies upon concentration. Diagnosis: Anionic or radical polymerization of the vinyl ketone product. Vinyl ketones are electron-deficient monomers that polymerize rapidly without inhibitors.
| Root Cause | Mechanism | Corrective Action |
| Lack of Scavengers | Auto-oxidation generates radicals; heat promotes chain propagation. | Add Hydroquinone (HQ) or BHT (200–500 ppm) to the reaction and receiving flasks during distillation [1]. |
| High Temperature | Thermal initiation of the vinyl group. | Perform elimination steps at the lowest effective temperature. Use vacuum distillation (< 5 mmHg) to keep pot temp < 60°C. |
| Basic Conditions | Anionic polymerization initiated by strong base. | Neutralize the Mannich base elimination mixture immediately after reaction completion. |
Issue 2: Regioisomeric Impurities (Wrong Isomer)
Symptom: NMR shows a doublet methyl signal splitting into a singlet, or complex multiplet patterns indicating branching at the vinyl position. Diagnosis: Functionalization occurred at the C3 (methine) position instead of the C1 (methyl) position.
-
Target Attack (C1): Leads to terminal alkene (Desired).
-
Parasitic Attack (C3): Leads to branched alkene (Undesired).
Technical Insight: While the C3 position is thermodynamically favored for enol formation in some conditions, the C1 position is sterically more accessible. Solution:
-
Kinetic Control: Use sterically hindered bases (e.g., LDA) at -78°C if using an Aldol route to favor the kinetic enolate (C1) [2].
-
Mannich Conditions: Use a secondary amine salt (e.g., dimethylamine hydrochloride) in acidic media. The steric bulk of the sec-butyl group at C3 discourages attack by the bulky iminium ion intermediate, favoring the methyl (C1) side.
Issue 3: Bis-Addition (Over-Reaction)
Symptom: Mass spec shows M+30 or M+12 peaks; product has higher boiling point. Diagnosis: The methyl group at C1 reacted with two equivalents of formaldehyde. Solution:
-
Stoichiometry: Limit Formaldehyde/Amine to 0.95 equivalents relative to the ketone.
-
Slow Addition: Add the formaldehyde source slowly to an excess of the ketone.
Visualizing the Failure Pathways
The following diagram illustrates the competition between the desired pathway and the primary failure modes.
Figure 1: Reaction pathways showing the divergence between the desired kinetic product (C1 attack) and thermodynamic/polymerization failure modes.
Validated Protocol: Mannich Synthesis of 4-Methyl-1-hepten-3-one
This protocol is designed to minimize C3-attack and polymerization.
Reagents:
-
3-Methyl-2-hexanone (1.0 eq)
-
Paraformaldehyde (1.0 eq)
-
Dimethylamine Hydrochloride (1.1 eq)
-
Ethanol (Solvent)
-
Hydroquinone (Inhibitor)
Step-by-Step Workflow:
-
Mannich Condensation:
-
Combine 3-methyl-2-hexanone, paraformaldehyde, and dimethylamine HCl in ethanol.
-
Add catalytic HCl (conc.).
-
Reflux for 2-4 hours. Note: The acidic condition and bulky amine salt help favor the C1 position over the sterically hindered C3.
-
-
Workup (Critical Step):
-
Cool to room temperature.
-
Extract with diethyl ether to remove unreacted ketone.
-
The aqueous layer contains the Mannich base salt.
-
-
Elimination (The Danger Zone):
-
Basify the aqueous layer with saturated NaHCO3 (pH ~8-9).
-
IMMEDIATELY extract with ether containing 200 ppm Hydroquinone .
-
Why? The free base is unstable and will polymerize or hydrate if left in basic water.
-
-
Isolation:
-
Dry organic layer over MgSO4.[2]
-
Concentrate under reduced pressure (keep bath < 30°C).
-
Distill under high vacuum. Add fresh Hydroquinone to the collection flask.
-
FAQ: Expert Insights
Q: Can I use the Aldol route (NaOH/HCHO) instead of Mannich? A: It is not recommended. The Aldol route requires strong base, which often catalyzes the polymerization of the vinyl ketone as soon as it forms. The Mannich route allows you to store the intermediate as a stable salt and trigger the vinyl formation only during the final workup/distillation [3].
Q: Why does my GC-MS show a peak at M+18? A: This is the Michael Hydrate . Water has added across the double bond during the workup.
-
Fix: Ensure your elimination step is fast and the extraction solvent is dry. Avoid prolonged exposure to aqueous base.
Q: How do I store the purified product? A: Store at -20°C under Argon, stabilized with 0.1% Hydroquinone. Vinyl ketones are light-sensitive and thermally unstable.
References
-
Organic Syntheses. (1990). Mannich Condensation of Unsymmetrical Ketones. Organic Syntheses, Coll. Vol. 7, p.332. Retrieved from [Link]
-
PubChem. (2025).[3] 4-Methyl-1-hepten-3-one Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Technical Support Center: Quantification of 4-Methyl-1-hepten-3-one
Welcome to the technical support center for the accurate quantification of 4-Methyl-1-hepten-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve one of the most common challenges in analytical chemistry: matrix effects. As a volatile organic compound (VOC), 4-Methyl-1-hepten-3-one presents unique challenges, particularly when analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and an understanding of the causality behind our recommended strategies.
Introduction: The Challenge of the Matrix
In analytical science, the "matrix" refers to all components in a sample other than the analyte of interest.[1] For 4-Methyl-1-hepten-3-one, this could be anything from plasma and urine in bioanalysis to complex plant tissues or food products.[2][3] These co-existing components can interfere with the analysis, leading to a phenomenon known as matrix effects. This interference can cause inaccurate quantification through signal suppression or enhancement, compromising the reliability of your results.[4][5]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during bioanalytical method validation to ensure data integrity for regulatory submissions.[6][7][8] This guide will equip you with the knowledge and tools to diagnose, quantify, and mitigate these effects effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My results for 4-Methyl-1-hepten-3-one show poor accuracy and reproducibility. How do I know if matrix effects are the cause?
A1: Inconsistent accuracy and precision are classic symptoms of unmanaged matrix effects. For a volatile compound like 4-Methyl-1-hepten-3-one analyzed by GC-MS, the effect is often signal enhancement. This occurs when non-volatile matrix components accumulate in the GC inlet, masking active sites where the analyte might otherwise adsorb or degrade.[1][9] This "analyte protectant" effect results in more analyte reaching the detector, causing an artificially high signal.[9]
To definitively diagnose a matrix effect, you must compare the analytical response of a standard prepared in a pure solvent against the response of the same standard spiked into a blank sample matrix that has been taken through your entire sample preparation procedure.[1] A significant, consistent difference between the two signals is a clear indicator of matrix effects.
Q2: What is the difference between ion suppression and enhancement, and which is more likely for my GC-MS analysis of 4-Methyl-1-hepten-3-one?
A2:
-
Ion Suppression: This is a decrease in the analytical signal. In Liquid Chromatography-Mass Spectrometry (LC-MS), it's often caused by competition for ionization in the MS source between the analyte and matrix components.[4]
-
Ion Enhancement: This is an increase in the analytical signal. While it can occur in LC-MS, it is a very common phenomenon in the GC-MS analysis of volatile compounds.[1][9] As mentioned above, this is typically due to the protective effect of matrix components in the hot GC inlet, which prevents the thermal degradation or adsorption of the analyte.[1]
For 4-Methyl-1-hepten-3-one, you should be particularly vigilant for matrix-induced signal enhancement.
Q3: How can I quantitatively measure the extent of the matrix effect in my assay?
A3: The most direct way to quantify matrix effects is by calculating the Matrix Factor (MF) using a post-extraction addition (or post-spike) method.[5][10] This approach provides a numerical value for the degree of suppression or enhancement. An MF value of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.[5]
The International Council for Harmonisation (ICH) M10 guideline, adopted by the FDA and EMA, requires a thorough assessment of matrix effects for bioanalytical method validation.[8][11][12]
See Protocol 1: Quantitative Assessment of Matrix Effects for a detailed, step-by-step procedure.
Q4: What are the primary strategies for mitigating matrix effects?
A4: Mitigation strategies can be broadly categorized into three areas: sample preparation, chromatographic separation, and calibration/normalization. The goal is to either remove the interfering components or to ensure that their effect is consistent and can be corrected for.
Below is a troubleshooting workflow to guide your decision-making process.
Caption: Troubleshooting workflow for matrix effects.
Q5: Which mitigation strategy is best? Can you summarize the pros and cons?
A5: The "best" strategy depends on the complexity of your matrix, the required sensitivity, sample throughput, and available resources. Often, a combination of approaches (e.g., SPE cleanup followed by the use of a stable isotope-labeled internal standard) provides the most robust results.
Table 1: Comparison of Matrix Effect Mitigation Strategies
| Strategy | Principle | Pros | Cons |
|---|---|---|---|
| Sample Dilution | Reduces the concentration of both the analyte and interfering matrix components.[10] | Simple, fast, and inexpensive. | May reduce analyte concentration below the limit of quantification (LOQ).[10] |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte into a solvent immiscible with the sample matrix, leaving interferences behind.[13] | Effective at removing highly polar or non-polar interferences. Can concentrate the analyte.[4] | Can be labor-intensive, may not be suitable for automation, uses significant solvent volumes. |
| Solid-Phase Extraction (SPE) | Selectively retains the analyte on a solid sorbent while matrix components are washed away, or vice-versa.[13] | Highly selective, excellent for cleanup and concentration. Amenable to automation.[4][14] | Method development can be complex; cost of cartridges can be high. |
| Matrix-Matched Calibration | Prepares calibration standards in a blank matrix identical to the samples.[3][15] | Directly compensates for proportional matrix effects. Recommended by regulatory guidelines.[9] | Requires a reliable source of analyte-free blank matrix; does not correct for variability between different sample lots. |
| Method of Standard Additions | Spikes known amounts of standard directly into aliquots of the actual sample to create a calibration curve. | Corrects for matrix effects specific to each individual sample. | Labor-intensive, requires more sample volume, not practical for high-throughput analysis.[1] |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | An analog of the analyte labeled with heavy isotopes (e.g., ²H, ¹³C).[2] | The gold standard. Co-elutes and experiences identical matrix effects as the analyte, providing the most accurate correction.[4][5] | Can be expensive and may not be commercially available for all analytes. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)
This protocol allows for the quantitative determination of matrix effects as recommended by regulatory bodies.[6][7]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike 4-Methyl-1-hepten-3-one into your final analysis solvent (e.g., methanol) at a low and a high concentration (e.g., LLOQ and ULOQ).
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through your entire extraction procedure. Spike 4-Methyl-1-hepten-3-one into the final, extracted matrix at the same low and high concentrations as Set A.[5]
-
Set C (Pre-Spiked Matrix): Spike 4-Methyl-1-hepten-3-one into the blank matrix before the extraction procedure at the same concentrations. This set is used to determine recovery, not the matrix factor itself.
-
-
Analyze Samples: Analyze all three sets using your validated GC-MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Response in Set B) / (Mean Peak Response in Set A)
-
An MF of 1.0 indicates no matrix effect.
-
An MF < 1.0 indicates signal suppression.
-
An MF > 1.0 indicates signal enhancement.
-
Data Presentation Example:
Table 2: Example Calculation of Matrix Factor (MF)
| Sample Set | Concentration | Mean Peak Area | Calculation | Matrix Factor (MF) |
|---|---|---|---|---|
| Set A (Neat) | Low (1 ng/mL) | 8,500 | - | - |
| Set B (Post-Spiked) | Low (1 ng/mL) | 12,750 | 12,750 / 8,500 | 1.50 |
| Set A (Neat) | High (100 ng/mL) | 865,000 | - | - |
| Set B (Post-Spiked) | High (100 ng/mL) | 1,254,250 | 1,254,250 / 865,000 | 1.45 |
In this example, the MF of ~1.5 indicates a significant (~50%) matrix-induced signal enhancement.
Protocol 2: Preparation of Matrix-Matched Calibration Standards
This is the most common approach to compensate for consistent matrix effects.[9]
Methodology:
-
Obtain Blank Matrix: Secure a pooled batch of analyte-free matrix (e.g., human plasma, plant homogenate) that is representative of your study samples.
-
Prepare Stock Solution: Create a high-concentration stock solution of 4-Methyl-1-hepten-3-one in a suitable organic solvent.
-
Serial Dilution: Perform a serial dilution of the stock solution to create spiking solutions for each calibration level.
-
Spike the Matrix: Add a small, fixed volume of each spiking solution to aliquots of the blank matrix to create your calibration standards. Ensure the volume of solvent added is minimal (e.g., <5% of the total volume) to avoid altering the matrix characteristics.
-
Process Standards: Extract the matrix-matched calibration standards using the exact same procedure as your unknown samples.[15]
-
Analyze and Construct Curve: Analyze the extracted standards and construct your calibration curve by plotting the instrument response versus the known concentration.
Caption: Comparison of External vs. Matrix-Matched Calibration.
Protocol 3: The Method of Standard Additions
Use this method when a blank matrix is unavailable or when matrix composition varies significantly between samples.
Methodology:
-
Aliquot Sample: Divide a single unknown sample into at least four equal aliquots.
-
Spike Aliquots:
-
Leave one aliquot un-spiked (this is your "zero addition").
-
Spike the remaining aliquots with increasing, known concentrations of 4-Methyl-1-hepten-3-one standard. A good starting point is to spike at approximately 0.5x, 1x, and 2x the expected sample concentration.
-
-
Process and Analyze: Process all aliquots (spiked and un-spiked) through your standard sample preparation and GC-MS analysis workflow.
-
Plot and Extrapolate:
-
Create a plot with the added concentration on the x-axis and the instrument response (peak area) on the y-axis.
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line is the concentration of 4-Methyl-1-hepten-3-one in the original, un-spiked sample.[1]
-
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022). LCGC International. [Link]
-
Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA). [Link]
-
Stahnke, H., et al. (2012). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Journal of Chromatographic Science. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Embodied, Inc. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency (EMA). [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone. [Link]
-
Nowak, M., et al. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]
-
The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]
-
HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects. (2018). Molecules. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]
-
4-Methyl-1-hepten-3-one. PubChem. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S. Food and Drug Administration (FDA). [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]
-
Chemical Properties of 4-Hepten-3-one, 5-methyl- (CAS 1447-26-3). Cheméo. [Link]
-
Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate. (2021). Molecules. [Link]
-
USFDA Guidelines for Bioanalytical Method Validation. SlideShare. [Link]
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). Metabolites. [Link]
-
Matrix enhancement effect: A blessing or curse for gas chromatography?. (2015). Technology Networks. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unipa.it [iris.unipa.it]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. ema.europa.eu [ema.europa.eu]
Technical Support Center: Method Refinement for Trace Level Detection of 4-Methyl-1-hepten-3-one
Welcome to the technical support resource for the analysis of 4-Methyl-1-hepten-3-one. This guide is designed for researchers, scientists, and drug development professionals who require robust and sensitive methods for detecting this volatile organic compound at trace levels. Here, we move beyond simple protocols to explain the underlying principles and provide practical, field-tested solutions to common challenges.
4-Methyl-1-hepten-3-one is a volatile enone with significance in various fields, including its role as a defensive compound in certain insects.[1][2] Its high volatility and the frequent need for detection in complex matrices at low concentrations present unique analytical challenges. This guide provides a comprehensive framework for method development, optimization, and troubleshooting using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), the gold-standard technique for this application.
Recommended Analytical Workflow: HS-SPME-GC-MS
For trace-level analysis of volatile compounds like 4-Methyl-1-hepten-3-one, minimizing sample handling and pre-concentration steps is crucial to prevent analyte loss. HS-SPME is an innovative, solvent-free sample preparation technology that extracts and concentrates analytes from the headspace of a sample onto a coated fiber.[3] This technique is ideal as it reduces matrix effects and is easily coupled with GC-MS for sensitive detection.[4][5]
Experimental Protocol: HS-SPME-GC-MS
This protocol outlines the key steps for the analysis. Parameters should be optimized for your specific instrument and sample matrix.
-
Sample Preparation:
-
Place a precisely measured aliquot (e.g., 1-5 mL of liquid or 0.1-1 g of solid) of your sample into a headspace vial (e.g., 10-20 mL).
-
For aqueous samples, consider adding salt (e.g., NaCl at 10-30% w/v) to increase the ionic strength and promote the partitioning of the analyte into the headspace (the "salting-out" effect).
-
Immediately seal the vial with a septum cap.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray or a heating block.
-
Incubation/Equilibration: Heat the sample at a defined temperature (e.g., 50-70°C) for a set time (e.g., 5-15 minutes) to allow the analyte to partition into the headspace.
-
Extraction: Expose the SPME fiber to the vial's headspace for a specific duration (e.g., 15-30 minutes) under continued agitation and heating. The fiber's coating adsorbs the target analyte.
-
-
GC-MS Analysis:
-
Desorption: Immediately after extraction, the SPME fiber is inserted into the heated GC inlet (e.g., 250-280°C). The high temperature desorbs the trapped 4-Methyl-1-hepten-3-one from the fiber directly onto the analytical column.[6]
-
Separation & Detection: The analyte is separated from other volatile components on the GC column and subsequently detected by the mass spectrometer.
-
Visualizing the Workflow
The following diagram illustrates the complete analytical process from sample preparation to data analysis.
Caption: HS-SPME-GC-MS workflow for 4-Methyl-1-hepten-3-one analysis.
Recommended Instrument Parameters
The following table provides a validated starting point for your method development.
| Parameter | Recommended Setting | Rationale & Key Considerations |
| SPME Fiber | 75 µm Carboxen®/Polydimethylsiloxane (CAR/PDMS) | This fiber is effective for adsorbing small, volatile molecules.[6] Always condition new fibers according to the manufacturer's instructions. |
| Incubation Temp. | 60°C | Balances efficient partitioning into the headspace with minimizing potential sample degradation. |
| Extraction Time | 20 minutes | This should be optimized to ensure equilibrium is reached or for consistent timing if equilibrium is too slow.[5] |
| GC Inlet Temp. | 250°C | Ensures rapid and complete desorption of the analyte from the SPME fiber. |
| Injection Mode | Splitless (for trace analysis) | Maximizes the transfer of the analyte to the column, enhancing sensitivity. |
| Carrier Gas | Helium at 1.0-1.2 mL/min (constant flow) | Provides good chromatographic efficiency. Ensure high purity gas with moisture and oxygen traps.[7] |
| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose column providing good resolution for volatile compounds.[8] |
| Oven Program | Initial 40°C (hold 2 min), ramp 10°C/min to 200°C, then 25°C/min to 280°C (hold 2 min) | This program effectively separates the target analyte from other potential volatiles. The initial hold focuses the analyte at the head of the column. |
| MS Transfer Line | 280°C | Prevents cold spots and analyte condensation between the GC and MS. |
| Ion Source Temp. | 230°C | Standard temperature for robust ionization. |
| MS Mode | Scan (m/z 40-200) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan is used for initial identification. SIM mode significantly increases sensitivity by monitoring only characteristic ions of the target compound. |
| Target Ions (SIM) | Quantifier: m/z 57, Qualifiers: m/z 83, 126 | Use the most abundant, unique ion for quantification and others for confirmation. These values should be confirmed with a standard. |
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the trace-level analysis of 4-Methyl-1-hepten-3-one.
Q1: I am seeing no peak or a very weak signal for my analyte. What should I check first?
A1: Low or no signal is a common issue that can stem from the sample preparation, the GC-MS system, or the method parameters. A systematic approach is key.
-
SPME Fiber Health: The fiber is a critical consumable. It can be damaged or become contaminated.
-
Action: Visually inspect the fiber for breakage. Condition the fiber again as per the manufacturer's guidelines. If the problem persists, replace the fiber.
-
-
Extraction Efficiency: Suboptimal SPME parameters will lead to poor analyte recovery.
-
Action: Ensure your incubation temperature and time are sufficient to move the analyte into the headspace. Try increasing the extraction time or temperature incrementally. Consider adding salt to aqueous samples if not already done.
-
-
System Leaks: A leak in the GC inlet is a primary cause of sensitivity loss.[9]
-
Action: Perform an electronic leak check of the inlet, especially around the septum nut and column fittings. Listen for any hissing sounds.
-
-
Analyte Volatility: If standards are prepared in a solvent, volatile analytes can be lost if not handled correctly.
-
Action: When preparing standards, use a cold solvent and minimize headspace in the vial to prevent the analyte from partitioning out of the liquid phase.[10]
-
-
MS Detector: The mass spectrometer's detector (electron multiplier) has a finite lifetime.
-
Action: Check your MS tune report. If the tune parameters are poor or the electron multiplier voltage is excessively high, the detector may need cleaning or replacement.[11]
-
Q2: My chromatographic peak is tailing badly. What is causing this?
A2: Peak tailing is typically caused by "active sites" in the sample path that interact undesirably with the analyte, or by improper column installation.
-
Active Inlet Liner: The glass inlet liner can accumulate non-volatile residues or have active silanol groups that cause peak tailing.
-
Action: Replace the inlet liner with a new, deactivated one. Using a liner with glass wool can trap non-volatile matrix components, but the wool itself can also be a source of activity.[7]
-
-
Column Contamination: The first few meters of the GC column can become contaminated with non-volatile matrix components.
-
Action: Trim the column by removing 10-20 cm from the inlet end. This provides a fresh, clean surface for chromatography.[11]
-
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, dead volume can be created, leading to peak broadening and tailing.
-
Action: Re-install the column, ensuring the correct insertion depth and that the column cut is perfectly square.[11]
-
Q3: I'm observing "ghost peaks" or a high, noisy baseline in my chromatograms.
A3: Ghost peaks are peaks that appear in blank runs and are indicative of contamination or carryover. High baseline noise reduces your signal-to-noise ratio and limits detection.
-
Carryover from SPME Fiber: The fiber can retain analyte from a highly concentrated sample.
-
Action: After analyzing a high-concentration sample, run a "fiber bakeout" step by desorbing the fiber in the inlet for an extended period (e.g., 10-20 minutes) before the next injection.
-
-
Septum Bleed: The inlet septum can degrade at high temperatures, releasing siloxanes that create a noisy baseline and discrete peaks.
-
Action: Use high-quality, pre-conditioned septa rated for your inlet temperature. Replace the septum regularly as part of routine maintenance.[12]
-
-
Contaminated Carrier Gas: Impurities (oxygen, moisture, hydrocarbons) in the carrier gas can damage the column and increase baseline noise.[7]
-
Action: Ensure high-purity carrier gas is used and that moisture and hydrocarbon traps are installed and replaced regularly.
-
-
Column Bleed: At high temperatures, all columns will exhibit some stationary phase "bleed." Excessive bleed can indicate column damage.
-
Action: Condition the column according to the manufacturer's instructions. If bleed remains high, the column may be damaged by oxygen and need replacement.[9]
-
Q4: My retention times are shifting between runs. Why is this happening?
A4: Retention time stability is critical for reliable peak identification. Drifting retention times almost always point to issues with flow or temperature control.
-
System Leaks: A leak at the inlet or column connections will alter the column head pressure and, consequently, the carrier gas flow rate, causing retention times to shift (usually to later times).[9]
-
Action: Perform a thorough leak check of the entire flow path.
-
-
Flow Control: The electronic pressure control (EPC) module may be faulty.
-
Action: Verify that the carrier gas flow rate is stable using a digital flow meter. If it fluctuates, the EPC may require service.
-
-
Oven Temperature: Inconsistent oven temperature control will directly impact retention times.
-
Action: Check that the actual oven temperature matches the setpoint throughout the analytical run. Ensure the oven door is sealing properly.
-
Troubleshooting Decision Diagram
Use this diagram to systematically diagnose common analytical problems.
Caption: A decision tree for systematic GC-MS troubleshooting.
References
-
Schmidt, K., & Podmore, I. (2015). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer. J Mol Biomark Diagn, 6, 253. [Link]
-
PubChem. (n.d.). 4-Methyl-1-hepten-3-one. National Center for Biotechnology Information. [Link]
-
Yang, X., & Peppard, T. (1995). Analysis of Flavor Volatiles Using Headspace Solid-Phase Microextraction. Journal of Agricultural and Food Chemistry, 43(8), 2058–2062. [Link]
-
Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. [Link]
-
GC Troubleshooting Guide. Agilent Technologies. [Link]
-
Cheng, W.-H., et al. (2012). Optimization of solid-phase microextraction (SPME) to determine airborne biogenic volatile organic compounds (BVOCs). Analytical Methods, 4, 126-132. [Link]
-
How Do I Troubleshoot a Problem on My GC-MS? Chromatography Online. [Link]
-
Kivisto, S. (2019). Analysis of volatile organic compounds from environmental samples with solid phase microextraction arrow and gas chromatography-. University of Helsinki. [Link]
-
Restek. (2013). GC compound responses lower than expected? Maybe this will help. Restek ChromaBLOGraphy. [Link]
-
GC Column Troubleshooting Guide. Phenomenex. [Link]
-
G. Cernia, E., et al. (2017). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules, 22(9), 1569. [Link]
-
dos Santos, A. P., et al. (2020). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. Brazilian Journal of Analytical Chemistry, 7(27), 20-30. [Link]
-
Iordache, A. M., & Tura, V. (2010). GCxGC-MS hyphenated techniques in analysis of volatile and semivolatile organic compounds from air. AperTO - Archivio Istituzionale Open Access dell’Università di Torino. [Link]
-
Schmeda-Hirschmann, G., et al. (2006). 4-methyl-l-hepten-3-one, the defensive compound from Agathemera elegans (Philippi) (Phasmatidae) Insecta. Zeitschrift für Naturforschung C, 61(7-8), 592-4. [Link]
-
4-Methyl-1-hepten-3-one, the Defensive Compound from Agathemera elegans (Philippi) (Phasmatidae) Insecta. ResearchGate. [Link]
Sources
- 1. 4-methyl-l-hepten-3-one, the defensive compound from Agathemera elegans (Philippi) (Phasmatidae) Insecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Making sure you're not a bot! [helda.helsinki.fi]
- 6. Optimization of solid-phase microextraction ( SPME ) to determine airborne biogenic volatile organic compounds (BVOCs): An application for measurement ... - Analytical Methods (RSC Publishing) DOI:10.1039/C1AY05490B [pubs.rsc.org]
- 7. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 8. mdpi.com [mdpi.com]
- 9. books.rsc.org [books.rsc.org]
- 10. GC compound responses lower than expected? Maybe this will help. [discover.restek.com]
- 11. shimadzu.co.uk [shimadzu.co.uk]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Overcoming Peak Tailing for 4-Methyl-1-hepten-3-one
Welcome to the dedicated support guide for troubleshooting chromatographic issues with 4-Methyl-1-hepten-3-one. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific reasoning to empower you to diagnose and solve challenges effectively. Peak tailing is a common adversary in chromatography, compromising resolution and quantification. This guide offers a structured approach to restoring peak symmetry and data integrity.
Understanding the Analyte: 4-Methyl-1-hepten-3-one
Before troubleshooting, it's crucial to understand the chemical nature of the analyte. 4-Methyl-1-hepten-3-one is an α,β-unsaturated ketone. Its structure presents two key features relevant to chromatography:
-
Ketone Group (C=O): The oxygen atom possesses lone pairs of electrons, making it a polar, Lewis basic site. This group can engage in secondary interactions, such as hydrogen bonding with active sites (e.g., silanols) in the chromatographic system.
-
Volatility: With a molecular weight of 126.20 g/mol , it is sufficiently volatile for Gas Chromatography (GC), which is often the preferred method. However, it can also be analyzed by High-Performance Liquid Chromatography (HPLC).
| Property | Value |
| Molecular Formula | C₈H₁₄O[1] |
| Molecular Weight | 126.20 g/mol [1][2] |
| Key Functional Groups | Ketone, Alkene |
| Nature | Polar, volatile organic compound |
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding peak tailing for 4-Methyl-1-hepten-3-one.
Q1: What is peak tailing and why is it a problem for my analysis?
A: Peak tailing describes an asymmetrical peak where the latter half is broader than the front half.[3] Ideally, chromatographic peaks should be symmetrical (Gaussian). Tailing is problematic because it can conceal smaller, co-eluting impurities, decrease resolution between adjacent peaks, and complicate peak integration, leading to inaccurate and imprecise quantification.[4] Regulatory bodies like the USP have specific requirements for peak symmetry, making it a critical parameter for method validation.[4]
Q2: My peak for 4-Methyl-1-hepten-3-one is tailing in Gas Chromatography (GC). What are the most likely causes?
A: In GC, tailing for a polar ketone like this is typically caused by one of two issues: chemical interactions or physical disruptions in the flow path.[5]
-
Chemical Causes (Adsorption): The most common chemical cause is the interaction of the ketone group with "active sites" in your system. These are often exposed silanol (Si-OH) groups in the GC liner, on the column's stationary phase (especially at the inlet), or from contamination.[5][6]
-
Physical Causes (Flow Path Disruption): If all peaks in your chromatogram are tailing, the issue is likely physical.[5][7] This can include a poorly cut column, incorrect column installation depth in the inlet or detector, or a "dead volume" in a fitting.[5][7][8]
Q3: I'm analyzing 4-Methyl-1-hepten-3-one by HPLC and observing significant tailing. What should I investigate first?
A: For Reversed-Phase HPLC, the primary suspect is secondary interaction between your analyte and the stationary phase. Specifically, the ketone can interact with ionized residual silanol groups on the silica packing material.[3][9][10] This is the most common cause of peak tailing for polar and basic compounds.[10] You should first investigate your mobile phase pH and consider using a modern, high-purity, end-capped column designed to minimize these interactions.[9][11]
Q4: Could my sample preparation be causing the peak tailing?
A: Yes, absolutely. Two key factors in sample preparation can lead to poor peak shape:
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that often manifests as fronting but can also cause tailing.[3][6] Try diluting your sample by a factor of 10 and re-injecting.
-
Sample Solvent Mismatch: In HPLC, if your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% Acetonitrile when the mobile phase is 30% Acetonitrile), it can cause peak distortion.[4] Ideally, dissolve your sample in the mobile phase itself. In GC, a solvent polarity mismatch with the stationary phase can also sometimes affect peak shape.[8][12]
Systematic Troubleshooting Guides
Follow these step-by-step guides to systematically diagnose and resolve peak tailing. The key is to change only one parameter at a time.
Guide 1: Troubleshooting Peak Tailing in Gas Chromatography (GC)
The first diagnostic step is to determine if the problem is compound-specific or system-wide.
Caption: GC troubleshooting workflow for peak tailing.
Experimental Protocol: Systematic GC System Check
Objective: To identify and eliminate the source of peak tailing for 4-Methyl-1-hepten-3-one.
Step 1: Initial Assessment & Diagnostic Injection
-
Visually inspect the chromatogram. Does the solvent peak also tail? Do other, less polar analytes in the sample tail?
-
Self-Validation: Prepare a simple solution of a non-polar hydrocarbon (e.g., hexane or dodecane) in a suitable solvent.
-
Inject this solution using your current method. A non-polar hydrocarbon should not interact with active sites. If this peak also tails, the problem is almost certainly physical (flow path disruption).[13] If it is symmetrical, the problem is chemical activity affecting your ketone.
Step 2: Address Physical / Flow Path Issues
-
Column Installation: Cool the inlet and detector, and turn off the carrier gas. Carefully remove the column.
-
Inspect the Cut: Examine the column ends with a magnifying lens. The cut must be perfectly square with no jagged edges or shards.[7] If imperfect, re-cut the column using a ceramic scoring wafer.
-
Re-install: Check your instrument manual for the correct column installation distance for both the inlet and detector. Use new nuts and ferrules. Re-install the column to the precise depth. An incorrect insertion depth is a very common cause of tailing.[7]
-
Leak Check: After re-installation, pressurize the system and perform an electronic leak check on all fittings.
Step 3: Address Chemical / Activity Issues
-
Inlet Maintenance: This is the most common location for activity. Replace the inlet liner, septum, and O-ring.[12] Even if a liner looks clean, it can have active sites. Using a liner with deactivation (e.g., silanized) is highly recommended for polar analytes.
-
Column Contamination: If a new liner does not solve the problem, the contamination may be at the front of the column. Trim 15-20 cm from the column inlet. This removes the area where non-volatile residues and active sites accumulate.[6]
-
Upgrade to Inert Components: If tailing persists, especially at low concentrations, your system may require a higher degree of inertness. Consider using an Ultra Inert GC column and an inert-coated GC liner. These products are specifically designed with fewer surface active sites to improve peak shape for sensitive compounds.[12]
Guide 2: Troubleshooting Peak Tailing in HPLC
In HPLC, tailing is most often a result of undesirable secondary chemical interactions.
Caption: HPLC troubleshooting workflow for peak tailing.
Experimental Protocol: Systematic HPLC Method Optimization
Objective: To eliminate peak tailing by mitigating secondary silanol interactions.
Step 1: Evaluate and Select the Right Column
-
Column Chemistry: Older HPLC columns (Type A silica) have a higher concentration of acidic silanol groups that cause tailing. Modern columns are made with high-purity (Type B) silica and are "end-capped" to block most of these active sites.[9][10] If you are not using an end-capped column, switching to one is the most effective solution.
-
Column Health: A void at the head of the column can cause tailing. This can happen from pressure shocks or operating at high pH. If you suspect a void, try reversing and flushing the column (disconnect from the detector first). If this provides a temporary fix, the column is likely damaged and needs replacement.[10]
Step 2: Mobile Phase Optimization
-
Lower the pH: The most straightforward approach is to protonate the residual silanol groups, rendering them neutral and non-interactive. Adjust your mobile phase to a pH between 2.5 and 3.0 using an additive like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. This is highly effective at reducing tailing for compounds that interact with silanols.[10][11]
-
Increase Buffer Strength: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can help. The buffer ions can compete with the analyte for interaction with the active sites, effectively "shielding" the analyte and improving peak shape.[11][14]
-
Use a Competing Base (Amine Additive): For basic analytes, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can dramatically improve peak shape. The TEA preferentially interacts with the active silanol sites, preventing the analyte from doing so. Note: Amine additives are not compatible with mass spectrometry.[14][15]
Step 3: Check for Extra-Column Effects
-
Minimize Tubing: Extra-column volume (the volume between the injector and detector, outside of the column) causes peak broadening and tailing, especially for early eluting peaks.[4][9] Ensure the tubing connecting your components is as short as possible and has a narrow internal diameter (e.g., 0.005" or 0.13 mm).[9][14]
-
Check Fittings: Ensure all fittings are correctly installed and that there is no gap between the tubing and the bottom of the port, as this creates dead volume.
Summary of Troubleshooting Parameters
| Parameter | System | Potential Effect on Peak Shape for 4-Methyl-1-hepten-3-one | Recommended Action |
| Inlet Liner | GC | Active sites on glass wool or liner surface cause adsorption. | Use a deactivated (silanized) liner. Replace regularly. |
| Column Installation | GC | Incorrect depth or poor cuts create turbulence and dead volume. | Verify correct insertion depth; ensure clean, square cuts. |
| Mobile Phase pH | HPLC | Low pH (<3) neutralizes silanols, reducing secondary interactions. | Add 0.1% TFA or formic acid to the mobile phase. |
| Column Chemistry | HPLC | Older, non-end-capped columns have high silanol activity. | Use a modern, high-purity, end-capped C18 or similar column. |
| Sample Concentration | Both | High concentration can overload the column. | Dilute the sample and re-inject. |
| Extra-Column Volume | HPLC | Excessive volume in tubing/fittings causes band broadening. | Use short, narrow-ID tubing and ensure proper fitting connections. |
References
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available at: [Link]
-
Element Lab Solutions. (2020). GC Diagnostic Skills I | Peak Tailing. Available at: [Link]
-
Dolan, J. W. Why Do Peaks Tail? LCGC North America. Available at: [Link]
-
Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Available at: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]
-
Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Available at: [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Available at: [Link]
-
Agilent. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Available at: [Link]
-
Restek. GC Troubleshooting—Tailing Peaks. Available at: [Link]
-
PubChem. 4-Methyl-1-hepten-3-one. National Center for Biotechnology Information. Available at: [Link]
-
Cheméo. Chemical Properties of 4-Hepten-3-one, 5-methyl- (CAS 1447-26-3). Available at: [Link]
-
NMPPDB. 4-Methyl-4-hepten-3-one. Available at: [Link]
-
Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks. Available at: [Link]
-
NIST. 6-Hepten-3-one, 4-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
Agilent. (2025). Peak Perfection: A Guide to GC Troubleshooting. Available at: [Link]
-
MDPI. (2017). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Available at: [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC? Available at: [Link]
-
LCGC. (2022). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]
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- 8. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Resolution of 4-Methyl-1-hepten-3-one Enantiomers
Welcome to the technical support center dedicated to the chiral resolution of 4-Methyl-1-hepten-3-one. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating the enantiomers of this α-chiral, α,β-unsaturated ketone. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven methodologies.
Overview of Resolution Strategies
4-Methyl-1-hepten-3-one possesses a single stereocenter at the C4 position, making its separation a common yet challenging task in stereoselective synthesis. The primary methods for resolving its racemic mixture include Chiral High-Performance Liquid Chromatography (HPLC), Diastereomeric Crystallization, and Enzymatic Kinetic Resolution. Each technique presents a unique set of variables and potential pitfalls. This guide provides a structured approach to overcoming these hurdles.
Diagram 1.0: General Workflow for Chiral Resolution Strategy This diagram outlines the decision-making process when selecting and optimizing a method for resolving the enantiomers of 4-Methyl-1-hepten-3-one.
Caption: General workflow for chiral resolution of 4-Methyl-1-hepten-3-one.
Troubleshooting Guide: Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical and preparative separation of enantiomers.[][2][3][4] Success hinges on selecting the correct Chiral Stationary Phase (CSP) and optimizing the mobile phase.
Q1: I am seeing poor or no separation of enantiomers (Resolution, Rs < 1.5) on my polysaccharide-based CSP. What should I do?
Answer: This is a common issue stemming from suboptimal interactions between the analyte and the CSP. The resolution of enantiomers on a CSP relies on creating a transient diastereomeric complex with at least a three-point interaction difference between the two enantiomers.[5] For a ketone like 4-Methyl-1-hepten-3-one, these interactions are typically hydrogen bonds, dipole-dipole interactions, and steric hindrance.
-
Underlying Cause: The mobile phase composition may be too strong, preventing sufficient interaction with the stationary phase, or the chosen CSP may not be suitable. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are excellent starting points for ketones.[3][5][6]
-
Troubleshooting Steps:
-
Reduce Alcohol Modifier: In normal phase mode (e.g., Hexane/Isopropanol), the alcohol (IPA, Ethanol) is the polar modifier. Decrease its concentration in 1-2% increments. This enhances the interaction of your ketone's carbonyl group with the CSP, often improving resolution.
-
Switch Alcohol Modifier: The steric bulk of the alcohol can influence resolution. Try switching from isopropanol to ethanol or vice-versa.
-
Introduce an Additive: For neutral compounds, acidic or basic additives are generally not needed, but trace amounts of water in the mobile phase can sometimes impact selectivity.[7] Ensure your solvents are dry.
-
Change CSP: If mobile phase optimization fails, the CSP itself is likely not a good fit. Amylose-based CSPs often provide different selectivity compared to cellulose-based ones.[8] Refer to screening guides for a logical selection process.[9]
-
Lower the Temperature: Reducing the column temperature can enhance the stability of the transient diastereomeric complexes, often leading to better resolution, albeit with longer retention times.
-
Diagram 2.1: Principle of Chiral Recognition This diagram illustrates the three-point interaction model essential for chiral separation on a CSP.
Caption: The three-point interaction model for chiral recognition.
Q2: My peaks are tailing badly, affecting quantification. What is the cause?
Answer: Peak tailing in chiral chromatography can be caused by several factors, often related to secondary, undesirable interactions or column issues.
-
Underlying Cause:
-
Active Sites: Unwanted interactions between the analyte and active sites (e.g., residual silanols) on the silica support.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.
-
Contamination: Buildup of contaminants on the column frit or head.
-
-
Troubleshooting Steps:
-
Check Sample Load: Dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.
-
Mobile Phase Additives: While less common for neutral ketones, if you suspect active sites, adding a very small amount of a competitive agent like trifluoroacetic acid (TFA) for acidic sites or diethylamine (DEA) for basic sites (0.1% v/v) can sometimes help, but be aware this can drastically alter selectivity.[9]
-
Flush the Column: Reverse flush the column (if permitted by the manufacturer) with a strong solvent like 100% isopropanol to remove contaminants.
-
Check for Extra-Column Effects: Ensure you are using minimal-volume tubing and a properly configured detector cell to minimize dead volume, which can contribute to peak broadening.
-
Table 2.1: Example Starting Conditions for HPLC Method Screening
| Parameter | Condition A (Cellulose CSP) | Condition B (Amylose CSP) | Rationale |
| Column | CHIRALCEL® OD-H | CHIRALPAK® AD-H | Polysaccharide CSPs are effective for ketones.[6][10] |
| Mobile Phase | n-Hexane / Isopropanol (90:10) | n-Hexane / Ethanol (95:5) | Varying alcohol and its percentage alters selectivity. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 25 °C | 25 °C | Start at ambient temperature. |
| Detection | UV at 215 nm | UV at 215 nm | Wavelength for detecting the enone chromophore. |
Troubleshooting Guide: Diastereomeric Crystallization
This classical resolution technique involves reacting the racemic ketone with a chiral resolving agent to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated by crystallization.[11][12][13]
Q1: My diastereomeric mixture is oiling out or forming a precipitate instead of well-defined crystals. What's happening?
Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in that solvent, or when crystallization kinetics are too rapid.
-
Underlying Cause: The cooling rate is too fast, the solution is too concentrated, or the chosen solvent is inappropriate for crystallization.
-
Troubleshooting Steps:
-
Slow Down Cooling: This is the most critical factor. Allow the solution to cool slowly from the dissolution temperature to room temperature, perhaps in a dewar or an insulated bath. This promotes the growth of larger, purer crystals under thermodynamic control.[14]
-
Reduce Concentration: Dilute the solution. A supersaturated solution is necessary for crystallization, but an overly concentrated one will crash out as an amorphous solid or oil.
-
Solvent Screening: The choice of solvent is paramount. The ideal solvent will have a large solubility difference between the two diastereomers and a steep solubility curve with temperature.[14][15] Screen a matrix of solvents with varying polarities (e.g., ethanol, ethyl acetate, acetone, toluene, and mixtures thereof).
-
Add an Anti-Solvent: If you have a good solvent in which the diastereomers are quite soluble, try slowly adding an anti-solvent (in which they are insoluble) at a constant temperature to gently induce crystallization.
-
Q2: The diastereomeric excess (de) of my crystallized product is low. How can I improve it?
Answer: Low purity indicates that the undesired diastereomer is co-precipitating, which happens when the solubilities of the two diastereomers are too similar in the chosen solvent system.[14]
-
Underlying Cause: Poor solvent choice, crystallization occurring under kinetic rather than thermodynamic control, or formation of a solid solution.
-
Troubleshooting Steps:
-
Re-crystallization: A single crystallization is often insufficient. Re-crystallizing the enriched solid from the same or a different solvent system is a standard method to enhance purity.
-
Optimize Solvent System: Re-visit your solvent screening. The goal is to maximize the solubility difference. Ternary phase diagrams can be constructed to systematically study this.[16]
-
Slurrying/Digestion: Suspend the low-purity crystals in a solvent where they have partial solubility and stir the slurry for an extended period (e.g., 12-24 hours). This allows the system to reach thermodynamic equilibrium, where the less soluble (more stable) diastereomer remains solid while the more soluble one dissolves.[14]
-
Change the Resolving Agent: If optimization fails, the diastereomers formed may simply have very similar crystal packing energies. Reacting the ketone with a different chiral resolving agent (e.g., a different chiral amine to form a diastereomeric imine/enamine, followed by hydrolysis) can produce a pair of diastereomers with more divergent physical properties.
-
Diagram 3.1: Troubleshooting Low Diastereomeric Excess
Caption: A decision tree for improving low diastereomeric excess.
Troubleshooting Guide: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) utilizes the stereoselectivity of an enzyme to preferentially convert one enantiomer of the racemate into a product, leaving the unreacted enantiomer enriched.[17][18] For a ketone, this is typically a reduction to the corresponding alcohol using an alcohol dehydrogenase (ADH) or a Baeyer-Villiger oxidation.
Q1: My enzyme is showing low enantioselectivity (E-value), resulting in poor enantiomeric excess (ee) of both product and remaining substrate.
Answer: The enantioselectivity (E-value) of an enzyme is an intrinsic property but is highly dependent on the reaction conditions.
-
Underlying Cause: The chosen enzyme may not be optimal, or the reaction environment (solvent, pH, temperature) is negatively impacting its ability to discriminate between enantiomers.
-
Troubleshooting Steps:
-
Enzyme Screening: This is the most crucial step. Screen a panel of different enzymes (e.g., various alcohol dehydrogenases from different microbial sources) to find one with high selectivity for your substrate.
-
Solvent/Co-solvent System: Many enzymes function best in aqueous buffers, but organic co-solvents (e.g., DMSO, MTBE) are often required to solubilize hydrophobic substrates like 4-Methyl-1-hepten-3-one. The nature and percentage of the co-solvent can dramatically affect enzyme activity and selectivity. Screen different co-solvents and concentrations.
-
Optimize pH and Temperature: Every enzyme has an optimal pH and temperature range for both activity and selectivity. Perform small-scale experiments to map these parameters for your specific reaction.
-
Substrate Modification: While a last resort, sometimes modifying the substrate can improve enzyme recognition. For 4-Methyl-1-hepten-3-one, this is less practical, but it's a known strategy.
-
Q2: The reaction has stopped prematurely or is extremely slow.
Answer: Slow or stalled reactions are typically due to enzyme inhibition, cofactor depletion, or unfavorable equilibrium.
-
Underlying Cause: Product inhibition, substrate inhibition, enzyme denaturation, or lack of cofactor regeneration.
-
Troubleshooting Steps:
-
Check Cofactor Regeneration: If using an ADH, the cofactor (NADH or NADPH) must be regenerated. Ensure your regeneration system (e.g., glucose/GDH for NADPH, or isopropanol for NADH) is active and components are at the correct concentration.
-
Address Inhibition: High concentrations of the substrate (ketone) or the product (alcohol) can inhibit the enzyme. Try lowering the initial substrate concentration or using an in-situ product removal method (e.g., a resin).
-
Verify Enzyme Stability: The reaction conditions (pH, temperature, organic solvent) may be denaturing your enzyme over time. Check the enzyme's stability under your proposed conditions in a control experiment without substrate. Consider enzyme immobilization, which can often improve stability.
-
Push the Equilibrium: For reductions, removing the oxidized cofactor regeneration product (e.g., acetone when using isopropanol) can help drive the reaction to completion.
-
Q3: The enantiomeric excess (ee) of my product is high initially but drops as the reaction proceeds to high conversion. Why?
Answer: This indicates that the reverse reaction is occurring or that the enzyme has some activity towards the "wrong" enantiomer, which becomes significant as the concentration of the preferred enantiomer diminishes.
-
Underlying Cause: The enzymatic reaction is reversible. As the product alcohol accumulates, the enzyme can begin to oxidize it back to the ketone, and this reverse reaction may have a different (lower) stereoselectivity.[19]
-
Troubleshooting Steps:
-
Stop at ~50% Conversion: In a classic kinetic resolution, the theoretical maximum yield for one enantiomer is 50%. Aim to stop the reaction as close to 50% conversion as possible to achieve the highest possible ee for both the unreacted starting material and the product.
-
Irreversible Reaction Conditions: Use a cofactor regeneration system that makes the overall process practically irreversible.
-
Dynamic Kinetic Resolution (DKR): If the goal is to convert >50% of the starting material into a single enantiomeric product, a DKR is required. This couples the enzymatic resolution with an in-situ racemization of the unreacted starting material.[17][20][21] For 4-Methyl-1-hepten-3-one, this would require a catalyst (chemical or enzymatic) that can racemize the ketone under the reaction conditions without interfering with the ADH.
-
Frequently Asked Questions (FAQs)
Q1: Which resolution method is best for my needs: HPLC, crystallization, or enzymatic? A: The choice depends on your goals.
-
Analytical Scale/Purity Confirmation: Chiral HPLC is the gold standard for accurately determining enantiomeric excess and for small-scale purification.[4]
-
Process/Large Scale: Diastereomeric crystallization is often the most cost-effective and scalable method for producing large quantities of a single enantiomer.[2][22]
-
"Green" Chemistry/High Selectivity: Enzymatic resolutions are performed under mild, aqueous conditions and can offer exceptionally high selectivity, often outperforming chemical methods.[18]
Q2: What are common chiral resolving agents for forming diastereomers with a ketone? A: Since ketones are neutral, they must first be derivatized or reacted to form a salt-forming group or a covalent diastereomer. A common strategy is to react the ketone with an enantiopure primary amine to form a diastereomeric imine or enamine, which can then be separated.[23] Alternatively, the ketone can be reduced to the corresponding alcohol, which can then be resolved by esterification with a chiral acid (e.g., mandelic acid, tartaric acid derivatives).[11][12]
Q3: How do I remove the chiral resolving agent after separation? A: This depends on the nature of the diastereomer.
-
Diastereomeric Salts: Simple acid-base extraction is used. For example, if you resolved an amine with a chiral acid, you would dissolve the salt in an organic solvent and wash with an aqueous base to deprotonate the amine, leaving it in the organic layer, while the chiral acid salt remains in the aqueous layer.[11]
-
Covalent Diastereomers: The covalent bond must be cleaved. For diastereomeric esters, this is done by hydrolysis (saponification). For imines, mild acidic hydrolysis will regenerate the ketone and the chiral amine.[23]
Q4: What is Dynamic Kinetic Resolution (DKR) and is it applicable here? A: Dynamic Kinetic Resolution (DKR) is a powerful technique that combines a kinetic resolution with the simultaneous racemization of the faster-reacting enantiomer's counterpart. This allows for a theoretical yield of up to 100% of a single enantiomer, overcoming the 50% limit of standard KR.[17][21] For 4-Methyl-1-hepten-3-one, a chemoenzymatic DKR could involve the reduction of one enantiomer by an ADH while a mild racemization catalyst (e.g., a ruthenium complex or a base) continuously interconverts the ketone enantiomers.[21]
References
-
Catellani, G., et al. (2011). Chiral HPLC Resolution of the Wieland–Miescher Ketone and Derivatives. Taylor & Francis Online. [Link]
-
ResearchGate (2025). Chiral HPLC Resolution of the Wieland–Miescher Ketone and Derivatives. [Link]
-
Wikipedia (n.d.). Chiral resolution. [Link]
-
Pharmaceutical Technology (2015). Chiral Resolution with and without Resolving Agents. [Link]
-
DIAL@UCLouvain (n.d.). CHAPTER 7 RESOLUTION OF RACEMIC KETONES AND ASSIGNMENTS OF ABSOLUTE CONFIGURATION. [Link]
-
chemeurope.com (n.d.). Chiral resolution. [Link]
-
Guided Optimization of a Crystallization-Induced Diastereomer Transformation to Access a Key Navoximod Intermediate. (n.d.). pubs.acs.org. [Link]
-
ResearchGate (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]
-
Phenomenex (n.d.). Chiral HPLC Column. [Link]
-
Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]
-
Ghanem, A., & Aboul-Enein, H. Y. (2005). Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis. PMC. [Link]
-
UCL Discovery (2010). Isolation of enantiomers via diastereomer crystallisation. [Link]
-
Beilstein Journals (2021). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. [Link]
-
Wikipedia (n.d.). Diastereomeric recrystallization. [Link]
-
Hydrolysis and oxidation of racemic esters into prochiral ketones catalyzed by a consortium of immobilized enzymes. (n.d.). upcomillas.es. [Link]
-
Wikipedia (n.d.). Kinetic resolution. [Link]
-
Riva, S., et al. (2017). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. MDPI. [Link]
-
PubChem (n.d.). 4-Methyl-1-hepten-3-one. [Link]
-
Chromatography Today (2020). Trouble with chiral separations. [Link]
-
ResearchGate (n.d.). State of the Art in Crystallization‐Induced Diastereomer Transformations. [Link]
-
Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. (2021). MDPI. [Link]
-
Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. (n.d.). kth.diva-portal.org. [Link]
-
Non-linear Tendency Between Acyl Chain Length and Selectivity in Enzymatic Deacylation of Carboxylic Esters in Batch. (n.d.). s3.amazonaws.com. [Link]
-
ResearchGate (n.d.). Enzymatic kinetic resolution. [Link]
-
Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal. [Link]
-
LCGC International (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). pure.mpg.de. [Link]
-
LCGC International (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). scirp.org. [Link]
-
SpectraBase (n.d.). 4-Hepten-3-one, 4-methyl-. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 4-Methyl-1-hepten-3-one
This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 4-Methyl-1-hepten-3-one, a volatile organic compound of interest in various research and industrial applications. We will delve into the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, presenting a comparative analysis of two common gas chromatography (GC) detection methods: Flame Ionization Detection (FID) and Mass Spectrometry (MS).[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this analyte.
Introduction to 4-Methyl-1-hepten-3-one and its Analytical Challenges
4-Methyl-1-hepten-3-one (C8H14O) is a ketone with a molecular weight of 126.20 g/mol .[6] Its volatility and chemical structure necessitate the use of gas chromatography for accurate and sensitive quantification. The validation of an analytical method for this compound is crucial to ensure that the data generated is accurate, precise, and reproducible. The choice of detector, primarily between the universal FID and the more selective MS, presents a key decision point in method development, with each offering distinct advantages and disadvantages.
The Foundation of Method Validation: ICH Q2(R2) Guidelines
The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[7] The ICH Q2(R2) guideline provides a comprehensive framework for conducting such validations, outlining the necessary parameters to be investigated.[2][4] These parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[1][3][5]
Experimental Workflow for Method Validation
The overall process of validating an analytical method for 4-Methyl-1-hepten-3-one can be visualized as a structured workflow, ensuring all critical aspects are systematically addressed.
Caption: A flowchart illustrating the key stages in the validation of an analytical method, from initial planning to final reporting.
Comparative Analysis of GC-FID and GC-MS for 4-Methyl-1-hepten-3-one Analysis
The selection of a suitable detector is a critical step in method development. This guide compares the performance of a Gas Chromatograph coupled with a Flame Ionization Detector (GC-FID) and a Mass Spectrometer (GC-MS) for the analysis of 4-Methyl-1-hepten-3-one.
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the current produced by the combustion of organic compounds in a hydrogen flame. | Separates ions based on their mass-to-charge ratio, providing structural information. |
| Selectivity | Non-selective; responds to most organic compounds. | Highly selective; can identify and quantify compounds based on their unique mass spectra. |
| Sensitivity | Generally high for hydrocarbons. | High, especially in selected ion monitoring (SIM) mode. |
| Identification | Based on retention time only. | Confirmatory identification based on mass spectrum and retention time. |
| Cost | Lower initial and operational cost. | Higher initial and operational cost. |
| Robustness | Generally more robust and easier to operate. | Can be more complex to operate and maintain. |
Detailed Experimental Protocols for Method Validation
The following sections provide detailed protocols for evaluating the key validation parameters for a GC-based method for 4-Methyl-1-hepten-3-one.
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][5]
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of 4-Methyl-1-hepten-3-one.
-
Spiked Sample Analysis: Spike the blank matrix with known impurities and potential degradation products. Analyze the spiked sample to demonstrate that the peak for 4-Methyl-1-hepten-3-one is well-resolved from any other peaks.
-
Peak Purity (for GC-MS): For GC-MS, assess the peak purity of the analyte using the mass spectral data across the chromatographic peak.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five calibration standards of 4-Methyl-1-hepten-3-one in a suitable solvent (e.g., hexane) covering the expected concentration range.
-
Analysis: Analyze each calibration standard in triplicate.
-
Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1.0.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[1] It is often expressed as the percent recovery.
Experimental Protocol:
-
Spiked Sample Preparation: Spike a blank matrix with known concentrations of 4-Methyl-1-hepten-3-one at three levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare at least three replicates at each level.
-
Analysis: Analyze the spiked samples.
-
Data Analysis: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six samples at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the two studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on the standard deviation of the response and the slope):
-
Calibration at Low Concentrations: Prepare and analyze a series of calibration standards at the lower end of the concentration range.
-
Data Analysis: Calculate the standard deviation of the y-intercepts of the regression lines (σ) and the slope of the calibration curve (S).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Parameter Variation: Deliberately vary critical method parameters one at a time. For a GC method, these may include:
-
Injector temperature (e.g., ± 5°C)
-
Oven temperature ramp rate (e.g., ± 1°C/min)
-
Carrier gas flow rate (e.g., ± 0.1 mL/min)
-
-
Analysis: Analyze a standard solution under each of the modified conditions.
-
Data Analysis: Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, peak area, resolution).
Hypothetical Performance Data: GC-FID vs. GC-MS
The following tables present hypothetical but realistic performance data for the validation of a GC-FID and a GC-MS method for the quantification of 4-Methyl-1-hepten-3-one.
Table 1: Linearity and Range
| Parameter | GC-FID | GC-MS (SIM Mode) |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| Equation | y = 5000x + 150 | y = 25000x + 50 |
Table 2: Accuracy (% Recovery)
| Spiked Level | GC-FID | GC-MS (SIM Mode) |
| Low (2 µg/mL) | 98.5% | 99.2% |
| Medium (50 µg/mL) | 101.2% | 100.5% |
| High (90 µg/mL) | 99.8% | 100.1% |
Table 3: Precision (%RSD)
| Precision Level | GC-FID | GC-MS (SIM Mode) |
| Repeatability (n=6) | 1.2% | 0.8% |
| Intermediate Precision | 1.8% | 1.5% |
Table 4: LOD and LOQ
| Parameter | GC-FID | GC-MS (SIM Mode) |
| LOD (µg/mL) | 0.3 | 0.03 |
| LOQ (µg/mL) | 1.0 | 0.1 |
Relationship Between Key Validation Parameters
The various validation parameters are interconnected, and a successful validation demonstrates a comprehensive understanding of the method's performance.
Caption: A diagram illustrating the interconnectedness of the core analytical method validation parameters.
Conclusion and Recommendations
Both GC-FID and GC-MS are suitable techniques for the quantitative analysis of 4-Methyl-1-hepten-3-one.
-
GC-FID is a cost-effective and robust option, ideal for routine quality control applications where high sample throughput is required and the sample matrix is relatively simple.
-
GC-MS offers superior selectivity and sensitivity, making it the preferred method for complex matrices, trace-level analysis, and applications requiring definitive identification of the analyte. The ability to use selected ion monitoring (SIM) mode significantly enhances its sensitivity.
The choice between the two methods should be based on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and cost considerations. Regardless of the chosen method, a thorough validation according to ICH guidelines is essential to ensure the generation of reliable and defensible analytical data.
References
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PubChem. (n.d.). 4-Methyl-1-hepten-3-one. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2017, September 22). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Retrieved from [Link]
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NIST. (n.d.). 4-Hepten-3-one, 4-methyl-. NIST WebBook. Retrieved from [Link]
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European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Hepten-3-one, 4-methyl-. Retrieved from [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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World Health Organization. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 4-Methyl-1-hepten-3-one for Research and Development
In the landscape of fine chemical synthesis, the efficient and selective production of target molecules is paramount. This guide provides a comparative analysis of prominent synthetic methodologies for 4-methyl-1-hepten-3-one, an α,β-unsaturated ketone with potential applications in flavor, fragrance, and as a building block in complex organic synthesis. We will delve into the mechanistic underpinnings and practical considerations of three primary synthetic routes: the Grignard Reaction, the directed Aldol Condensation, and the Wittig Reaction. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions on synthetic strategy based on experimental data and field-proven insights.
Introduction to 4-Methyl-1-hepten-3-one
4-Methyl-1-hepten-3-one is a carbonyl compound featuring a vinyl group conjugated to a ketone, with a chiral center at the C4 position.[1] Its structure presents a unique combination of reactive sites, making it a valuable synthon for further chemical transformations. The presence of the enone moiety allows for 1,4-conjugate additions, while the ketone carbonyl can undergo nucleophilic attack, and the terminal alkene is available for various addition reactions.
Comparative Analysis of Synthetic Routes
The synthesis of 4-methyl-1-hepten-3-one can be approached through several established carbon-carbon bond-forming reactions. The choice of method will depend on factors such as starting material availability, desired yield and purity, scalability, and stereochemical control.
| Synthesis Method | Starting Materials | Key Intermediates | Reported/Expected Yield | Key Advantages | Primary Disadvantages |
| Grignard Reaction | 2-Methylpentanal, Vinyl Bromide, Magnesium | 4-Methyl-1-hepten-3-ol | High (estimated >80%) | Robust, high-yielding C-C bond formation. | Requires a two-step process (addition then oxidation); Grignard reagents are highly sensitive to moisture. |
| Directed Aldol Condensation | 2-Pentanone, Formaldehyde | β-hydroxy ketone | Moderate (estimated 40-60%) | Direct formation of the carbon skeleton. | Requires careful control of reaction conditions to prevent self-condensation and other side reactions. |
| Wittig Reaction | 2-Methylpentanal, (Triphenylphosphoranylidene)acetone | Oxaphosphetane | Moderate to High (estimated 60-80%) | High regioselectivity for C=C bond formation. | Stoichiometric formation of triphenylphosphine oxide can complicate purification. |
Method 1: Grignard Reaction and Subsequent Oxidation
This two-step approach is a classic and reliable method for the synthesis of ketones from aldehydes. The first step involves the nucleophilic addition of a Grignard reagent to an aldehyde to form a secondary alcohol. The second step is the oxidation of this alcohol to the desired ketone.
Reaction Pathway
Figure 1: Grignard synthesis of 4-Methyl-1-hepten-3-one.
Experimental Protocol
Step 1: Synthesis of 4-Methyl-1-hepten-3-ol via Grignard Reaction
-
Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 eq) are suspended in anhydrous tetrahydrofuran (THF). A solution of vinyl bromide (1.1 eq) in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent.[2][3] The reaction is typically initiated with a small amount of iodine or 1,2-dibromoethane.
-
Addition of Aldehyde: The solution of vinylmagnesium bromide is cooled to 0 °C. A solution of 2-methylpentanal (1.0 eq) in anhydrous THF is then added dropwise, maintaining the temperature below 5 °C.
-
Workup: After the addition is complete, the reaction is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 4-methyl-1-hepten-3-ol.
Step 2: Oxidation to 4-Methyl-1-hepten-3-one
The oxidation of the allylic alcohol intermediate can be selectively achieved using manganese dioxide (MnO₂), which is known to preferentially oxidize allylic and benzylic alcohols.[4][5][6][7]
-
Reaction Setup: The crude 4-methyl-1-hepten-3-ol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or petroleum ether.
-
Oxidation: Activated manganese dioxide (5-10 eq by weight) is added to the solution, and the mixture is stirred vigorously at room temperature.[7]
-
Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solid MnO₂ is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to afford the crude 4-methyl-1-hepten-3-one, which can be purified by column chromatography.
Causality and Insights
The Grignard reaction is a powerful tool for C-C bond formation due to the strong nucleophilicity of the organomagnesium species. The use of anhydrous conditions is critical as Grignard reagents are highly basic and will be quenched by protic sources. The choice of MnO₂ for the oxidation step is strategic; it is a mild and selective reagent for allylic alcohols, minimizing the risk of over-oxidation or side reactions involving the double bond.[4]
Method 2: Directed Aldol Condensation
The Aldol condensation is a fundamental reaction in organic chemistry for the formation of β-hydroxy carbonyl compounds, which can then dehydrate to form α,β-unsaturated carbonyls.[8] A directed aldol reaction is necessary here to control the regioselectivity and prevent a mixture of products.[9][10]
Reaction Pathway
Figure 2: Directed Aldol Condensation for 4-Methyl-1-hepten-3-one synthesis.
Experimental Protocol
-
Enolate Formation: A solution of diisopropylamine (1.1 eq) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium (1.1 eq) is added dropwise to form lithium diisopropylamide (LDA). After stirring for 30 minutes, 2-pentanone (1.0 eq) is added slowly to generate the lithium enolate.
-
Aldol Addition: Gaseous formaldehyde, generated by the pyrolysis of paraformaldehyde, is passed into the enolate solution at -78 °C.[11] Alternatively, a solution of formaldehyde in THF can be used.
-
Workup and Dehydration: The reaction is quenched with saturated aqueous ammonium chloride. After extraction with diethyl ether and drying, the crude β-hydroxy ketone is obtained. Dehydration can be achieved by heating with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base to yield 4-methyl-1-hepten-3-one. A related aldol condensation of propanal and 3-pentanone has been reported to yield an isomer in 56% yield, suggesting the feasibility of this approach.[12]
Causality and Insights
The use of a strong, sterically hindered base like LDA at low temperatures ensures the rapid and irreversible formation of the kinetic enolate of 2-pentanone, preventing self-condensation.[9] Formaldehyde is a highly reactive electrophile and does not have α-hydrogens, making it an ideal partner for a directed aldol reaction as it cannot form an enolate itself.[10] The subsequent dehydration is driven by the formation of a stable conjugated system.
Method 3: Wittig Reaction
The Wittig reaction is a highly reliable method for the synthesis of alkenes from carbonyl compounds and a phosphorus ylide (Wittig reagent).[13][14][15] This method offers excellent control over the position of the newly formed double bond.
Reaction Pathway
Figure 3: Wittig Reaction for the synthesis of 4-Methyl-1-hepten-3-one.
Experimental Protocol
-
Ylide Preparation: The Wittig reagent, (triphenylphosphoranylidene)acetone, is prepared from the corresponding phosphonium salt, which is synthesized by the reaction of triphenylphosphine with chloro- or bromoacetone. The phosphonium salt is then deprotonated with a strong base like sodium hydride or n-butyllithium in an anhydrous solvent like THF or DMSO.
-
Wittig Reaction: To the solution of the ylide is added 2-methylpentanal (1.0 eq) dropwise at room temperature. The reaction mixture is typically stirred for several hours.
-
Workup: The reaction is quenched with water, and the product is extracted with an organic solvent. The major challenge in the workup is the removal of the triphenylphosphine oxide byproduct. This is often achieved by column chromatography or by precipitation of the oxide from a nonpolar solvent.
Causality and Insights
The Wittig reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[15] The use of a stabilized ylide (one with an adjacent carbonyl group) generally leads to the formation of the (E)-alkene as the major product, although stereoselectivity can be influenced by reaction conditions.[14]
Spectroscopic Characterization
The structural confirmation of 4-methyl-1-hepten-3-one relies on a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (typically between 5.8 and 6.5 ppm), the methine proton at C4, and the aliphatic protons of the propyl and methyl groups.
-
¹³C NMR: The carbon NMR spectrum will feature a downfield signal for the carbonyl carbon (around 190-215 ppm) and signals for the two sp² carbons of the alkene.[16]
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretch of the α,β-unsaturated ketone, typically in the range of 1666-1685 cm⁻¹.[1][16][17] A C=C stretching vibration should also be visible around 1640-1680 cm⁻¹.[17]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including α-cleavage and McLafferty rearrangement.[18][19][20] A GC-MS of 4-methyl-1-hepten-3-one has been reported.[21]
Conclusion
Each of the discussed synthetic routes offers a viable pathway to 4-methyl-1-hepten-3-one, with distinct advantages and disadvantages. The Grignard reaction followed by oxidation is a robust and high-yielding method, well-suited for laboratory-scale synthesis where a two-step process is acceptable. The directed Aldol condensation provides a more direct route but requires careful control over reaction conditions to achieve good selectivity. The Wittig reaction offers excellent regiochemical control but necessitates the management of a stoichiometric byproduct. The selection of the optimal method will ultimately be guided by the specific requirements of the research or development project, including scale, purity requirements, and available resources.
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A Comparative Sensory Analysis of 4-Methyl-1-hepten-3-one Enantiomers
In the intricate world of flavor and fragrance chemistry, the chirality of a molecule can be the determining factor in its sensory profile. This guide provides an in-depth sensory comparison of the (R) and (S) enantiomers of 4-Methyl-1-hepten-3-one, an unsaturated ketone with significant potential in the food and fragrance industries. We will delve into the experimental methodologies used to characterize these stereoisomers, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
The Significance of Chirality in Sensory Perception
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry. These mirror-image isomers, or enantiomers, often exhibit remarkably different biological activities, including their interaction with olfactory receptors. The human olfactory system is a highly sensitive and selective apparatus, capable of distinguishing between subtle structural variations in molecules. Consequently, enantiomers of the same compound can elicit vastly different odor perceptions, ranging from pleasant to unpleasant, or even resulting in one enantiomer being odorless while the other is potent. A classic example is the carvone enantiomers, where (R)-(-)-carvone smells of spearmint and (S)-(+)-carvone has a caraway scent.[1] Understanding these differences is paramount for the development of novel flavors and fragrances.
Synthesis and Chiral Separation of 4-Methyl-1-hepten-3-one Enantiomers
The targeted sensory analysis of individual enantiomers necessitates their synthesis and separation in high enantiomeric purity. Enantioselective synthesis is a key strategy for obtaining stereochemically pure compounds.[2] Various methods have been developed for the asymmetric synthesis of chiral ketones and their subsequent reduction to chiral alcohols, which can be precursors to the target ketone.[3]
For the purposes of this guide, the enantiomers of 4-Methyl-1-hepten-3-one can be synthesized using established asymmetric catalytic methods. Following synthesis, the enantiomeric purity must be rigorously verified. Chiral gas chromatography (GC) is the gold standard for this purpose, employing a chiral stationary phase to resolve the enantiomers and allow for their quantification.[4]
Experimental Protocol: Enantioselective Synthesis and Purification
The synthesis of chiral 4-Methyl-1-hepten-3-one can be approached through various asymmetric methodologies. One common strategy involves the enantioselective reduction of a corresponding prochiral unsaturated ketone.
-
Catalyst Preparation: A chiral catalyst, such as a metal complex with a chiral ligand (e.g., BINAP-Ru), is prepared under an inert atmosphere.[3] The choice of catalyst and ligand is critical for achieving high enantioselectivity.
-
Asymmetric Reduction: The prochiral precursor, 4-methyl-1-hepten-3-one, is subjected to reduction using a hydride source in the presence of the chiral catalyst. Reaction conditions such as temperature, pressure, and solvent are optimized to maximize enantiomeric excess (ee).
-
Work-up and Purification: Following the reaction, the product is isolated and purified using standard organic chemistry techniques, such as extraction and column chromatography.
-
Enantiomeric Excess (ee) Determination: The ee of the synthesized chiral alcohol is determined by chiral GC analysis. The alcohol can then be oxidized to the desired ketone, 4-Methyl-1-hepten-3-one, using a mild oxidizing agent to avoid racemization.
Diagram: Workflow for Synthesis and Chiral Analysis
Caption: Workflow for the enantioselective synthesis and subsequent chiral GC analysis of 4-Methyl-1-hepten-3-one enantiomers.
Sensory Evaluation: Methodologies and Results
The sensory properties of the individual enantiomers of 4-Methyl-1-hepten-3-one are determined using a combination of instrumental and human sensory techniques. Gas Chromatography-Olfactometry (GC-O) is a powerful tool for identifying odor-active compounds as they elute from the GC column.[5][6] This technique allows for the direct correlation of a specific chemical compound with its perceived odor.
Experimental Protocol: Gas Chromatography-Olfactometry (GC-O)
-
Sample Preparation: Dilute solutions of the purified (R)- and (S)-4-Methyl-1-hepten-3-one enantiomers are prepared in a suitable solvent (e.g., diethyl ether).
-
GC-O System: A gas chromatograph equipped with a sniffing port is used. The GC column effluent is split between a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) and the sniffing port.
-
Sensory Panel: A panel of trained assessors is used to evaluate the odor of the eluting compounds. Panelists are trained to describe both the quality and intensity of the perceived odors.
-
Data Collection: As each compound elutes, the assessor records the retention time, odor descriptor, and odor intensity. This data is then correlated with the instrumental data to identify the odor-active compounds.
Comparative Sensory Profiles
While specific sensory data for the individual enantiomers of 4-Methyl-1-hepten-3-one is not extensively detailed in publicly available literature, we can infer potential odor characteristics based on structurally related compounds and general principles of stereoisomerism in olfaction. The racemic mixture of 4-methyl-3-heptanone is noted as a principal alarm pheromone for certain ant species.[7] The related compound, 6-methyl-5-hepten-2-one, exhibits a range of odor descriptors including citrus, green, musty, and fruity notes.[8]
Based on these related structures, a sensory panel evaluation of the separated enantiomers of 4-Methyl-1-hepten-3-one would likely reveal distinct odor profiles.
Table 1: Hypothetical Comparative Sensory Data for 4-Methyl-1-hepten-3-one Enantiomers
| Enantiomer | Odor Descriptor(s) | Odor Threshold (in water, µg/L) |
| (R)-4-Methyl-1-hepten-3-one | Fruity, Green, Herbaceous | To be determined |
| (S)-4-Methyl-1-hepten-3-one | Earthy, Mushroom, Musty | To be determined |
Note: The odor descriptors and thresholds in this table are hypothetical and serve as a framework for expected differentiation based on the principles of chiral recognition in olfaction. Experimental determination is required for validation.
Diagram: GC-Olfactometry (GC-O) Experimental Workflow
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A Comparative Analysis of the Biological Activity of 4-Methyl-1-hepten-3-one and Its Analogs: From Insect Defense to Potential Antimicrobial Applications
In the intricate world of chemical ecology, small molecules orchestrate complex interactions between organisms. Among these, 4-Methyl-1-hepten-3-one, a volatile organic compound, has emerged as a fascinating subject of study due to its defined role in insect defense. This guide provides a comprehensive comparison of the biological activity of 4-Methyl-1-hepten-3-one against its key structural analogs, delving into its established functions and exploring its potential in other biological contexts, such as antimicrobial and antifungal applications. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships that govern the multifaceted roles of this class of compounds.
Introduction: The Dual Personality of a Molecule
4-Methyl-1-hepten-3-one is an α,β-unsaturated ketone first identified as the primary defensive compound in the spray of the stick insect Agathemera elegans[1][2]. When threatened, this insect releases a potent spray containing this compound, which can cause temporary blindness and skin irritation in vertebrates, acting as a powerful deterrent against predators[1][2].
In contrast, its reduced and saturated analog, 4-methylheptan-3-ol, plays a completely different biological role, functioning as an aggregation pheromone for several species of bark beetles. The stereochemistry of this alcohol is critical, with different stereoisomers eliciting distinct behavioral responses, ranging from attraction to inhibition. This striking difference in the biological activity of structurally related molecules underscores the subtle yet profound impact of functional groups and stereoisomerism on molecular function.
This guide will first explore the well-documented insect-related activities of 4-Methyl-1-hepten-3-one and its alcohol analog. Subsequently, we will venture into the less-explored territory of their potential antimicrobial and antifungal properties, drawing upon the known reactivity of α,β-unsaturated ketones and proposing detailed experimental workflows to validate these hypotheses.
Known Biological Activities: A Tale of Defense and Communication
The primary documented biological activities of 4-Methyl-1-hepten-3-one and its analogs are centered around insect chemical communication and defense.
Defensive Compound: 4-Methyl-1-hepten-3-one
As the main component of the defensive secretion of Agathemera elegans, 4-Methyl-1-hepten-3-one serves as a potent repellent. Its irritant properties are attributed to the reactivity of the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, readily reacting with nucleophiles such as the amino and sulfhydryl groups of proteins and peptides on the sensory surfaces of predators. This covalent modification can lead to nerve stimulation, causing pain and irritation.
Pheromonal Activity: The Stereoisomers of 4-Methylheptan-3-ol
Reduction of the ketone and saturation of the double bond in 4-Methyl-1-hepten-3-one yields 4-methylheptan-3-ol, a chiral molecule with two stereocenters, resulting in four possible stereoisomers. These stereoisomers have been extensively studied for their role as aggregation pheromones in bark beetles.
| Compound/Stereoisomer | Biological Activity | Target Organism(s) |
| 4-Methyl-1-hepten-3-one | Defensive Repellent | Vertebrate and invertebrate predators |
| (3S,4S)-4-Methylheptan-3-ol | Aggregation Pheromone | Smaller European elm bark beetle (Scolytus multistriatus) |
| (3R,4S)-4-Methylheptan-3-ol | Pheromone Antagonist/Inhibitor | Smaller European elm bark beetle (Scolytus multistriatus) |
| (3S,4R)-4-Methylheptan-3-ol | Pheromone Antagonist/Inhibitor | Smaller European elm bark beetle (Scolytus multistriatus) |
| (3R,4R)-4-Methylheptan-3-ol | Pheromone Antagonist/Inhibitor | Smaller European elm bark beetle (Scolytus multistriatus) |
Table 1: Comparative Biological Activities of 4-Methyl-1-hepten-3-one and its Alcohol Analogs in Insects.
The high degree of stereospecificity in the pheromonal response highlights the precise molecular recognition events that occur at the insect's olfactory receptors.
Hypothesized Biological Activity: Antimicrobial and Antifungal Potential
The chemical structure of 4-Methyl-1-hepten-3-one, specifically the α,β-unsaturated ketone functional group, suggests a potential for broader biological activity, including antimicrobial and antifungal effects. This hypothesis is grounded in the established reactivity of this functional group.
Mechanism of Action of α,β-Unsaturated Ketones
The electrophilic nature of the β-carbon in α,β-unsaturated ketones makes them susceptible to nucleophilic attack by biological macromolecules. This reactivity is the basis for the proposed antimicrobial mechanism.
Figure 2: General Workflow for Compound Preparation.
Antimicrobial Activity Assay: Broth Microdilution Method
This standard method will be used to determine the Minimum Inhibitory Concentration (MIC) of each compound against a panel of clinically relevant bacteria.
Step-by-Step Protocol:
-
Prepare Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Dilute the culture to a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare Compound Dilutions: Prepare a serial two-fold dilution of each test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Activity Assay: Fungal Susceptibility Testing
A similar microdilution method will be employed to assess the antifungal activity against pathogenic fungi.
Step-by-Step Protocol:
-
Prepare Fungal Inoculum: Grow fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on agar plates. Prepare a spore or yeast suspension and adjust to a standardized concentration.
-
Prepare Compound Dilutions: Prepare serial dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: Determine the MIC visually or spectrophotometrically as the lowest concentration that inhibits fungal growth by ≥50% compared to the control.
Insect Repellency Bioassay: Olfactometer Test
To quantify the repellent activity of 4-Methyl-1-hepten-3-one, a dual-choice olfactometer assay can be used.
Figure 3: Schematic of a Dual-Choice Olfactometer Assay.
Step-by-Step Protocol:
-
Setup: A Y-tube olfactometer is used, with purified air flowing through both arms.
-
Treatment: A filter paper treated with a known concentration of 4-Methyl-1-hepten-3-one is placed in the test arm, and a solvent-treated filter paper is placed in the control arm.
-
Insect Release: Individual insects (e.g., ants, beetles) are released at the base of the Y-tube.
-
Data Collection: The insect's first choice of arm and the time spent in each arm over a defined period are recorded.
-
Analysis: A repellency index can be calculated based on the number of insects choosing the control arm versus the test arm.
Expected Outcomes and Structure-Activity Relationship Insights
Based on the chemical properties of the compounds, the following outcomes are anticipated:
-
Antimicrobial/Antifungal Activity: 4-Methyl-1-hepten-3-one (1) is expected to show the most significant antimicrobial and antifungal activity due to the presence of the reactive α,β-unsaturated ketone moiety. The saturated ketone (2), unsaturated alcohol (3), and saturated alcohol (4) are expected to have significantly lower or no activity.
-
Insect Repellency: 4-Methyl-1-hepten-3-one (1) is expected to exhibit strong repellent properties, consistent with its role as a defensive compound. The other analogs may show some, but likely weaker, repellent effects.
-
Structure-Activity Relationship (SAR): The results will likely demonstrate that the α,β-unsaturated ketone functionality is crucial for the antimicrobial and repellent activities. The reduction of the ketone or saturation of the double bond will likely lead to a significant loss of these activities, while introducing the hydroxyl group and creating specific stereoisomers in the saturated analog (4) is key for its pheromonal activity.
Conclusion
The comparative analysis of 4-Methyl-1-hepten-3-one and its analogs reveals a remarkable divergence in biological activity driven by subtle changes in chemical structure. While its role as an insect defensive compound and the pheromonal activity of its reduced counterpart are well-established, the exploration of its antimicrobial and antifungal potential presents an exciting avenue for future research. The proposed experimental workflows provide a clear path to systematically evaluate these hypothesized activities and to further elucidate the structure-activity relationships governing this versatile class of molecules. Such studies are not only fundamental to our understanding of chemical ecology but may also pave the way for the development of novel bioactive compounds for applications in medicine and agriculture.
References
- Schmeda-Hirschmann, G., et al. (2006). 4-Methyl-1-hepten-3-one, the Defensive Compound from Agathemera elegans (Philippi) (Phasmatidae) Insecta.
- Blight, M. M., Wadhams, L. J., & Wenham, M. J. (1979). The stereoisomeric composition of the 4-methyl-3-heptanol produced by Scolytus scolytus and the preparation and biological activity of the four synthetic stereoisomers. Insect Biochemistry, 9(5), 525-533.
- Trombetta, D., et al. (2005). Mechanisms of antibacterial action of three monoterpenes. Antimicrobial agents and chemotherapy, 49(6), 2474-2478.
- Eisner, T., et al. (1997). Defensive production of quinoline by a phasmid insect (Oreophoetes peruana). Journal of Experimental Biology, 200(20), 2493-2496.
- Zada, A., et al. (2004). Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali. Journal of chemical ecology, 30(3), 631-641.
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confirmation of 4-Methyl-1-hepten-3-one structure using NMR
An In-depth Technical Guide to the Structural Confirmation of 4-Methyl-1-hepten-3-one via NMR
Executive Summary & Strategic Importance
4-Methyl-1-hepten-3-one (CAS: 53807-85-6) is a chiral
This guide provides a definitive protocol to distinguish the target compound from its isomers using high-field NMR. The core differentiation relies on the unique magnetic signature of the terminal vinyl group (C1-C2) versus the internal alkene of the impurities.
Structural Analysis & Theoretical Shift Prediction
Before acquisition, we establish the theoretical spectral fingerprint. The molecule consists of a terminal vinyl ketone system coupled to a chiral sec-butyl-like tail.
| Atom | Environment | Expected 1H Shift ( | Multiplicity & Coupling ( | Diagnostic Value |
| H-1a | Terminal Vinyl (trans to H2) | 6.20 – 6.40 ppm | dd ( | Primary Confirmation |
| H-1b | Terminal Vinyl (cis to H2) | 5.75 – 5.95 ppm | dd ( | Primary Confirmation |
| H-2 | Vinyl (Alpha to C=O) | 6.30 – 6.60 ppm | dd ( | Overlaps often occur here |
| H-4 | Methine (Alpha to C=O) | 2.60 – 2.80 ppm | Sextet or Multiplet | Chiral Center |
| H-8 | Methyl (on C4) | 1.05 – 1.15 ppm | Doublet ( | Distinguishes from linear isomers |
| H-5,6,7 | Propyl Chain | 0.90 – 1.60 ppm | Multiplets/Triplet | Generic Alkyl Region |
Comparative Analysis: Target vs. Common Isomers
The most frequent error in synthesizing or isolating 4-methyl-1-hepten-3-one is contamination with 4-methyl-4-hepten-3-one (migration of the double bond).
Comparison Table: 1H NMR Distinctions (400 MHz, CDCl )
| Feature | Target: 4-Methyl-1-hepten-3-one | Alternative: 4-Methyl-4-hepten-3-one | Result Interpretation |
| Vinyl Region (5.0 - 6.5 ppm) | Three distinct protons (ABC/AMX system). Two terminal protons (H1a, H1b) appear as doublets of doublets.[1] | One proton (H5) only. Usually a triplet or quartet around 6.6 - 6.8 ppm. | Presence of H1a/H1b confirms Target. |
| Methyl Group | Doublet at ~1.1 ppm. (Coupled to methine H4). | Singlet (or fine doublet) at ~1.8 ppm. (Allylic methyl on double bond). | Shift > 1.6 ppm indicates Isomer. |
| Methine (H4) | Signal at ~2.7 ppm. Integrates to 1H. | No signal. C4 is quaternary in the isomer. | Absence of methine confirms Isomer. |
| 13C Carbonyl | ~200 - 203 ppm (Conjugated ketone). | ~200 - 203 ppm (Conjugated ketone). | Not diagnostic alone. |
| 13C Alkene | Terminal CH2 (~128 ppm) & CH (~138 ppm). | Internal C=C (Quaternary ~135 ppm & CH ~140 ppm). | DEPT-135 is required. |
Critical Insight: If your spectrum shows a singlet methyl at ~1.7-1.8 ppm and lacks the characteristic pair of doublets at 5.8-6.4 ppm, your compound has isomerized to the internal alkene.
Experimental Protocol: High-Fidelity Acquisition
To ensure data integrity suitable for publication or regulatory submission, follow this self-validating protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the oil.
-
Solvent: Dissolve in 0.6 mL CDCl
(99.8% D) containing 0.03% TMS.-
Note: Avoid acidic CDCl
(check pH or filter through basic alumina) as acid catalyzes the isomerization to the 4-hepten-3-one isomer.
-
-
Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.
Step 2: Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (Standard 1H) and dept135 (for Carbon editing).
-
Spectral Width: -2 to 14 ppm (ensure no exchangeable protons are missed).
-
Relaxation Delay (D1): Set to
seconds to ensure accurate integration of the vinyl protons vs. the methyl protons. -
Scans: 16 (1H), 256 (13C/DEPT).
Step 3: Data Processing
-
Phasing: Apply manual phasing. Autophasing often fails on the subtle vinyl multiplets.
-
Baseline: Apply polynomial baseline correction (Bernstein polynomial order 5).
-
Integration: Calibrate the terminal methyl triplet (H7) to 3.00H.
-
Validation: The vinyl region (5.8–6.6 ppm) must integrate to exactly 3.00H combined.
-
Logic Workflow for Structure Confirmation
The following diagram illustrates the decision matrix for confirming the structure and ruling out isomers.
Caption: Decision matrix for distinguishing 4-methyl-1-hepten-3-one from its thermodynamic isomer using 1H NMR spectral features.
References
-
Schmeda-Hirschmann, G. (2006).[2][3] "4-Methyl-1-hepten-3-one, the Defensive Compound from Agathemera elegans (Philippi) (Phasmatidae) Insecta".[2][4][5] Zeitschrift für Naturforschung C, 61(7-8), 592–594.[2][4][5]
-
PubChem. (2025).[6] "4-Methyl-1-hepten-3-one Compound Summary". National Library of Medicine.
-
Dossey, A. T., et al. (2006).[3] "Defensive spiroketals from Asceles glaber". Journal of Chemical Ecology. (Referencing comparative enone shifts).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for vinyl ketone coupling constants).
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A Guide to Inter-Laboratory Validation for the Quantification of 4-Methyl-1-hepten-3-one
This guide provides a comprehensive framework for establishing a robust and reproducible analytical method for 4-Methyl-1-hepten-3-one across multiple laboratories. As researchers, scientists, and drug development professionals, the ability to generate consistent data, irrespective of the testing site, is paramount to the integrity of our work. This document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale, ensuring that the validation process itself is a self-reinforcing system of quality and trustworthiness.
Introduction: The Imperative for Cross-Laboratory Consistency
This guide will detail a two-pronged approach: first, the rigorous single-laboratory validation that forms the bedrock of any reliable method, and second, the design and execution of a collaborative inter-laboratory study to establish universal method performance.
Pillar 1: Selecting the Optimal Analytical Methodology
The physicochemical properties of 4-Methyl-1-hepten-3-one, namely its volatility and molecular weight (126.20 g/mol ), make it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1] While other techniques like High-Performance Liquid Chromatography (HPLC) could be adapted, GC-MS offers superior performance for this class of compounds.
Table 1: Comparison of Primary Analytical Methodologies
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Rationale for 4-Methyl-1-hepten-3-one |
| Principle | Separates volatile compounds in the gas phase followed by mass-based detection.[3] | Separates compounds in a liquid phase based on their interaction with a stationary phase. | The inherent volatility of 4-Methyl-1-hepten-3-one makes it perfectly suited for GC without derivatization. |
| Specificity | High. The mass spectrum provides a unique molecular fingerprint, enabling definitive identification.[4] | Low to Moderate. Relies on retention time, which can be compromised by co-eluting impurities. | For complex matrices, the certainty of identification offered by MS is critical to avoid false positives. |
| Sensitivity | High. Limits of detection (LOD) are typically in the low ng/mL to pg/mL range.[4] | Moderate. Sensitivity is dependent on the chromophore; ketones have a weak UV absorbance. | GC-MS provides the sensitivity required for trace-level analysis often needed in research and development. |
| Sample Prep | Simple liquid-liquid or solid-phase microextraction (SPME) is often sufficient. | May require derivatization to enhance UV detection, adding complexity and potential for error. | The simpler the sample preparation, the lower the risk of introducing variability. |
| Conclusion | The preferred method. Offers the best combination of specificity, sensitivity, and suitability for the analyte's properties. | A possible but less optimal alternative that would likely require more extensive method development. |
Pillar 2: The Foundation: Rigorous Single-Laboratory Validation
Before a method can be tested across laboratories, it must be proven to be reliable and robust within a single laboratory.[5][6] This process involves systematically evaluating a series of performance characteristics as defined by internationally recognized bodies like the International Union of Pure and Applied Chemistry (IUPAC).[5][7]
The following diagram outlines the logical workflow for a comprehensive single-laboratory validation.
Caption: Workflow for Single-Laboratory Method Validation.
Table 2: Key Validation Parameters and IUPAC-Based Acceptance Criteria
| Parameter | Definition | Experimental Approach | Typical Acceptance Criteria |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components.[4] | Analyze blank matrix samples and spiked samples. Compare chromatograms and mass spectra. | No interfering peaks at the retention time of the analyte. Mass spectrum of the analyte in the sample must match the standard. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte.[8] | Analyze a minimum of 5 standards across the expected concentration range. | Correlation coefficient (R²) ≥ 0.995. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[5] | Perform recovery studies by spiking a blank matrix at 3 concentration levels (low, medium, high), with at least 5 replicates each.[9] | Mean recovery should be within 80-120% for concentrations >10 ppb. |
| Precision | The closeness of agreement among a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).[4] | Repeatability: Analyze 5 replicates of spiked samples at 3 concentrations on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (%RSD) should be ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Determined at a signal-to-noise ratio of 3:1.[4] | Reportable value, demonstrates the lower limit of detection capability. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined at a signal-to-noise ratio of 10:1.[4] | The LOQ must be at or below the lowest required reporting level. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10] | Systematically alter GC-MS parameters (e.g., initial oven temp ±2°C, flow rate ±5%) and observe the effect on results. | Results should remain within the established precision and accuracy criteria. |
Pillar 3: The Ring Trial: Designing the Inter-Laboratory Study
Once a method has been validated in-house, its transferability can be assessed through an inter-laboratory comparison study.[11] The goal is to determine the reproducibility of the method—the precision of analyses performed by different laboratories.[2]
Caption: Workflow for an Inter-Laboratory Validation Study.
Key Considerations for the Study:
-
Test Materials: A central laboratory must prepare and validate the homogeneity and stability of all test materials. This should include a certified reference material (if available), as well as samples of the relevant matrix (e.g., plasma, environmental water) spiked at low, medium, and high concentrations.
-
Number of Laboratories: A minimum of eight laboratories reporting valid data is recommended to achieve statistically significant results.[10]
-
Data Analysis: The variability within each laboratory (repeatability, RSDr) and between all laboratories (reproducibility, RSDR) are the primary metrics. For VOC analysis, a total variability (RSDR) ranging from 20% to 80% can be expected depending on the complexity of the matrix.[11] The Horwitz Ratio (HorRat) is often used as a measure of the acceptability of the reproducibility value.
Experimental Protocol: GC-MS Analysis of 4-Methyl-1-hepten-3-one
This protocol provides a starting point for method development and must be fully validated as described above.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of the aqueous sample (e.g., cell culture media, water sample) in a 2 mL glass vial, add 500 µL of a suitable extraction solvent such as hexane or methyl tert-butyl ether (MTBE).
-
Add an appropriate internal standard (e.g., d6-4-Methyl-1-hepten-3-one) for accurate quantification.
-
Vortex the vial vigorously for 1 minute.
-
Centrifuge at 4,000 rpm for 5 minutes to achieve phase separation.
-
Carefully transfer the upper organic layer to a GC vial with a micro-insert.
2. GC-MS Instrumentation and Conditions
-
GC System: Agilent 6890 or equivalent.[1]
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[12]
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold for 3 minutes.
-
-
MS System: Agilent 5973 or equivalent.[1]
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for 4-Methyl-1-hepten-3-one (e.g., m/z 126, 97, 69).
3. Calibration and Quantification
-
Prepare a calibration curve using at least five non-zero standards in the blank matrix extract.
-
Quantify the analyte using the ratio of the analyte peak area to the internal standard peak area.
Conclusion
The inter-laboratory validation of an analytical method for 4-Methyl-1-hepten-3-one is a rigorous but essential undertaking. It transforms a method from a local procedure into a standardized, transferable tool that generates universally comparable and reliable data. By following the principles of thorough single-laboratory validation followed by a well-designed inter-laboratory study, research and development communities can build a foundation of trust in their collective results, accelerating progress and ensuring scientific integrity.
References
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Thompson, M., Ellison, S. L. R., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835–855. [Link][5][6]
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IUPAC. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry, 74(5), 835-855. [Link][6]
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Gurka, D. F. (1984). Interlaboratory Comparison Study: Methods for Volatile and Semivolatile Compounds. U.S. Environmental Protection Agency. [Link][11]
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NATA. (2018). Guidelines for the validation and verification of quantitative and qualitative test methods. National Association of Testing Authorities, Australia. [Link][8]
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ISO, IUPAC, AOAC International. Harmonised Guidelines for the In-House Validation of Methods of Analysis. [Link][10]
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Jayanty, R. K. M. (1997). Interlaboratory study of a test method measuring total volatile organic compound content of consumer products. Journal of the Air & Waste Management Association, 47(5), 593-599. [Link][2]
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Codex Alimentarius Commission. (2010). Guidelines on performance criteria for methods of analysis for the determination of pesticide residues in food and feed. CAC/GL 49-2003. [Link][7]
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Kallenbach, M., et al. (2023). Inter-laboratory comparison of plant volatile analyses in the light of intra-specific chemodiversity. bioRxiv. [Link]
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Wang, D., et al. (2010). Inter-laboratory comparison study on measuring semi-volatile organic chemicals in standards and air samples. Atmospheric Environment, 44(36), 4536-4542. [Link][13]
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PubChem. (n.d.). 4-Methyl-1-hepten-3-one. National Center for Biotechnology Information. Retrieved February 2026, from [Link][1]
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De Bortoli, M., et al. (1998). European Inter-laboratory Comparison of VOC emitted from building materials and products. Air Infiltration and Ventilation Centre. [Link]
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SIELC Technologies. (n.d.). Separation of 1-Penten-3-one, 4-methyl-1-phenyl- on Newcrom R1 HPLC column. Retrieved February 2026, from [Link]
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ATSDR. (2022). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
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Gotor-Fernández, V., et al. (2017). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules, 22(10), 1593. [Link][12]
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NIST. (n.d.). 4-Hepten-3-one, 4-methyl-. NIST Chemistry WebBook. Retrieved February 2026, from [Link]
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SpectraBase. (n.d.). 4-Hepten-3-one, 4-methyl-. Wiley. Retrieved February 2026, from [Link]
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European Union Reference Laboratory for Pesticides. (n.d.). Development and validation of an automated extraction method for the analysis of high-water content commodities. [Link][9]
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A Comparative Guide to the Efficacy of 4-Methyl-1-hepten-3-one as a Flavor Enhancer
For researchers, scientists, and professionals in drug development and food science, the quest for novel and effective flavor enhancers is perpetual. This guide provides an in-depth, objective comparison of the efficacy of 4-Methyl-1-hepten-3-one as a flavor enhancer, benchmarked against established alternatives. We will delve into its chemical profile, explore its sensory attributes through analogy with closely related compounds, and provide detailed experimental protocols for its evaluation.
Introduction to 4-Methyl-1-hepten-3-one: A Profile
4-Methyl-1-hepten-3-one, with the chemical formula C8H14O, is an unsaturated ketone.[1] Its structure, featuring a carbonyl group and a carbon-carbon double bond, is characteristic of compounds with significant aromatic properties. While specific sensory data for 4-Methyl-1-hepten-3-one is not extensively published in mainstream literature, its close analogues, such as 4-Methyl-3-hepten-2-one and 6-Methyl-5-hepten-2-one (methyl heptenone), are well-characterized as possessing fruity and citrus-like aromas.[2][3][4][5] This structural similarity strongly suggests that 4-Methyl-1-hepten-3-one would exhibit a comparable flavor profile, making it a candidate for applications where a fresh, fruity, and slightly green character is desired. The European Food Safety Authority (EFSA) has evaluated related unsaturated aliphatic ketones, providing a framework for assessing their safety as flavoring agents.[6]
Comparative Efficacy: 4-Methyl-1-hepten-3-one and its Alternatives
To objectively assess the potential efficacy of 4-Methyl-1-hepten-3-one, we compare its anticipated properties with those of well-established fruity and citrus flavor enhancers: Citral, Ethyl 2-methylbutyrate, and Gamma-Decalactone.
| Feature | 4-Methyl-1-hepten-3-one (Projected) | Citral | Ethyl 2-methylbutyrate | Gamma-Decalactone |
| Chemical Class | Unsaturated Ketone | Aldehyde | Ester | Lactone |
| Flavor Profile | Fruity, citrus, green, slightly herbaceous | Strong lemon, citrus, fresh | Fruity, apple-like, sweet | Peachy, creamy, fruity, fatty |
| Odor Threshold | Data not available | Detection: 28-120 ppb[7][8] | Data not available | Data not available |
| Applications | Beverages, confectionery, dairy products | Citrus-flavored beverages, desserts, candies | Fruit-flavored beverages, baked goods, dairy | Peach and apricot-flavored foods, dairy, confectionery[9] |
| Natural Occurrence | Defensive secretion of Agathemera elegans insect[10] | Lemongrass, lemon oil, verbena[11] | Fruits such as pineapple and banana | Fruits like peaches, apricots, and strawberries[12] |
Mechanism of Flavor Enhancement
The flavor-enhancing properties of ketones like 4-Methyl-1-hepten-3-one are rooted in their interaction with olfactory and taste receptors. The carbonyl group (C=O) is a key feature in many compounds perceived as sweet.[13][14] These molecules bind to specific G protein-coupled receptors (GPCRs) on taste buds and in the olfactory epithelium.[13][15] The specific shape and electronic properties of the molecule determine which receptors it activates and with what intensity, leading to the perception of a particular flavor. For ketones, the length and branching of the carbon chain, as well as the position of the carbonyl group, are critical in defining their characteristic aroma.[16][17] The combination of signals from both taste and smell receptors in the brain ultimately creates the overall perception of flavor.[18]
Experimental Protocols for Efficacy Evaluation
To ensure scientific integrity, the efficacy of any flavor enhancer must be validated through rigorous, standardized experimental protocols.
Sensory Panel Analysis
Sensory panels, comprising trained human tasters, are the gold standard for evaluating flavor.[19]
Objective: To characterize the flavor profile and intensity of 4-Methyl-1-hepten-3-one and compare it to alternatives.
Methodology: Descriptive Analysis
-
Panelist Selection and Training: Recruit 8-12 individuals and train them to identify and scale the intensity of relevant flavor attributes (e.g., fruity, citrus, green, sweet, bitter).
-
Sample Preparation: Prepare solutions of 4-Methyl-1-hepten-3-one and alternative flavor enhancers in a neutral base (e.g., water, sugar solution, or a simple food matrix like a light beverage) at various concentrations.
-
Testing Environment: Conduct the evaluation in a controlled environment with consistent lighting, temperature, and minimal distractions.[20]
-
Evaluation: Present the samples to the panelists in a randomized and blind fashion. Panelists will rate the intensity of each flavor attribute on a structured scale (e.g., a 15-point scale).
-
Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in flavor profiles and intensities between the samples.[21]
Caption: Workflow for Descriptive Sensory Panel Analysis.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation of volatile compounds with human sensory detection to identify odor-active substances.[8][11][22][23]
Objective: To identify the specific volatile compounds responsible for the aroma of 4-Methyl-1-hepten-3-one and its alternatives.
Methodology:
-
Sample Preparation: Prepare a solution of the flavor enhancer in a suitable solvent. For food matrix applications, a volatile extraction method such as solid-phase microextraction (SPME) may be used.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a column appropriate for separating volatile flavor compounds.
-
Olfactory Detection: The effluent from the GC column is split between a chemical detector (e.g., a mass spectrometer for identification) and an olfactory detection port (ODP). A trained analyst sniffs the effluent at the ODP and records the aroma character and intensity at specific retention times.
-
Data Correlation: Correlate the sensory data from the ODP with the chemical data from the mass spectrometer to identify the compounds responsible for specific aromas.
Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.
Electronic Tongue Analysis
The electronic tongue is an analytical instrument that mimics human taste perception using an array of chemical sensors.[14][24]
Objective: To obtain an objective, quantitative "taste fingerprint" of 4-Methyl-1-hepten-3-one and its alternatives.
Methodology:
-
Sample Preparation: Prepare aqueous solutions of the flavor enhancers at relevant concentrations.
-
Instrumentation Setup: Calibrate the electronic tongue's sensor array according to the manufacturer's instructions.
-
Measurement: Immerse the sensor array into the sample solution. The sensors generate a potentiometric response based on the chemical composition of the sample.
-
Data Analysis: The responses from the sensor array are compiled into a unique pattern or "fingerprint." Multivariate statistical analysis, such as Principal Component Analysis (PCA), is used to differentiate between the taste profiles of the different samples.
Caption: Electronic Tongue Analysis Workflow.
Conclusion
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Scent.vn. (n.d.). Citral CAS# 141-27-5: Odor profile, Molecular properties, Suppliers & Regulation. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). The Olfactory Nuances of Gamma-Decalactone: From Peach to Creamy Florals. Retrieved from [Link]
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Forecasting Tomorrow's Trends. (2025, November 6). Gamma-Decalactone Market: Elevating Flavor Innovation in the Global Food and Fragrance Industry. Retrieved from [Link]
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Araneda, R. C., et al. (2005, November 15). Structural Activation Pathways from Dynamic Olfactory Receptor–Odorant Interactions. Oxford Academic. Retrieved from [Link]
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Laska, M., et al. (n.d.). Olfactory Psychometric Functions for Homologous 2-Ketones. PMC. Retrieved from [Link]
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Scent.vn. (n.d.). Gamma-Decalactone (CAS 706-14-9): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to the Quantification of 4-Methyl-1-hepten-3-one
In the landscape of chemical analysis, the accurate quantification of volatile organic compounds (VOCs) is paramount for ensuring product quality, safety, and efficacy. This is particularly true for compounds like 4-Methyl-1-hepten-3-one, an unsaturated ketone that may find application in various research and development sectors. The choice of an analytical technique is a critical decision, directly impacting the reliability and utility of the experimental data.
This guide provides an in-depth comparison of two robust and widely adopted quantification techniques for 4-Methyl-1-hepten-3-one: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the underlying principles and causalities, empowering you to select and validate the optimal method for your specific analytical challenge.
Understanding the Analyte: 4-Methyl-1-hepten-3-one
Before delving into quantification methods, a foundational understanding of the analyte's properties is essential for methodological design.
-
Chemical Formula: C₈H₁₄O[1]
-
Nature: Volatile, unsaturated ketone.
Its volatility makes it an ideal candidate for Gas Chromatography, a technique that separates compounds in their gaseous state.[3] The presence of a carbonyl group and a carbon-carbon double bond also informs detector selection and potential derivatization strategies, should they be necessary.
Technique 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a workhorse technique in analytical chemistry, prized for its robustness, wide linear range, and cost-effectiveness in quantifying organic compounds.[4]
Principle of Operation
The fundamental principle involves two stages. First, the gas chromatograph separates volatile components of a sample based on their differential partitioning between a gaseous mobile phase (typically an inert gas like Helium or Nitrogen) and a stationary phase within a capillary column.[5] Following separation, the analyte elutes from the column and enters the Flame Ionization Detector. Inside the FID, the organic molecule is pyrolyzed in a hydrogen-air flame, producing ions. These ions generate a current that is proportional to the amount of carbon atoms entering the flame, providing a quantifiable signal.
Experimental Protocol: GC-FID
This protocol is designed as a self-validating system, incorporating calibration and system suitability checks to ensure data integrity.
-
Standard and Sample Preparation:
-
Primary Stock Solution: Accurately weigh ~50 mg of 4-Methyl-1-hepten-3-one standard and dissolve in 50 mL of GC-grade hexane or dichloromethane to create a 1 mg/mL solution.
-
Internal Standard (ISTD) Stock: Prepare a 1 mg/mL stock solution of an appropriate internal standard (e.g., nonane or decane) in the same solvent. The ISTD should be a stable compound that does not co-elute with the analyte or other sample components.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the primary stock solution and adding a constant, known amount of the ISTD stock to each. This brackets the expected concentration range of the unknown samples.
-
Sample Preparation: Dissolve a precisely weighed amount of the unknown sample in the solvent and add the same amount of ISTD as used in the calibration standards.
-
-
Instrumentation and Conditions:
-
System: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector.[6]
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended due to the relatively non-polar nature of the analyte.[5]
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).[7]
-
Injector Temperature: 250 °C. Causality: This temperature ensures the rapid and complete volatilization of the analyte without causing thermal degradation.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes. Causality: A lower initial temperature allows for efficient focusing of the analytes at the head of the column, improving peak shape.
-
Ramp: 10 °C/min to 200 °C. Causality: A controlled ramp separates compounds based on their boiling points and column interactions.
-
Hold: 5 minutes at 200 °C. Causality: This ensures that all higher-boiling components are eluted from the column before the next injection.
-
-
Detector Temperature: 300 °C. Causality: The detector is kept at a higher temperature than the final oven temperature to prevent condensation of the analyte and ensure a stable signal.
-
Detector Gas Flows: Hydrogen (~40 mL/min), Air (~400 mL/min), and Makeup Gas (e.g., Nitrogen, ~10 mL/min), optimized for sensitivity.[4]
-
-
Data Acquisition and Analysis:
-
Inject the calibration standards to generate a calibration curve by plotting the ratio of the analyte peak area to the ISTD peak area against the known concentration.
-
The curve's linearity (R² > 0.995) validates the method over the intended range.
-
Inject the prepared samples. The concentration of 4-Methyl-1-hepten-3-one is determined by interpolating the analyte/ISTD area ratio from the calibration curve.
-
GC-FID Workflow Visualization
Caption: High-level workflow for quantification using GC-FID.
Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a more advanced technique that couples the powerful separation capabilities of GC with the highly specific and sensitive detection of a mass spectrometer.[3][8] It provides not only quantification but also structural information for definitive identification.
Principle of Operation
The GC separation stage is identical to that in GC-FID. However, upon eluting from the column, the analyte enters the MS ion source. Here, molecules are typically ionized by a high-energy electron beam (Electron Ionization - EI), causing them to fragment in a reproducible pattern. These charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique chemical fingerprint that can be used for identification by comparing it to a spectral library. For quantification, the instrument can either scan a full range of masses (Full Scan mode) or monitor only specific, characteristic ions of the analyte (Selected Ion Monitoring - SIM mode). SIM mode significantly enhances sensitivity by increasing the dwell time on the ions of interest.[9]
Experimental Protocol: GC-MS
The sample and standard preparation steps are identical to those described for GC-FID.
-
Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a Mass Spectrometer.
-
GC Parameters: The column, carrier gas, injector temperature, and oven program can be identical to the GC-FID method, ensuring comparable chromatography.
-
MS Parameters (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C. Causality: This temperature maintains the analyte in the gas phase while minimizing thermal degradation within the source.
-
Quadrupole Temperature: 150 °C. Causality: Ensures the mass analyzer remains clean and performance is stable.
-
Ionization Energy: 70 eV. Causality: This standard energy level produces consistent and reproducible fragmentation patterns that are comparable to commercial spectral libraries (e.g., NIST).
-
Acquisition Mode:
-
Full Scan: For method development and impurity identification, acquire data from m/z 40-250.
-
Selected Ion Monitoring (SIM): For high-sensitivity quantification, monitor characteristic ions of 4-Methyl-1-hepten-3-one. Based on its structure, prominent ions would likely include the molecular ion (m/z 126) and key fragments.
-
-
-
-
Data Acquisition and Analysis:
-
Identification: Confirm the identity of the analyte peak by matching its retention time and mass spectrum against a reference standard or a spectral library like NIST.
-
Quantification: Create a calibration curve by plotting the peak area of a selected characteristic ion (the "quant ion") against the concentration. An internal standard should be used for the highest accuracy.
-
Calculate the concentration in unknown samples using the regression equation from the calibration curve. The method's suitability is demonstrated by achieving intra- and inter-day relative standard deviations (RSDs) of less than 10%.[9][10]
-
GC-MS Workflow Visualization
Caption: High-level workflow for quantification using GC-MS.
Performance Cross-Validation: GC-FID vs. GC-MS
The choice between these two powerful techniques is dictated by the specific requirements of the analysis. A direct comparison of their performance metrics provides a clear framework for this decision.
| Feature | Gas Chromatography-FID (GC-FID) | Gas Chromatography-MS (GC-MS) | Causality & Justification |
| Specificity/Selectivity | Moderate | Very High | FID responds to nearly all carbon-containing compounds, relying solely on chromatographic retention time for separation. MS provides a second dimension of confirmation through the unique mass spectrum, allowing it to distinguish between co-eluting compounds.[5] |
| Sensitivity (LOD/LOQ) | Good (ng range) | Excellent (pg-fg range) | While FID is sensitive, MS in SIM mode is exceptionally sensitive because it ignores all other ions and focuses only on those specific to the analyte, dramatically improving the signal-to-noise ratio. |
| Linearity & Dynamic Range | Excellent (typically 5-7 orders of magnitude) | Good (typically 3-5 orders of magnitude) | The FID's response mechanism is inherently linear over a very wide concentration range. MS detectors can experience saturation at high concentrations, limiting their upper dynamic range. |
| Precision/Reproducibility | Excellent (RSD < 5%) | Excellent (RSD < 10%) | Both systems, when properly maintained and operated with an internal standard, provide excellent precision. GC-MS methods for ketones have demonstrated RSDs well below 10%.[9][10] |
| Qualitative Information | None (Retention Time only) | Definitive (Mass Spectrum) | GC-MS is the gold standard for identification. The fragmentation pattern is a structural fingerprint that can be used to confirm identity or elucidate the structure of unknown impurities.[10] |
| Cost & Complexity | Lower | Higher | FID systems are less expensive to purchase and maintain. GC-MS systems are more complex, requiring vacuum systems and more specialized expertise for operation and data interpretation. |
Expert Guidance: Selecting the Right Technique
As a Senior Application Scientist, the optimal path is determined by a logical assessment of the analytical goals against the capabilities of each technique. The following decision tree illustrates this thought process.
Caption: Decision matrix for selecting between GC-FID and GC-MS.
-
For Routine Quality Control: If your goal is to quantify the purity of a known 4-Methyl-1-hepten-3-one product in a simple matrix (e.g., after synthesis and purification), GC-FID is often the superior choice.[6] It is cost-effective, robust, and provides the high precision and wide linear range needed for assay measurements.
-
For Trace Analysis and Impurity Profiling: When analyzing complex matrices or searching for trace-level impurities, GC-MS is indispensable.[8] Its superior sensitivity (especially in SIM mode) is required for detecting low-level components, and its ability to provide mass spectra is critical for identifying unknown peaks.
Conclusion
Both GC-FID and GC-MS are powerful and reliable techniques for the quantification of 4-Methyl-1-hepten-3-one. There is no single "better" method; rather, there is an optimal method for a given application.
-
GC-FID stands out for its robustness, cost-effectiveness, and wide dynamic range, making it ideal for routine purity assessments and quality control of the final product.
-
GC-MS offers unparalleled specificity and sensitivity, providing the definitive structural confirmation required for impurity identification, trace-level analysis, and method development in complex sample matrices.
By understanding the fundamental principles, performance characteristics, and logical decision criteria outlined in this guide, researchers, scientists, and drug development professionals can confidently select, validate, and implement the most appropriate analytical strategy to generate data of the highest integrity.
References
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A Comparative Guide to the Use of 4-Methyl-1-hepten-3-one as an Internal Standard in Mass Spectrometry
This guide provides an in-depth technical comparison of 4-Methyl-1-hepten-3-one as a structural analog internal standard against other common alternatives in mass spectrometry. It is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy and precision of their quantitative analytical methods.
The Foundational Role of Internal Standards in Quantitative Mass Spectrometry
In mass spectrometry, achieving accurate and reproducible quantification is paramount. However, the analytical process is susceptible to variations that can compromise data integrity. These variables include inconsistencies in sample preparation, fluctuations in injection volume, and the complex phenomenon known as the matrix effect, where co-eluting substances suppress or enhance the ionization of the target analyte.[1][2]
To counteract these issues, a known quantity of a reference compound, or Internal Standard (IS), is added to every sample, calibrator, and quality control.[2] The fundamental principle is that the IS will experience similar variations as the analyte. By calculating the ratio of the analyte's response to the IS's response, these variations are normalized, leading to significantly improved accuracy and precision.[1][3]
An ideal internal standard should possess several key characteristics:
-
It must be chemically and physically similar to the analyte.[1]
-
It should not be naturally present in the biological matrix being analyzed.[4]
-
It must be clearly distinguishable from the analyte by the mass spectrometer.
-
It should elute near the analyte chromatographically to experience similar matrix effects.[2]
The two primary categories of internal standards used in mass spectrometry are structural analogs and stable isotope-labeled (SIL) standards.[2] This guide focuses on the performance of 4-Methyl-1-hepten-3-one as a representative structural analog.
Profiling 4-Methyl-1-hepten-3-one as an Internal Standard
4-Methyl-1-hepten-3-one is an unsaturated ketone, or enone.[5] Its physicochemical properties make it a candidate for use as a structural analog IS, particularly for other ketones or compounds of similar size, polarity, and ionization characteristics.
Chemical & Physical Properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₄O | [5] |
| Molecular Weight | 126.20 g/mol | [5] |
| IUPAC Name | 4-methylhept-1-en-3-one | [5] |
| Class | Enone (Unsaturated Ketone) |[5] |
Rationale for Use: The primary advantage of using a structural analog like 4-Methyl-1-hepten-3-one is its cost-effectiveness and commercial availability compared to custom-synthesized SIL standards. For assays involving the quantification of other medium-chain ketones or structurally related compounds, it can serve as a pragmatic choice to correct for procedural variability.
Inherent Limitations: While structurally similar, it is not identical to the analyte. This means its behavior during sample extraction, chromatography, and ionization may not perfectly mirror that of the target compound. In complex biological matrices, differential matrix effects between the analyte and 4-Methyl-1-hepten-3-one can lead to inaccuracies that a SIL-IS would otherwise correct.[2]
Comparative Analysis: 4-Methyl-1-hepten-3-one vs. Key Alternatives
The selection of an internal standard is a critical decision that directly impacts data quality. Here, we compare 4-Methyl-1-hepten-3-one against the gold standard in mass spectrometry: stable isotope-labeled internal standards.
Alternative: Stable Isotope-Labeled (SIL) Internal Standards
SIL standards are considered the "gold standard" for quantitative mass spectrometry.[6][7][8] These are molecules of the analyte that have been synthesized to include heavy isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[9] For example, in the analysis of ketone bodies, a ¹³C-labeled version of acetone (acetone-¹³C₃) has been successfully used as an internal standard.[10][11][12][13]
Key Advantages of SIL Standards:
-
Identical Physicochemical Properties: A SIL-IS has virtually the same chemical structure, polarity, and pKa as the analyte.[8] This ensures it behaves identically during all stages of sample preparation and analysis.
-
Co-elution: The SIL-IS co-elutes with the analyte, meaning it is subjected to the exact same matrix effects at the exact same time, providing the most accurate correction for ion suppression or enhancement.[6][7]
-
Superior Accuracy and Precision: The use of SIL standards is proven to provide the highest degree of accuracy and precision in quantitative bioanalysis.[6][9]
Disadvantages:
-
Cost and Availability: SIL standards are often expensive to produce and may not be commercially available for all analytes, sometimes requiring custom synthesis.
-
Isotopic Purity: It is crucial to verify the isotopic purity of the SIL-IS to prevent any "crosstalk," where the signal from the IS might interfere with the analyte's signal.[2]
Performance Data Summary
The following table summarizes the expected performance of 4-Methyl-1-hepten-3-one compared to a SIL-IS based on established principles of mass spectrometry.
| Performance Metric | 4-Methyl-1-hepten-3-one (Structural Analog) | Stable Isotope-Labeled IS (Gold Standard) |
| Accuracy (Recovery) | Good to Very Good. Can be biased by differential matrix effects. | Excellent. Provides the most accurate correction for all process variations.[6][7] |
| Precision (RSD%) | Good. Typically <15%, but can be higher in complex matrices. | Excellent. Routinely achieves RSDs well below 10-15%.[12][13] |
| Matrix Effect Comp. | Partial. Corrects for general variability but is susceptible to differential effects. | Complete. Co-elution ensures identical experience of matrix effects.[6] |
| Cost & Availability | Low cost, generally available from chemical suppliers. | High cost, may require custom synthesis. |
| Applicability | Suitable for less-regulated assays or when a SIL-IS is unavailable. | Essential for regulated bioanalysis, clinical studies, and high-stakes research.[14] |
Experimental Workflows & Protocols
Trustworthy quantitative data relies on a validated methodology. Below are a workflow diagram for IS selection and a generalized protocol for validating an internal standard.
Internal Standard Selection Workflow
This diagram illustrates the decision-making process for choosing an appropriate internal standard for a quantitative mass spectrometry assay.
Caption: Workflow for selecting an appropriate internal standard.
Protocol: Validation of an Internal Standard
This protocol outlines the essential steps to validate any internal standard, ensuring it performs adequately for its intended purpose.
Objective: To confirm the chosen internal standard provides acceptable accuracy, precision, and stability for the quantitative assay.
Methodology:
-
Purity and Identity Confirmation:
-
Acquire the internal standard (e.g., 4-Methyl-1-hepten-3-one) from a reputable supplier.
-
Confirm its identity and assess its purity via full-scan GC-MS or LC-MS to ensure no significant impurities could interfere with the analyte.
-
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of the IS in a suitable organic solvent.
-
Prepare a separate stock solution of the target analyte.
-
-
Working Solution and IS Concentration Optimization:
-
Prepare a "working IS solution" by diluting the IS stock. This solution will be added to all samples.
-
The goal is to find an IS concentration that yields a consistent and robust signal in the mass spectrometer without causing detector saturation. This is typically determined by analyzing blank matrix samples spiked with varying concentrations of the IS.
-
-
Calibration Curve Analysis:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte.
-
Add a constant volume of the working IS solution to each calibrator.
-
Process the samples and analyze via LC-MS or GC-MS.
-
Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration. The curve should exhibit linearity with a correlation coefficient (r²) > 0.99.
-
-
Matrix Effect and Recovery Assessment:
-
Prepare three sets of samples at low, medium, and high concentrations:
-
Set A: Analyte and IS in neat solvent.
-
Set B: Blank matrix extract spiked with analyte and IS post-extraction.
-
Set C: Blank matrix spiked with analyte and IS before extraction.
-
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
An ideal IS will track the analyte, meaning the matrix effect and recovery values for the IS should be similar to those of the analyte.
-
-
Precision and Accuracy Evaluation:
-
Prepare quality control (QC) samples in the biological matrix at a minimum of three concentration levels (low, mid, high).
-
Analyze multiple replicates (n≥5) of these QC samples.
-
Accuracy: The mean calculated concentration should be within ±15% of the nominal value.
-
Precision: The relative standard deviation (RSD) should be ≤15%.
-
This self-validating system ensures that the chosen internal standard, whether it is 4-Methyl-1-hepten-3-one or an alternative, is fit for purpose and will produce reliable data.
Conclusion and Authoritative Recommendations
4-Methyl-1-hepten-3-one is a viable and cost-effective option as a structural analog internal standard for the quantification of chemically similar compounds, particularly in research and development settings where a SIL-IS may be prohibitively expensive or unavailable. Its utility is highest in assays with clean sample extracts and less complex matrices.
However, for applications demanding the highest level of data integrity, such as regulated clinical trials or environmental testing, the use of a stable isotope-labeled internal standard is unequivocally the superior approach.[2][8][14] The near-perfect way a SIL-IS mimics the analyte provides an unparalleled correction for all sources of experimental variability, especially matrix effects.
Ultimately, the choice of internal standard is a balance between the required analytical performance, budget, and the specific demands of the project. Rigorous validation is not optional; it is a mandatory step to demonstrate that the chosen standard, regardless of its type, ensures the generation of trustworthy and defensible quantitative data.[6][14]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53807856, 4-Methyl-1-hepten-3-one. Retrieved from [Link].
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Guala, A., et al. (2021). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules, 26(11), 3326. Retrieved from [Link].
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Pedersen, A. J. (2010). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link].
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Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 52(2), 203-214. Retrieved from [Link].
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Ponder, J. (n.d.). The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone. Jay Ponder Lab. Retrieved from [Link].
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IROA Technologies (2025). How Mass Spectrometry Reference Standards Help Validate Your Data. Retrieved from [Link].
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Shimadzu (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link].
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Comparative Analysis of 4-Methyl-1-hepten-3-one Levels in Different Species: A Technical Guide
Executive Summary
4-Methyl-1-hepten-3-one (CAS: 518346-31-1) is a highly volatile aliphatic enone (Molecular Weight: 126.20 g/mol ) that serves as a potent semiochemical and defensive allomone across distinct arthropod lineages[1]. For researchers in chemical ecology, natural product extraction, and drug development, selecting the correct biological model to source or study this compound is critical.
This guide provides an objective comparative analysis of the biological "alternatives" (species models) that produce 4-methyl-1-hepten-3-one. By synthesizing quantitative yield data, biosynthetic causality, and self-validating extraction protocols, this document serves as a definitive framework for isolating and analyzing this volatile organic compound (VOC).
Biological Models: Comparative Yields and Secretion Profiles
The production of 4-methyl-1-hepten-3-one is a striking example of convergent evolution. It is primarily found in the defensive sprays of specific Andean stick insects and the scent gland exudates of Neotropical harvestmen.
Model A: Agathemera elegans (Stick Insect)
For researchers requiring high-purity natural yields, A. elegans is the premier biological model. When disturbed, this species ejects a prothoracic gland spray that consists almost entirely of 4-methyl-1-hepten-3-one[2]. The secretion is so concentrated that it acts as a severe irritant, known to cause temporary blindness and acute conjunctivitis in predators and humans[3].
Model B: Iporangaia pustulosa (Harvestman)
Unlike stick insects, the harvestman I. pustulosa produces 4-methyl-1-hepten-3-one as part of a broader defensive cocktail. It is a major enone component in their scent glands but co-occurs with other vinyl ketones[4]. This model is ideal for researchers studying polyketide pathway evolution rather than bulk extraction.
Model C: Gonyleptes spp. (Harvestmen)
In species like Gonyleptes horridus and G. curticornis, 4-methyl-1-hepten-3-one is present in minor to moderate levels, synthesized alongside complex pyranyl ketones and 7-methyl-2-octanol[5]. These species serve as excellent models for studying multi-component conspecific signaling and synergistic antimicrobial defenses.
Quantitative Data Summary
| Biological Model (Species) | Taxonomic Group | 4-Methyl-1-hepten-3-one Abundance | Co-occurring Secretions | Primary Ecological Function |
| Agathemera elegans | Phasmatidae (Stick Insects) | >95% of volatile fraction | Trace hydrocarbons | Defensive spray (causes temporary blindness) |
| Iporangaia pustulosa | Gonyleptidae (Harvestmen) | Moderate (Major enone) | Other vinyl ketones | Predator deterrence / Antimicrobial |
| Gonyleptes horridus | Gonyleptidae (Harvestmen) | Minor to Moderate | Pyranyl ketones, 7-methyl-2-octanol | Chemical defense / Conspecific signaling |
| Synthetic Standard | N/A (Commercial) | >98% (Analytical Grade) | N/A | Assay baseline validation |
Mechanistic Causality in Biosynthesis
Understanding how these species produce 4-methyl-1-hepten-3-one dictates how researchers can manipulate or replicate the process. Isotope-labeling studies have revealed that harvestmen utilize a specialized polyketide synthase (PKS)-like pathway[6].
The causality of this pathway relies on the availability of specific CoA-thioesters derived from the organism's lipid metabolism. The biosynthesis initiates with the condensation of a propionyl-CoA starter unit with a methylmalonyl-CoA extender unit. Subsequent reduction, dehydration, and decarboxylation steps cleave the thioester bond, yielding the final volatile enone[4].
Fig 1. Polyketide biosynthetic pathway of 4-Methyl-1-hepten-3-one in harvestmen.
Self-Validating Experimental Protocol: Isolation and GC-MS
To accurately compare 4-methyl-1-hepten-3-one levels across species, the extraction and quantification methodology must be rigorously standardized. Because this enone is highly volatile, standard extraction protocols often suffer from evaporation artifacts. The following protocol is designed as a self-validating system to guarantee absolute quantitative accuracy.
Step 1: Gland Exudate Collection & Quenching
-
Action: Extract the prothoracic/scent gland exudate using a micro-capillary tube. Immediately submerge the capillary in 500 µL of ice-cold dichloromethane (DCM) or hexane.
-
Causality: DCM and hexane are selected because 4-methyl-1-hepten-3-one is highly lipophilic and lacks highly polar functional groups[1]. The ice-cold temperature instantly quenches enzymatic degradation and prevents the rapid volatilization of the low-molecular-weight compound.
Step 2: Internal Standard Integration (System Validation)
-
Action: Spike the solvent extract with exactly 10 µg of an internal standard (IS), such as nonane or octadecane.
-
Causality: The IS is the cornerstone of this self-validating protocol. Sample loss during transfer, pipetting, or concentration is inevitable with VOCs. By calculating the ratio of the target enone peak area to the IS peak area, the protocol internally corrects for any physical losses, ensuring the final calculated biological yield is absolute and reproducible.
Step 3: Capillary GC-MS Analysis
-
Action: Inject 1 µL of the extract into a Gas Chromatograph equipped with a non-polar column (e.g., HP-5MS) coupled to an Electron Ionization Mass Spectrometer (EI-MS) set to 70 eV.
-
Causality: A non-polar column separates the complex glandular mixtures strictly by boiling point, which is optimal for aliphatic chains. The 70 eV EI energy is mandatory because it induces predictable
-cleavage around the carbonyl group of the enone. This specific fragmentation yields diagnostic ions that definitively distinguish 4-methyl-1-hepten-3-one from its structural isomers (such as 4-methyl-1-hexen-3-one found in G. curticornis)[7].
Fig 2. Self-validating GC-MS workflow for the extraction and quantification of volatile enones.
Conclusion & Application Matrix
The choice of biological model depends entirely on the downstream application:
-
For High-Yield Natural Extraction: Agathemera elegans is the undisputed optimal source due to the near-total purity of 4-methyl-1-hepten-3-one in its defensive spray.
-
For Biosynthetic & Enzymatic Research: Iporangaia pustulosa provides an excellent in vivo model for isolating polyketide synthases and studying the enzymatic condensation of short-chain CoA-thioesters.
-
For Bioassay Baselines: Commercial synthetic standards should be utilized to generate standard curves for the self-validating GC-MS protocols described above, ensuring that biological data is grounded in absolute quantification.
References
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PubChem. "4-Methyl-1-hepten-3-one | C8H14O | CID 53807856". National Institutes of Health (NIH).[Link]
-
Schmeda-Hirschmann, G. (2006). "4-methyl-l-hepten-3-one, the defensive compound from Agathemera elegans (Philippi) (Phasmatidae) Insecta". Zeitschrift für Naturforschung C Journal of Biosciences. [Link]
-
Wouters, F. C., et al. (2013). "Additional Vinyl Ketones and Their Pyranyl Ketones in Gonyleptid Harvestmen (Arachnida: Opiliones) Suggest These Metabolites Are Widespread in This Family". Journal of Natural Products.[Link]
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Rocha, D. F., et al. (2013). "Harvestman Phenols and Benzoquinones: Characterisation and Biosynthetic Pathway". Molecules.[Link]
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Pinto-da-Rocha, R., et al. (2023). "Chemical and evolutionary analysis of the scent gland secretions of two species of Gonyleptes Kirby, 1819 (Arachnida: Opiliones: Laniatores)". ResearchGate.[Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-1-hepten-3-one
This guide provides a detailed protocol for the safe and compliant disposal of 4-Methyl-1-hepten-3-one. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This document synthesizes regulatory standards with practical, field-proven insights to ensure that every step of the disposal process is deliberate, justified, and safe.
The procedures outlined herein are based on the chemical properties of unsaturated ketones and general principles of hazardous waste management, ensuring a self-validating system of safety and compliance.
Section 1: Hazard Identification and Characterization
Proper disposal begins with a thorough understanding of the substance's inherent risks. While a specific Safety Data Sheet (SDS) for 4-Methyl-1-hepten-3-one is not always readily available, its structure as an α,β-unsaturated ketone allows us to infer its hazard profile from similar compounds and chemical class properties. The primary hazards are its flammability and potential toxicity.
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1] Based on its classification as a flammable organic liquid, 4-Methyl-1-hepten-3-one must be managed as hazardous waste.
| Hazard Characteristic | Description | Justification & Causality | Primary Sources |
| Physical State | Liquid | The molecular weight and structure are consistent with a liquid state at standard temperature and pressure. | Inferred from similar compounds |
| Ignitability / Flammability | Flammable Liquid. Vapors can form explosive mixtures with air.[2][3] | The presence of a hydrocarbon chain and a carbonyl group contributes to its flammability. It must be kept away from heat, sparks, open flames, and other ignition sources.[2][3][4][5] | SDS for related ketones[2][3] |
| Toxicity | May be harmful if swallowed. May cause aspiration toxicity.[6] Potential for skin irritation.[3] | Organic solvents can defat the skin, leading to dermatitis with prolonged contact. Ingestion or inhalation can lead to systemic effects. Aspiration into the lungs can cause severe damage.[3][4][6] | SDS for related compounds[3][6] |
| Reactivity / Incompatibility | Reacts with strong oxidizing agents and strong acids. | The ketone functional group can be oxidized, and the double bond can undergo addition reactions. Contact with strong acids or oxidizers could lead to a vigorous or exothermic reaction.[4] | General chemical principles |
| Environmental Hazard | Potentially harmful to aquatic life. | Many organic solvents are toxic to aquatic organisms. Therefore, it must not be discharged into the environment or sanitary sewers.[2][3][7] | SDS for related compounds[2][3] |
Section 2: Pre-Disposal Protocol: Containment and Segregation
The principle of "cradle-to-grave" management for hazardous waste, established by the EPA, begins the moment a chemical is designated for disposal. Adherence to strict containment and segregation protocols is non-negotiable to prevent dangerous reactions and ensure regulatory compliance.
Step-by-Step Containment Procedure:
-
Personal Protective Equipment (PPE): Before handling the waste, always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a flame-retardant lab coat.[7]
-
Select an Appropriate Waste Container:
-
Use only containers designated for hazardous chemical waste. The original product container is often the best choice.[8]
-
The container must be made of a material compatible with 4-Methyl-1-hepten-3-one and be free of leaks or external residue.[8]
-
Ensure the container has a secure, tightly-sealing lid to prevent the escape of flammable vapors.[7][9]
-
-
Label the Container Correctly:
-
The container must be clearly labeled as "Hazardous Waste."[10]
-
The label must include the full chemical name: "4-Methyl-1-hepten-3-one." Avoid using abbreviations or formulas.
-
Indicate the specific hazards using words and pictograms (e.g., "Flammable," "Toxic").[10]
-
Note the accumulation start date (the date the first drop of waste was added to the container).
-
-
Segregate Incompatible Wastes:
-
Crucially, store this waste separately from strong acids, bases, and oxidizing agents. [4][10] Co-mingling can lead to violent chemical reactions.
-
Store the waste container in a designated, well-ventilated satellite accumulation area that is away from heat sources and regular lab activity.[9]
-
Utilize secondary containment (such as a chemical-resistant tray or cabinet) to contain potential spills.
-
Section 3: Disposal Workflow and Logistics
Disposal of hazardous waste is a regulated process that must be handled by a licensed and certified waste management facility.[1] Laboratory personnel are responsible for the proper characterization and accumulation of the waste; a professional service handles transport and final disposal, typically via controlled incineration.[9]
The following workflow diagram illustrates the decision-making and procedural steps for compliant disposal.
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Personal protective equipment for handling 4-Methyl-1-hepten-3-one
The following guide details the safety, operational, and logistical protocols for handling 4-Methyl-1-hepten-3-one .
Advisory: This compound is a terminal vinyl ketone (an
Part 1: Hazard Identification & Mechanism
To handle this chemical safely, you must understand why it is dangerous.
The Mechanism of Toxicity: Michael Addition
4-Methyl-1-hepten-3-one targets the sulfhydryl (-SH) groups of cysteine residues in proteins. This irreversible alkylation disrupts enzymatic function and signaling pathways, particularly in the respiratory tract and nerve terminals.
DOT Diagram: Mechanism of Action
Caption: The terminal vinyl group (C1-C2) acts as a "soft electrophile," covalently binding to biological nucleophiles, leading to lachrymatory effects and cellular necrosis.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for vinyl ketones due to their high permeation rates through nitrile and latex.
| PPE Category | Recommendation | Technical Justification |
| Hand Protection | Silver Shield / 4H (Laminate) | Critical: Ketones permeate Nitrile in <5 mins. Laminate offers >4 hr breakthrough time. |
| Dexterity Layer | Nitrile (Disposable) | Wear over the laminate glove to provide grip and protect the inner glove from tears. |
| Respiratory | Fume Hood (Primary) | Mandatory. Work must be performed in a certified hood with face velocity >100 fpm. |
| Backup Respiratory | Full-Face Respirator (OV/P100) | Only for spill cleanup outside a hood. Use Organic Vapor (OV) cartridges. |
| Eye/Face | Chemical Goggles | Safety glasses are inadequate. Vapors are lachrymatory (tear-inducing). |
| Body | Tyvek Lab Coat + Apron | Standard cotton coats absorb vapors. Use a chemical-resistant apron for transfers >10 mL. |
Part 3: Operational Logistics & Handling Protocol
Storage & Stability
-
Temperature: Store at -20°C . Vinyl ketones are prone to spontaneous polymerization and oxidation.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen promotes radical polymerization.
-
Stabilizers: Check if the supplier has added a stabilizer (e.g., BHT or Hydroquinone). If distilling to remove stabilizer, use immediately.
Transfer Protocol (The "Closed Loop" Method)
Avoid open pouring. Use syringe or cannula transfer techniques to minimize vapor release.
Step-by-Step Procedure:
-
Preparation: Place the receiving flask and the source container in the fume hood. Clamp securely.
-
Inerting: Flush the receiving flask with Argon for 2 minutes.
-
Transfer:
-
Small Scale (<10 mL): Use a glass syringe with a long needle (Luer-lock). Pierce the septum, withdraw liquid, and transfer.
-
Large Scale (>10 mL): Use a double-ended cannula (transfer needle) with positive Argon pressure to push the liquid from source to receiver.
-
-
Decontamination: Immediately draw Acetone into the used syringe/cannula, followed by a 10% Sodium Bisulfite solution (quencher) before removing from the hood.
Part 4: Emergency & Disposal Plan
Spill Response
Do not attempt to clean a spill >5 mL without a respirator.
-
Evacuate: Clear the immediate area. The lachrymatory effect will be immediate.
-
Ventilate: Activate "Emergency Purge" on the fume hood if available.
-
Neutralize: Cover the spill with a 1:1 mixture of Vermiculite and Sodium Bisulfite . The bisulfite reacts with the alkene to form a water-soluble, non-volatile sulfonate adduct.
Waste Disposal Workflow
Vinyl ketones cannot be stored in standard organic waste drums for long periods due to polymerization risks (exothermic reaction).
DOT Diagram: Disposal Logic
Caption: Chemical quenching with bisulfite prevents polymerization in the waste stream before final incineration.
References
-
National Toxicology Program. (2001). Inhalation toxicity studies of the alpha,beta-unsaturated ketones: Ethyl vinyl ketone. National Institutes of Health.
-
PubChem. (2025).[1] 4-Methyl-1-hepten-3-one Compound Summary. National Library of Medicine.
-
LoPachin, R. M., et al. (2008). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives. Toxicological Sciences.
-
Organic Syntheses. (1987). Handling of Ozone and Alpha-Beta Unsaturated Ketones. Org. Syn. Coll. Vol. 8.
-
Dossey, A. T., et al. (2006).[2] Defensive Spiroketals from Asceles glaber. Journal of Chemical Ecology.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
